molecular formula C10H10N2O2 B1592283 5-Amino-2-ethylisoindoline-1,3-dione CAS No. 55080-55-2

5-Amino-2-ethylisoindoline-1,3-dione

Cat. No.: B1592283
CAS No.: 55080-55-2
M. Wt: 190.2 g/mol
InChI Key: LEPAHWUHXOWZCL-UHFFFAOYSA-N
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Description

5-Amino-2-ethylisoindoline-1,3-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-ethylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPAHWUHXOWZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595709
Record name 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55080-55-2
Record name 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2), a substituted phthalimide derivative of significant interest to the scientific community. The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of several commercial drugs.[1] The title compound, also known as 4-Amino-N-ethylphthalimide, serves as a versatile building block for the synthesis of novel chemical entities. Its primary aromatic amine provides a crucial reactive handle for derivatization, enabling its use in drug discovery programs targeting a range of pathologies, from cancer to neurodegenerative diseases.[2][3][4] This document details the optimal synthetic route, purification protocols, in-depth analytical characterization, and potential applications, offering researchers and drug development professionals a practical and authoritative resource.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, framework is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular pharmacophore. The most notable examples include Thalidomide and its analogues, such as Pomalidomide, which are used in the treatment of multiple myeloma.[1] Pomalidomide's structure, which features a critical amino group on the phthalimide ring, underscores the therapeutic importance of this substitution pattern.[1]

This compound is a direct analogue, featuring an N-ethyl substituent instead of the glutarimide ring. The primary amine at the 5-position is not merely a structural feature; it is a key functional group that allows for a multitude of chemical transformations. This makes the compound an invaluable intermediate for creating libraries of new molecules for high-throughput screening and lead optimization in drug discovery pipelines.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are fundamental for its handling, reaction setup, and analytical assessment.

PropertyValueReference
CAS Number 55080-55-2[7]
Synonym 4-Amino-N-ethylphthalimide[7]
Molecular Formula C₁₀H₁₀N₂O₂[7]
Molecular Weight 190.20 g/mol [7]
Appearance Expected to be a solid (e.g., powder/crystals)Inferred
Solubility Soluble in organic solvents like toluene, DMSO, DMF; sparingly soluble in waterInferred from protocols[7]
Stability The product is chemically stable under standard ambient conditions (room temperature).Inferred

Synthesis and Purification

The most efficient and high-yielding synthesis of this compound involves the chemical reduction of its nitro precursor, 2-Ethyl-5-nitro-isoindole-1,3-dione.

Synthetic Strategy: Chemical Reduction

The conversion of an aromatic nitro group to a primary amine is a classic and reliable transformation in organic synthesis. The use of stannous chloride (tin(II) chloride) in acidic medium is a well-established method for this purpose. The mechanism involves the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is reduced in a stepwise manner, ultimately yielding the amine. The acidic environment provided by hydrochloric acid is crucial for the reaction progress.

G A 2-Ethyl-5-nitro-isoindole-1,3-dione (Starting Material) B Reaction Vessel: - SnCl2·2H2O - HCl (37%) - Water A->B Add C Stir at Ambient Temp. (approx. 2.5 h) B->C Mix D Quenching on Ice C->D Pour E Precipitation of Crude Product D->E F Vacuum Filtration E->F G Wash with Cold Water F->G Rinse H Purification by Recrystallization (from Toluene) G->H Dry & Dissolve I This compound (Final Product, >90% Yield) H->I

Fig 1. Workflow for the synthesis of this compound.
Detailed Synthetic Protocol

This protocol is adapted from a reported procedure with a high yield.[7]

Materials:

  • N-Ethyl-4-nitrophthalimide (2-Ethyl-5-nitro-isoindole-1,3-dione) (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4.5 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Toluene (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (100 mL) and deionized water (100 mL).

  • Addition of Starting Material: To the vigorously stirring acidic tin solution, add N-Ethyl-4-nitrophthalimide (22 g) portion-wise at room temperature.

  • Reaction: Allow the mixture to stir for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup and Isolation: Prepare a large beaker with a substantial amount of crushed ice. Pour the reaction mixture slowly onto the ice with stirring. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is free from acid (check with pH paper).

Purification Protocol

The crude product can be effectively purified by recrystallization to yield a high-purity final product.

  • Dissolution: Transfer the dried crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The reported yield for this procedure is 92%.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

G cluster_0 Primary Confirmation cluster_1 Purity & Final Verification A Purified Product B 1H & 13C NMR Spectroscopy A->B Structure C FT-IR Spectroscopy A->C Functional Groups D Mass Spectrometry A->D Molecular Weight E HPLC / LCMS B->E D->E G Confirmed High-Purity Compound E->G F Elemental Analysis F->G

Fig 2. Standard workflow for analytical characterization.
Spectroscopic Data

The following tables outline the expected spectroscopic data based on the compound's structure and data from analogous isoindoline-1,3-dione derivatives.[3][8][9][10][11]

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6-7.7 d 1H Aromatic H (adjacent to C=O)
~6.8-7.0 m 2H Aromatic H (adjacent to -NH₂)
~5.5-6.0 s (broad) 2H -NH₂ (amine protons)
~3.6 q 2H N-CH₂-CH₃

| ~1.2 | t | 3H | N-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~168-169 C=O (Imide carbonyls)
~150-155 Aromatic C-NH₂
~130-135 Aromatic C-H
~120-125 Aromatic C (quaternary)
~110-115 Aromatic C-H
~35 N-CH₂-CH₃

| ~13 | N-CH₂-CH₃ |

Table 3: Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3200 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
~3100-3000 C-H Stretch Aromatic C-H
~2980-2850 C-H Stretch Aliphatic C-H (ethyl)
~1760 & ~1700 C=O Stretch (asymmetric & symmetric) Imide (-CO-N-CO-)
~1620 N-H Bend Primary Amine (-NH₂)

| ~1500-1400 | C=C Stretch | Aromatic Ring |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 191.0815, corresponding to the formula C₁₀H₁₁N₂O₂⁺.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a strategic starting point for synthesizing novel, biologically active molecules. The primary aromatic amine is a versatile functional handle that can undergo a wide array of chemical reactions.

G cluster_0 Core Building Block cluster_1 Chemical Derivatization cluster_2 Potential Therapeutic Targets core This compound CAS 55080-55-2 r1 Amide Coupling core->r1 r2 Sulfonamide Formation core->r2 r3 Reductive Amination core->r3 r4 Buchwald-Hartwig Coupling core->r4 t1 Kinase Inhibitors r1->t1 t3 Immunomodulators (IMiDs) r1->t3 r2->t1 t4 Antimicrobial Agents r2->t4 t2 Cholinesterase Inhibitors r3->t2 r4->t1

Fig 3. Potential derivatization pathways and therapeutic applications.
  • Building Block for Novel Scaffolds: The amine can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination to introduce new alkyl groups. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

  • Analogue for Immunomodulatory Drugs (IMiDs): The structural similarity to the amino-phthalimide portion of Pomalidomide makes this compound an excellent starting point for developing new IMiD-like molecules with potential applications in oncology and inflammatory diseases.[1]

  • Probes for Bioorthogonal Chemistry: The amino group can be functionalized with bioorthogonal handles, such as azides or alkynes, allowing the resulting molecules to be used in complex biological systems for target identification and imaging.[12]

  • Development of Enzyme Inhibitors: The isoindoline-1,3-dione scaffold has been successfully employed to develop inhibitors for various enzymes. Derivatives have shown activity against acetylcholinesterase (implicated in Alzheimer's disease) and various protein kinases (targets in oncology).[2][3][13]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on safety data for structurally related compounds.[14][15]

Table 4: GHS Hazard and Precautionary Information

Category Statement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.May be harmful if swallowed (inferred from H302 for related compounds).

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[15]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products can include toxic oxides of carbon and nitrogen.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its straightforward, high-yield synthesis and the versatile reactivity of its primary amine group make it an exceptionally valuable building block. By leveraging the established biological importance of the isoindoline-1,3-dione scaffold, researchers can utilize this compound to efficiently construct novel molecular architectures, accelerating the journey from initial concept to potential therapeutic candidates. This guide provides the foundational knowledge required to synthesize, characterize, and apply this potent intermediate with confidence and safety.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet. 14

  • Gondru, R., et al. (2023). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central.

  • TCI Chemicals. 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Biosynth. (2022). Safety Data Sheet.

  • Gondru, R., et al. (2023). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.

  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.

  • Abdel-Wahab, B. F., et al. (2015). Synthesis of some new isoindoline-1,3-dione based heterocycles. HETEROCYCLES.

  • ChemWhat. 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE CAS#: 51419-28-4.

  • ChemicalBook. 4-AMino-N-ethylphthaliMide synthesis.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • ChemicalBook. 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE Chemical Properties.

  • Benchchem. The Synthesis of Isoindoline-1,3-diol: A Journey Through Chemical Innovation.

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

  • Wieckowska, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

  • Wang, L., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Publishing.

  • Heras-Martínez, H. M., et al. (2024). Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate.

  • Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

  • Vedantu. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide.

  • Santa Cruz Biotechnology. 5-Amino-2-methyl-isoindole-1,3-dione.

  • Montalbetti, C. A. G. N., et al. (2005). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • Chen, I-Wen., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PubMed Central.

  • Google Patents. (1988). US4720553A - Method for synthesizing N-aminophthalimide.

  • PrepChem.com. Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE.

  • University of Calgary. Spectra Problem #7 Solution.

  • ResearchGate. Reported isoindoline-1,3-dione derivatives.

  • Bajda, M., et al. (2012). Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. PubMed.

  • Norman, T. (2022). Contemporary Computational Applications and Tools in Drug Discovery. PubMed.

  • ResearchGate. The synthesis of new aminophthalimide derivatives.

  • CAS.org. (2022). Bioorthogonal chemistry: A review of its diverse applications in science.

  • Chen, I-Wen., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI.

  • Norman, T. (2022). Contemporary Computational Applications and Tools in Drug Discovery. PubMed Central.

  • Al-Soud, Y. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health.

  • Royal Society of Chemistry. (2015). Naphthalimide derivatives as multifunctional molecules for detecting 5-formylpyrimidine by both PAGE analysis and dot-blot assays. Chemical Communications.

  • Tan, A., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoindoline-1,3-dione scaffold, commonly known as the phthalimide core, is a privileged structure in medicinal chemistry and materials science.[1] Its unique combination of a rigid planar structure and synthetic versatility has led to its incorporation into a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The precise characterization and unambiguous confirmation of its derivatives are paramount for advancing drug development and understanding structure-activity relationships (SAR).

This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of a novel derivative, 5-Amino-2-ethylisoindoline-1,3-dione . We will move beyond a simple listing of techniques, focusing instead on the strategic application and logical integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. This document is intended for researchers and professionals who require a robust, self-validating protocol for structural confirmation.

Section 1: The Analytical Strategy - A Logic-Driven Workflow

The elucidation of a novel molecular structure is a process of systematic evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our strategy is to build the structural argument from the foundational (verifying molecular formula and functional groups) to the specific (atomic connectivity) and finally to the definitive (three-dimensional arrangement).

The logical flow of this process is crucial. Mass spectrometry first validates the molecular weight, confirming that we have synthesized the target molecule. IR spectroscopy provides a rapid check for key functional groups, ensuring the core imide and amino moieties are present. NMR spectroscopy then serves as the cornerstone, mapping out the precise connectivity of the proton and carbon skeleton. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the entire structure.

Elucidation_Workflow cluster_synthesis Hypothesis & Synthesis cluster_analysis Spectroscopic & Crystallographic Analysis cluster_nmr_details NMR Deep Dive Hypothesis Proposed Structure: This compound C₁₀H₁₀N₂O₂ MW: 190.19 g/mol MS Mass Spectrometry (HRMS) Confirms Molecular Formula Hypothesis->MS Is MW correct? IR FTIR Spectroscopy Identifies Key Functional Groups MS->IR Are functional groups present? Confirmation Final Structure Confirmed MS->Confirmation NMR NMR Spectroscopy Establishes Atomic Connectivity IR->NMR Map the scaffold IR->Confirmation XRAY X-ray Crystallography Definitive 3D Structure NMR->XRAY Obtain absolute proof H1_NMR ¹H NMR (Proton Environment & Count) NMR->Confirmation XRAY->Confirmation C13_NMR ¹³C NMR (Carbon Framework) COSY 2D COSY (¹H-¹H Connectivity) HSQC 2D HSQC (¹H-¹³C Direct Connectivity) HMBC 2D HMBC (¹H-¹³C Long-Range Connectivity)

Caption: A logic-driven workflow for structure elucidation.

Section 2: Foundational Analysis - Molecular Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: Before investing significant time in detailed structural analysis, it is imperative to confirm the elemental composition. High-resolution mass spectrometry provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying interpretation.[3]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known standard immediately prior to analysis.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass calculated for C₁₀H₁₁N₂O₂⁺. The mass error should be below 5 ppm.

Data Presentation: Expected HRMS Data

Species Molecular Formula Calculated Exact Mass (m/z)

| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.08150 |

This initial step provides the first piece of self-validating data: the measured mass must match the theoretical mass for the proposed structure.

Fourier-Transform Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For this compound, we expect to see characteristic vibrations for the imide carbonyl groups, the primary amine N-H bonds, and aromatic C-H bonds. The presence of these bands provides strong, corroborating evidence for the gross structural features of the molecule.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-600 cm⁻¹.

  • Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands.

Data Presentation: Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
Amine (N-H) Symmetric & Asymmetric Stretch 3400-3200 Confirms the presence of the primary amino group.
Aromatic (C-H) Stretch 3100-3000 Indicates the aromatic phthalimide ring.
Aliphatic (C-H) Stretch 2980-2850 Corresponds to the ethyl group.
Imide (C=O) Asymmetric Stretch ~1770 Characteristic, strong band for the five-membered imide ring.[5]
Imide (C=O) Symmetric Stretch ~1700 Second characteristic, strong band for the imide.[5]

| Aromatic (C=C) | Stretch | 1620-1580 | Confirms the aromatic backbone. |

Section 3: NMR Spectroscopy - Mapping the Molecular Framework

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to show exchangeable protons like those on an amine group.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Reference the spectrum (e.g., to residual solvent peak), integrate the signals, and assign multiplicities.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Assignment Protons Predicted δ (ppm) Multiplicity Integration Rationale
H-4 1H ~7.4-7.6 d 1H Aromatic proton ortho to a carbonyl, part of an ABC system.
H-6 1H ~6.9-7.1 dd 1H Aromatic proton between the amino group and another proton.
H-7 1H ~6.8-7.0 d 1H Aromatic proton ortho to the amino group.
-NH₂ 2H ~5.0-6.0 br s 2H Broad singlet for the primary amine, exchangeable with D₂O.
-N-CH₂ -CH₃ 2H ~3.6 q 2H Methylene protons adjacent to the imide nitrogen and a methyl group.

| -N-CH₂-CH₃ | 3H | ~1.1 | t | 3H | Methyl protons adjacent to a methylene group. |

¹³C NMR Spectroscopy

Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Analysis: Identify the number of signals and assign them based on their chemical shifts.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted δ (ppm) Rationale
C-1, C-3 (C=O) ~168 Characteristic chemical shift for imide carbonyl carbons.[6]
C-5 (-NH₂) ~150 Aromatic carbon directly attached to the electron-donating amino group.
C-3a, C-7a ~132, ~120 Quaternary aromatic carbons of the phthalimide ring.
C-4, C-6, C-7 ~125, ~118, ~108 Aromatic CH carbons.
-N-CH₂ -CH₃ ~35 Aliphatic carbon attached to nitrogen.

| -N-CH₂-CH₃ | ~13 | Aliphatic terminal methyl carbon. |

2D NMR for Connectivity Confirmation

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon couplings, which are essential for connecting disparate parts of the molecule.

NMR_Connectivity cluster_ethyl Ethyl Group cluster_aromatic Aromatic Ring CH3 CH₃ (δ ≈ 1.1) CH2 CH₂ (δ ≈ 3.6) CH3->CH2 COSY CH3->CH2 HMBC Imide_N Imide Nitrogen Carbonyls Carbonyl Carbons (C-1, C-3) CH2->Carbonyls HMBC (Key) H6 H-6 H7 H-7 H6->H7 COSY H4 H-4 H6->H4 COSY H4->Carbonyls HMBC

Caption: Key NMR correlations for assembling the structure.

Data Presentation: Key Expected 2D NMR Correlations

Experiment Key Correlation From Key Correlation To Structural Information Confirmed
COSY -N-CH₂-CH₃ (δ ~1.1) -N-CH₂ -CH₃ (δ ~3.6) Confirms the ethyl fragment (-CH₂-CH₃).
COSY Aromatic Protons Other Aromatic Protons Confirms the spin system of the substituted aromatic ring.
HSQC All ¹H signals Their corresponding ¹³C signals Unambiguously links each proton to its attached carbon.
HMBC -N-CH₂ -CH₃ (δ ~3.6) Imide C =O (δ ~168) Crucial Link: Confirms the ethyl group is attached to the imide nitrogen.

| HMBC | Aromatic H-4 (δ ~7.5) | Imide C =O (δ ~168) | Confirms the position of the aromatic proton relative to the carbonyl. |

Section 4: Definitive Proof - Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic data provides an exceptionally strong argument for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It yields a three-dimensional model of the molecule, confirming not only the constitution and connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and a final structural model. The quality of the structure is assessed by parameters such as the R-factor. The geometry can be compared to known structures, such as that of 2-ethylisoindoline-1,3-dione.[7]

Expected Outcome: The refined crystal structure will show the planar phthalimide ring system with the ethyl group attached to the nitrogen atom and the amino group at the C-5 position, confirming all prior spectroscopic assignments.

Conclusion

The structure elucidation of this compound is achieved through a systematic and self-validating workflow. High-resolution mass spectrometry confirms the correct elemental composition. FTIR spectroscopy verifies the presence of the required imide and amine functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic framework and confirms the specific substitution pattern. Finally, single-crystal X-ray crystallography provides definitive and irrefutable proof of the structure. By integrating the data from these orthogonal techniques, the identity of this compound can be established with the highest degree of scientific confidence.

References

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2022). RSC Advances. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). National Center for Biotechnology Information. Available at: [Link]

  • 2-Ethylisoindoline-1,3-dione. (2006). ResearchGate. Available at: [Link]

  • 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (2015). Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS One. Available at: [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2024). MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (4-Amino-N-ethylphthalimide)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Amino-2-ethylisoindoline-1,3-dione, more formally known as 4-Amino-N-ethylphthalimide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its properties, synthesis, and characterization.

Introduction and Nomenclature

This compound, a derivative of phthalimide, is a compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the phthalimide scaffold and the presence of a primary amino group. The phthalimide structure is a common pharmacophore in various biologically active molecules. The nomenclature for this compound can be varied, with "4-Amino-N-ethylphthalimide" being a commonly accepted alternative. For clarity and precision, this guide will utilize the systematic name and provide the Chemical Abstracts Service (CAS) number for unambiguous identification.

Key Identifiers:

IdentifierValue
Systematic Name This compound
Common Name 4-Amino-N-ethylphthalimide
CAS Number 55080-55-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phthalimide core, characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups and a nitrogen atom. An ethyl group is attached to the nitrogen atom of the imide, and an amino group is substituted at the 5-position of the isoindoline ring system.

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Melting Point 172 °C
Density (predicted) 1.335 ± 0.06 g/cm³
Appearance Solid (predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (inferred from 4-Amino-N-methylphthalimide)[1]

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding nitro-substituted precursor, 2-Ethyl-5-nitroisoindoline-1,3-dione. Two common and effective methods for this transformation are catalytic hydrogenation and reduction using stannous chloride.

synthesis_workflow start 2-Ethyl-5-nitroisoindoline-1,3-dione method_A Method A: Catalytic Hydrogenation start->method_A method_B Method B: Stannous Chloride Reduction start->method_B reagents_A Reagents: - Ethanol (solvent) - Raney Nickel (catalyst) - H₂ (gas) method_A->reagents_A reagents_B Reagents: - Stannous chloride dihydrate - Hydrochloric acid - Water method_B->reagents_B conditions_A Conditions: - 100°C - 1500 psi H₂ reagents_A->conditions_A conditions_B Conditions: - Stirring for 2.5 hours at room temperature reagents_B->conditions_B workup_A Work-up: - Filtration to remove catalyst conditions_A->workup_A workup_B Work-up: - Precipitation on ice - Filtration - Washing with cold water conditions_B->workup_B purification Purification: Recrystallization from toluene workup_A->purification workup_B->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Method A: Catalytic Hydrogenation

This method utilizes high-pressure hydrogen gas in the presence of a Raney nickel catalyst to achieve the reduction of the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine 28.0 g of N-Ethyl-4-nitrophthalimide and 10 g of Raney nickel catalyst in 400 mL of ethanol.[2]

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 1500 psi. Heat the reaction mixture to 100°C with constant stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the Raney nickel catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent such as toluene.

Method B: Stannous Chloride Reduction

This protocol employs stannous chloride in an acidic medium, a classic and reliable method for the reduction of aromatic nitro compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 100 g of stannous chloride dihydrate in a mixture of 100 mL of 37% hydrochloric acid and 100 mL of water.

  • Reaction: To the stannous chloride solution, add 22 g of N-Ethyl-4-nitrophthalimide and stir the mixture vigorously for 2.5 hours at room temperature.

  • Work-up: Pour the reaction mixture onto ice to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are free from acid. The crude product can then be purified by recrystallization from toluene to yield the final product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amino group protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic-H 6.5 - 7.5Multiplet3HThe aromatic protons will appear in the downfield region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing imide functionality.
-NH₂ 4.0 - 5.0Broad Singlet2HThe protons of the primary amine will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-CH₂- (ethyl) 3.5 - 4.0Quartet2HThe methylene protons of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the imide, causing a downfield shift. They will be split into a quartet by the adjacent methyl group.
-CH₃ (ethyl) 1.2 - 1.5Triplet3HThe methyl protons of the ethyl group will appear in the upfield region and will be split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (imide) 165 - 170The carbonyl carbons of the imide group are highly deshielded and will appear far downfield.[2]
Aromatic C-NH₂ 145 - 155The aromatic carbon attached to the amino group will be significantly shielded compared to the other aromatic carbons.
Aromatic C 110 - 135The remaining aromatic carbons will resonate in this region.
-CH₂- (ethyl) 35 - 40The methylene carbon of the ethyl group is attached to the nitrogen atom.
-CH₃ (ethyl) 13 - 16The methyl carbon of the ethyl group will appear in the upfield region.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (amine) 3300 - 3500Medium, two bandsCharacteristic for a primary amine.
C-H Stretch (aromatic) 3000 - 3100Medium to WeakTypical for C-H bonds on a benzene ring.
C-H Stretch (aliphatic) 2850 - 3000MediumCorresponding to the C-H bonds of the ethyl group.
C=O Stretch (imide) 1700 - 1760Strong, two bandsThe two carbonyl groups of the imide will show characteristic strong absorptions. The asymmetric and symmetric stretching modes may result in two distinct peaks.[3]
C=C Stretch (aromatic) 1450 - 1600Medium to WeakSkeletal vibrations of the aromatic ring.
C-N Stretch 1200 - 1350MediumStretching vibration of the carbon-nitrogen bonds.
Predicted Mass Spectrum

In mass spectrometry, this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 190.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group (M-29), loss of a carbonyl group (M-28), and cleavage of the phthalimide ring. The presence of the nitrogen-containing fragments will follow the nitrogen rule.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety information for closely related phthalimide derivatives provides a good basis for safe handling procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Classifications (inferred from related compounds):

  • Skin Irritation

  • Eye Irritation

  • May cause an allergic skin reaction.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The primary amino group can be readily functionalized to introduce a wide range of substituents, making it a versatile intermediate for the synthesis of:

  • Novel Pharmaceutical Agents: The phthalimide scaffold is present in a number of drugs, and derivatives of this compound can be explored for various therapeutic applications.

  • Fluorescent Probes and Dyes: The aminophthalimide core is known for its fluorescent properties, and derivatives can be synthesized for use as molecular probes in biological imaging and sensing applications.

  • Polymer Chemistry: The amino group provides a reactive site for incorporation into polymer backbones, leading to the development of novel polyimides with tailored properties.

Conclusion

This compound is a chemical compound with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physical and chemical characteristics, synthesis, and predicted spectral properties. The experimental protocols and safety information herein are intended to provide a solid foundation for researchers working with this and related compounds. As with any chemical, a thorough understanding of its properties and safe handling procedures is paramount for successful and safe research endeavors.

References

  • PrepChem. Synthesis of 4-amino-N-ethylphthalimide. [Link]

  • BioCrick. 4-Amino-N-methylphthalimide | CAS:2307-00-8. [Link]

  • PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. 2015.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Amino-N-methylphthalimide. 2024.
  • Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. 2020. [Link]

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The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The isoindoline-1,3-dione, colloquially known as the phthalimide scaffold, stands as a cornerstone in medicinal chemistry. Its deceptively simple bicyclic structure has given rise to a diverse and potent class of therapeutic agents. While the tragic history of thalidomide cast a long shadow, modern scientific inquiry has successfully repurposed and re-engineered this versatile core, leading to groundbreaking treatments for cancer and inflammatory diseases. This guide provides a comprehensive exploration of the biological activities of the isoindoline-1,3-dione scaffold, delving into its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation.

The Spectrum of Biological Activity: Beyond Thalidomide

The therapeutic potential of the isoindoline-1,3-dione core extends far beyond its initial application as a sedative. The strategic functionalization of this scaffold has unlocked a remarkable breadth of biological activities, positioning it as a "privileged structure" in drug discovery.[1] These activities include potent anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties.[2][3]

Anticancer Activity: A New Era in Oncology

The renaissance of the isoindoline-1,3-dione scaffold is largely attributed to its profound impact on oncology. Derivatives of this core have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[6]

Prominent examples include lenalidomide and pomalidomide, which are approved for the treatment of multiple myeloma and other hematological malignancies.[7] The anticancer activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituents attached to the core structure.[4]

Compound Name/NumberCancer Cell LineIC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia)3.81 µg/mL[6]
Compound 7 (containing azide and silyl ether)A549 (lung carcinoma)19.41 ± 0.01[8]
N-benzylisoindole-1,3-dione derivative 3A549-Luc (lung adenocarcinoma)114.25[9]
N-benzylisoindole-1,3-dione derivative 4A549-Luc (lung adenocarcinoma)116.26[9]
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneMean GI50 across NCI-60 cell lines 15.72 [10]
Enzyme Inhibition: Targeting Neurological and Inflammatory Disorders

Isoindoline-1,3-dione derivatives have emerged as potent inhibitors of various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[11][12] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[12] Additionally, these compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][13]

Compound Name/NumberTarget EnzymeIC50 (µM)Reference
Compound I (with phenyl substituent at piperazine position 4)Acetylcholinesterase (AChE)1.12[11]
Compound III (with diphenylmethyl moiety)Butyrylcholinesterase (BChE)21.24[11]
para-fluoro substituted compounds 7a and 7fAcetylcholinesterase (AChE)2.1[12]
Compound 8aAcetylcholinesterase (AChE)0.11 ± 0.05[14]
Compound 8gButyrylcholinesterase (BChE)5.7 ± 0.2[14]
Compound 6Acetylcholinesterase (AChE)30 ± 3 µg/mL[15]
Compound 4Butyrylcholinesterase (BChE)102 ± 10 µg/mL[15]
Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of isoindoline-1,3-dione derivatives are well-documented.[16] These properties are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX.[3] The formalin test and the carrageenan-induced paw edema model are standard in vivo assays used to evaluate these activities.[17][18]

Antimicrobial Activity

Various derivatives of the isoindoline-1,3-dione scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[2]

Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Pathway

A pivotal breakthrough in understanding the pleiotropic effects of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target.[19] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[19][20]

The binding of an isoindoline-1,3-dione derivative, such as lenalidomide or pomalidomide, to CRBN modulates the substrate specificity of the E3 ligase complex.[21] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[21] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[22] The degradation of these transcription factors is a critical event that underlies both the therapeutic efficacy and the teratogenic effects of these drugs.[22]

Cereblon E3 Ubiquitin Ligase Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4 Cullin 4 ROC1 ROC1 ROC1->Neosubstrate Ubiquitination IMiD Isoindoline-1,3-dione Derivative (e.g., Lenalidomide) IMiD->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targets for Ub Ubiquitin Degradation Degradation of Neosubstrate Proteasome->Degradation Biological_Effects Therapeutic & Teratogenic Effects Degradation->Biological_Effects

Caption: Cereblon E3 Ubiquitin Ligase Pathway Modulation.

Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically achieved through the condensation of phthalic anhydride with a primary amine. This reaction is often carried out in a high-boiling solvent like glacial acetic acid or toluene under reflux conditions.[23][24]

General Synthetic Workflow

General Synthesis of N-Substituted Isoindoline-1,3-diones Reactants Phthalic Anhydride + Primary Amine (R-NH2) Solvent High-Boiling Solvent (e.g., Glacial Acetic Acid) Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Acyl Substitution Reaction_Conditions Reflux Product N-Substituted Isoindoline-1,3-dione Intermediate->Product Heat Dehydration Intramolecular Cyclization (Dehydration) Dehydration->Product Forms Imide Ring

Caption: General Synthetic Workflow for N-Substituted Isoindoline-1,3-diones.

Experimental Protocol: Synthesis of 2-(4-acetylphenyl) isoindoline-1,3-dione

This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active chalcone derivatives.[15][23]

Materials:

  • 4-aminoacetophenone

  • Phthalic anhydride

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottomed flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • To a solution of 4-aminoacetophenone (0.01 mol) in glacial acetic acid (5 mL) in a 250 mL round-bottomed flask, add phthalic anhydride (0.01 mol).[23]

  • Reflux the reaction mixture for 30 minutes.[23]

  • Allow the mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-acetylphenyl) isoindoline-1,3-dione.[23]

Key Experimental Protocols for Biological Evaluation

The following protocols are fundamental for assessing the biological activities of novel isoindoline-1,3-dione derivatives.

BrdU Cell Proliferation Assay

This assay is used to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[25][26]

Materials:

  • Cells of interest cultured in a suitable vessel for microscopy or flow cytometry

  • BrdU labeling solution (10 µM in culture medium)[25]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)[27][28]

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[28]

  • DNA denaturation solution (e.g., 2N HCl)[27]

  • Neutralization buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)[28]

  • Blocking buffer (e.g., 1% BSA in PBS)[28]

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Propidium Iodide)[27][28]

Procedure (for microscopy):

  • Culture cells to the desired confluency.

  • Remove the culture medium and replace it with the BrdU labeling solution.[25]

  • Incubate the cells at 37°C for a predetermined period (e.g., 2-4 hours).[27]

  • Remove the labeling solution and wash the cells twice with PBS.[25]

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[27]

  • Wash the cells three times with PBS.[25]

  • Permeabilize the cells with Triton X-100 buffer for 20 minutes at room temperature.[25]

  • Denature the DNA by incubating the cells in 2N HCl for 10-30 minutes at room temperature.[27]

  • Neutralize the acid by washing with PBS or a neutralization buffer.[28]

  • Block non-specific antibody binding by incubating with blocking buffer for 1-2 hours.[27]

  • Incubate with the anti-BrdU primary antibody overnight at 4°C.[27]

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[27]

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Formalin Test for Analgesic Activity

The formalin test is a widely used model of tonic chemical nociception that allows for the assessment of both neurogenic and inflammatory pain.[17][29]

Materials:

  • Male Swiss mice (or other suitable rodent model)

  • Formalin solution (e.g., 2.5% in saline)[29]

  • Test compound and vehicle

  • Positive control (e.g., morphine or indomethacin)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.[30]

  • Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.

  • Inject a specific volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[16]

  • Immediately place the animal back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw.

  • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.[29]

  • Compare the licking/biting time between the treated and control groups to determine the analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and reliable model for evaluating acute inflammation.[18]

Materials:

  • Wistar or Sprague-Dawley rats (or mice)

  • Carrageenan solution (e.g., 1% in saline)[2]

  • Test compound and vehicle

  • Positive control (e.g., indomethacin)[2]

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound, vehicle, or positive control, typically 30-60 minutes before the carrageenan injection.[2]

  • Inject a specific volume (e.g., 100 µL) of carrageenan solution subcutaneously into the plantar surface of the right hind paw.[2]

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Calculate the increase in paw volume (edema) for each animal at each time point.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that in the control group.

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The discovery of its interaction with cereblon has not only elucidated the mechanism of action of established drugs but has also opened up new avenues for targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras).[19] Future research will undoubtedly focus on the synthesis and evaluation of new derivatives with improved potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation isoindoline-1,3-dione-based drugs for a wide range of diseases.

References

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

  • Gong, N., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1293. [Link]

  • University of Washington. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. [Link]

  • Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological and Toxicological Methods, 81, 1-6. [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. [Link]

  • Liu, Y., et al. (2014). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 28(10), 4229-4239. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Mouse Formalin Test of Hyperalgesia. [Link]

  • Asatsuma-Okumura, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5995-6011. [Link]

  • Leal, G. C., et al. (2020). Formalin Murine Model of Pain. Bio-protocol, 10(11), e3635. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Formalin Test. [Link]

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  • Asian Journal of Research in Chemistry. (2011). Synthesis and Antimicrobial Activity of N-[4-Substituted Cinnamoyl Phenyl)] Phthalimide. Asian Journal of Research in Chemistry, 4(11), 1735-1738. [Link]

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An In-depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione: A Cornerstone for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Amino-2-ethylisoindoline-1,3-dione, a key chemical entity in modern drug discovery. We will delve into its synthesis, chemical properties, and pivotal role as a building block for advanced therapeutics, particularly in the realm of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile molecule and its applications.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, also known as the phthalimide group, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and antineoplastic effects.[2][3] The historical context of thalidomide, a notable derivative, has evolved from a notorious teratogen to a valuable therapeutic agent for treating multiple myeloma and erythema nodosum leprosum.[1][4] This resurgence of interest has paved the way for the development of second-generation immunomodulatory drugs (IMiDs®), such as lenalidomide and pomalidomide, which exhibit enhanced potency and a better safety profile.[][6]

This compound represents a crucial structural motif that serves as a precursor to these powerful therapeutic agents. Furthermore, its fundamental role extends to the innovative field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[][7] This interaction is central to the mechanism of targeted protein degradation, a revolutionary approach in drug discovery.[8][9]

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several synthetic routes, often involving the modification of a phthalic anhydride precursor. A general, plausible synthetic pathway is outlined below, based on established methods for analogous compounds.[6][10][11][12]

General Synthetic Approach

A common strategy involves the reaction of 3-aminophthalic acid or a derivative with an appropriate amine, followed by cyclization. A more direct and industrially scalable approach often starts with a nitrated precursor, which is subsequently reduced to the desired amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Phthalic Anhydride (Illustrative)

While various starting materials can be used, a synthesis could conceptually begin with the nitration of a suitable phthalic anhydride derivative to introduce a nitro group at the desired position.

Step 2: Imide Formation

The resulting nitro-substituted phthalic anhydride is reacted with ethylamine in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), under reflux to form the corresponding N-ethyl-nitrophthalimide.[13][14]

Step 3: Reduction of the Nitro Group

The nitro group of the N-ethyl-nitrophthalimide is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid like hydrochloric acid or ammonium chloride).[6][11][12] The use of iron and ammonium chloride is often favored for being a more environmentally benign "green chemistry" approach.[12]

Step 4: Purification

The final product, this compound, is then purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.[13][14]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These values are predicted based on the properties of structurally similar compounds.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂Inferred
Molecular Weight190.19 g/mol Inferred
AppearanceOff-white to yellow solidInferred
SolubilitySoluble in organic solvents like DMSO and DMFInferred
Melting Point>200 °C (with decomposition)Inferred
Characterization

The structure and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[10][13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the amine (N-H stretching), carbonyl (C=O stretching) of the imide, and aromatic (C-H and C=C stretching) vibrations.[10][13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.[15]

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their ability to modulate the immune system and induce targeted protein degradation.

Immunomodulatory and Antineoplastic Effects

Derivatives of this core structure, such as pomalidomide, exhibit potent immunomodulatory, antiangiogenic, and antineoplastic activities.[3][] These compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, while enhancing the activity of T cells and natural killer (NK) cells.[15] This dual action contributes to their efficacy in treating hematological malignancies like multiple myeloma.[6] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells.[]

Role in Targeted Protein Degradation: PROTACs

The most groundbreaking application of this compound is as a foundational component of PROTACs.[16][17] PROTACs are heterobifunctional molecules designed to bring a target protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

In this context, the this compound moiety acts as a ligand that specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[] By incorporating this "warhead" into a PROTAC molecule, researchers can effectively hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[18]

Below is a diagram illustrating the mechanism of action of a PROTAC utilizing a this compound-based ligand.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Disease-Causing Protein PROTAC PROTAC This compound derivative Linker Warhead POI->PROTAC:w Binding POI_PROTAC_E3 POI-PROTAC-E3 Ligase Complex Proteasome Proteasome POI->Proteasome Enters Proteasome E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN DDB1 CUL4A ROC1 E3_Ligase:crbn->PROTAC:e POI_PROTAC_E3->PROTAC Recycled Ubiquitination Polyubiquitination POI_PROTAC_E3->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Tags POI for Degradation Degradation Degradation into Amino Acids Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold makes it a valuable tool in various stages of drug discovery.

Precursor for IMiD® Synthesis

As previously mentioned, this compound serves as a key intermediate in the synthesis of pomalidomide and related immunomodulatory agents.[] The straightforward modification of the amino group allows for the introduction of various functionalities to fine-tune the biological activity and pharmacokinetic properties of the resulting drugs.

Development of Novel PROTACs

The development of new PROTACs is a rapidly expanding area of research.[7][16] this compound provides a readily available and well-characterized E3 ligase ligand for the construction of these molecules. Researchers can synthesize libraries of PROTACs by attaching different "warheads" (ligands for various target proteins) to this core structure via a flexible linker.[18] This modular approach accelerates the discovery of novel degraders for previously "undruggable" targets.

Below is a workflow for the development of PROTACs using this compound.

PROTAC_Development_Workflow start Start: Identify Protein of Interest (POI) poi_ligand Develop or Identify a Ligand for the POI start->poi_ligand e3_ligand Synthesize this compound Derivative (CRBN Ligand) start->e3_ligand linker_design Design and Synthesize Linker poi_ligand->linker_design e3_ligand->linker_design protac_synthesis Synthesize PROTAC Library linker_design->protac_synthesis screening In Vitro Screening (Degradation, Potency, Selectivity) protac_synthesis->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization optimization->screening Iterative Refinement in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) optimization->in_vivo clinical Preclinical and Clinical Development in_vivo->clinical

Caption: Workflow for PROTAC development.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a new paradigm in therapeutics. Its legacy, rooted in the complex history of thalidomide, has blossomed into a critical component of modern immunomodulatory drugs and the revolutionary technology of targeted protein degradation. As our understanding of the ubiquitin-proteasome system deepens, the importance of this scaffold and its derivatives in designing novel, highly specific, and potent medicines will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the power of this remarkable molecule to address unmet medical needs.

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An In-depth Technical Guide to 4-amino-N-ethylphthalimide: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-N-ethylphthalimide, a molecule of interest in organic synthesis and drug discovery. We will delve into its discovery within the broader history of phthalimide chemistry, detail its synthetic methodologies with a focus on the underlying chemical principles, and provide practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Phthalimide Scaffold

The phthalimide moiety is a cornerstone in synthetic organic chemistry, most famously utilized in the Gabriel synthesis for the preparation of primary amines.[1][2][3][4][5] This method, developed by Siegmund Gabriel in 1887, offers a controlled alternative to the often unselective alkylation of ammonia.[1] The phthalimide structure acts as a protecting group for the amine, preventing over-alkylation and allowing for the clean introduction of a primary amine group into a target molecule.[2][5] The versatility of N-substituted phthalimides has led to their use as key intermediates in the synthesis of a wide array of biologically active compounds, including antibacterial, analgesic, and antifungal agents.[6][7][8]

Historical Perspective: The Evolution of N-Substituted Phthalimide Synthesis

While a specific historical account of the first synthesis of 4-amino-N-ethylphthalimide is not prominently documented, its development is intrinsically linked to the evolution of synthetic methods for N-substituted phthalimides. The foundational Gabriel synthesis involves the N-alkylation of a phthalimide salt with an alkyl halide, followed by deprotection to release the primary amine.[1][2][3]

Over the years, numerous advancements have been made to this classical method. These include the use of various bases for the initial deprotonation of phthalimide, with potassium hydroxide and potassium hydride being common choices.[4] Additionally, alternative reagents to hydrazine for the final deprotection step have been explored to overcome challenges such as harsh reaction conditions and difficult purification.[1] Modern approaches to N-substituted phthalimide synthesis also include transition-metal-catalyzed carbonylative cyclizations and other novel strategies aimed at improving efficiency and substrate scope.[9][10][11][12][13]

The synthesis of 4-amino-N-ethylphthalimide can be seen as a specific application of these well-established principles, where the phthalimide scaffold is further functionalized with an amino group, opening up possibilities for further chemical transformations and the development of novel derivatives.

Synthetic Methodologies for 4-amino-N-ethylphthalimide

The synthesis of 4-amino-N-ethylphthalimide typically proceeds through a multi-step process, starting from a substituted phthalic acid or phthalic anhydride. A common and logical pathway involves the nitration of the phthalic ring, followed by the introduction of the N-ethyl group, and finally, the reduction of the nitro group to the desired amine.

Synthesis of the N-Ethyl-4-nitrophthalimide Intermediate

The initial step involves the formation of N-ethyl-4-nitrophthalimide. This can be achieved by reacting 4-nitrophthalic acid or its anhydride with ethylamine. The reaction is a condensation reaction where the primary amine attacks the carbonyl carbons of the phthalic anhydride, leading to the formation of the imide ring with the concomitant loss of water.

Synthesis_Step1 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride reagents + 4-Nitrophthalic Anhydride->reagents Ethylamine Ethylamine arrow Condensation (Heat) Ethylamine->arrow N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalimide reagents->Ethylamine arrow->N-Ethyl-4-nitrophthalimide

Caption: Synthesis of the N-Ethyl-4-nitrophthalimide intermediate.

Reduction of the Nitro Group to Form 4-amino-N-ethylphthalimide

The final step is the reduction of the nitro group on the phthalimide ring to an amino group. This transformation is a crucial step and can be accomplished using various reducing agents.

A clean and efficient method for this reduction is catalytic hydrogenation.[14] This involves reacting the N-ethyl-4-nitrophthalimide with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.

Experimental Protocol: Catalytic Hydrogenation [14]

  • Reaction Setup: In a high-pressure reactor, suspend N-ethyl-4-nitrophthalimide (28.0 g) in ethanol (400 ml).

  • Catalyst Addition: Carefully add Raney nickel catalyst (10 g) to the suspension.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 1500 psi.

  • Heating: Heat the reaction mixture to 100°C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-amino-N-ethylphthalimide. The product can be further purified by recrystallization.

An alternative and historically significant method for the reduction of aromatic nitro groups is the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid.[15]

Experimental Protocol: Stannous Chloride Reduction [15]

  • Reagent Preparation: Prepare a solution of stannous chloride dihydrate (100 g) in a mixture of concentrated hydrochloric acid (37%, 100 ml) and water (100 ml).

  • Reaction Initiation: Add N-ethyl-4-nitrophthalimide (22 g) to the stannous chloride solution with stirring.

  • Reaction Time: Continue stirring the mixture at room temperature for approximately 2.5 hours.

  • Precipitation: Pour the reaction mixture onto ice to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold water until the filtrate is free from acid. The crude product can be purified by recrystallization from a suitable solvent such as toluene.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalimide 4-Nitrophthalic_Anhydride->N-Ethyl-4-nitrophthalimide + Ethylamine (Condensation) 4-Amino-N-ethylphthalimide 4-Amino-N-ethylphthalimide N-Ethyl-4-nitrophthalimide->4-Amino-N-ethylphthalimide Reduction (e.g., H₂/Raney Ni or SnCl₂/HCl)

Caption: Overall synthetic pathway for 4-amino-N-ethylphthalimide.

Physicochemical Properties and Characterization

The successful synthesis of 4-amino-N-ethylphthalimide should be confirmed through various analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[15][16]
Molecular Weight 190.2 g/mol [15]
CAS Number 55080-55-2[15][16][17]
Melting Point 172 °C[16]
Appearance White-to-pale-yellow crystalline solid (typical for related compounds)[18]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra should show characteristic peaks corresponding to the aromatic protons, the ethyl group protons, and the carbons of the phthalimide ring and the ethyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include those for the N-H stretching of the amino group, C=O stretching of the imide, and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Applications and Future Directions

4-amino-N-ethylphthalimide and its derivatives hold potential in various fields, particularly in medicinal chemistry and materials science. The presence of the primary amino group provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of compounds.

  • Drug Discovery: The phthalimide scaffold is present in a number of bioactive molecules.[19] The amino group on the aromatic ring of 4-amino-N-ethylphthalimide can be modified to explore structure-activity relationships (SAR) for various biological targets. For instance, derivatives of phthalimides have been investigated for their antimicrobial and antitubercular activities.[20]

  • Chemiluminescent Probes: The core structure of 4-aminophthalimide is related to luminol, a well-known chemiluminescent compound.[18] While 4-amino-N-ethylphthalimide itself is not luminol, its structural similarity suggests that its derivatives could be explored for applications in bio-analytical chemistry and diagnostics.[21][22][23]

  • Materials Science: The rigid phthalimide structure can be incorporated into polymers and other materials to impart specific properties. The amino group allows for covalent attachment to other monomers or surfaces.

Conclusion

4-amino-N-ethylphthalimide is a valuable synthetic intermediate with a rich chemical heritage rooted in the foundational work of Gabriel on phthalimide chemistry. While its specific discovery is not widely chronicled, its synthesis is a clear demonstration of established and reliable organic transformations. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working with this versatile molecule. The continued exploration of phthalimide derivatives, including those derived from 4-amino-N-ethylphthalimide, promises to yield novel compounds with significant scientific and therapeutic potential.

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Methodological & Application

Synthesis of 5-Amino-2-ethylisoindoline-1,3-dione: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione, a key building block in the development of novel therapeutics and functional materials. This document provides a thorough examination of the synthetic strategy, including the underlying reaction mechanisms, a detailed step-by-step protocol, and critical insights into process optimization and troubleshooting. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Phthalimides

Substituted isoindoline-1,3-diones, commonly known as phthalimides, are a privileged scaffold in medicinal chemistry and materials science.[1][2] The rigid, planar structure and the ability to undergo various chemical transformations make them versatile starting materials for the synthesis of a wide array of biologically active molecules and functional polymers. The amino-substituted phthalimide core, in particular, is a precursor to compounds with demonstrated anti-inflammatory, antibacterial, and antitumor activities.[2]

This compound is a valuable intermediate, featuring a primary aromatic amine that serves as a handle for further chemical modifications, and an N-ethyl group that can influence solubility and pharmacokinetic properties. This guide presents a reliable two-step synthetic route, commencing with the formation of an N-ethylated nitro-phthalimide intermediate, followed by the reduction of the nitro group to yield the desired product.

Synthetic Strategy and Mechanism

The selected synthetic pathway involves two key transformations:

  • Imide Formation: The initial step is the reaction of 4-nitrophthalic anhydride with ethylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to form the stable five-membered imide ring of 2-Ethyl-5-nitroisoindoline-1,3-dione.

  • Nitro Group Reduction: The second step is the reduction of the aromatic nitro group to a primary amine. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in an acidic medium, such as hydrochloric acid.[3] This chemoselective reduction is well-suited for substrates containing other reducible functional groups, such as the imide carbonyls, which remain intact under these conditions.

An alternative strategy involves the initial reduction of 4-nitrophthalic anhydride to 4-aminophthalic anhydride, followed by condensation with ethylamine.[4] While also a viable route, the protocol detailed below focuses on the former strategy.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Nitro Reduction A 4-Nitrophthalic Anhydride C 2-Ethyl-5-nitroisoindoline-1,3-dione A->C Glacial Acetic Acid, Reflux B Ethylamine B->C Glacial Acetic Acid, Reflux D 2-Ethyl-5-nitroisoindoline-1,3-dione F This compound D->F Stirring, 2.5 h E SnCl2·2H2O / HCl E->F Stirring, 2.5 h

Caption: A high-level overview of the two-step synthesis protocol.

Detailed Synthesis Protocol

This protocol is based on established methods for phthalimide synthesis and nitro group reduction.[3][5][6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Nitrophthalic anhydride≥98%CommercialStore in a desiccator.
Ethylamine (70 wt. % in H₂O)CommercialCorrosive and flammable.
Glacial Acetic AcidACS GradeCommercialCorrosive.
Stannous chloride dihydrate (SnCl₂·2H₂O)≥98%CommercialHygroscopic.
Hydrochloric Acid (HCl)37% (concentrated)CommercialHighly corrosive.
TolueneACS GradeCommercialUsed for recrystallization.
Deionized WaterIn-house
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-houseFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)CommercialFor drying organic layers.
Round-bottom flasksVarious sizesStandard lab supply
Reflux condenserStandard lab supply
Magnetic stirrer with heating mantleStandard lab supply
Buchner funnel and filter paperStandard lab supply
Rotary evaporatorStandard lab supply
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Procedure

Step 1: Synthesis of 2-Ethyl-5-nitroisoindoline-1,3-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalic anhydride (19.3 g, 0.1 mol).

  • Reagent Addition: To the flask, add 100 mL of glacial acetic acid. Stir the mixture to dissolve the solid. Slowly add ethylamine (7.2 mL, 0.11 mol, 70 wt. % in H₂O) to the stirred solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield of 2-Ethyl-5-nitroisoindoline-1,3-dione should be high.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of stannous chloride dihydrate (100 g, 0.44 mol) in a mixture of concentrated hydrochloric acid (100 mL) and deionized water (100 mL).[3] Stir until the salt is dissolved.

  • Substrate Addition: To this solution, add the dried 2-Ethyl-5-nitroisoindoline-1,3-dione (22 g, 0.1 mol) from Step 1.[3]

  • Reaction: Stir the mixture vigorously at room temperature for approximately 2.5 hours.[3] The reaction progress can be monitored by TLC.

  • Work-up and Precipitation: After 2.5 hours, pour the reaction mixture onto a large beaker of ice.[3] This will cause the product to precipitate.

  • Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is free from acid.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield this compound as a crystalline solid.[3] A yield of approximately 92% can be expected for this step.[3]

Visualizing the Protocol Steps

Protocol_Steps cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Nitro Reduction s1_1 Dissolve 4-Nitrophthalic Anhydride in Glacial Acetic Acid s1_2 Add Ethylamine s1_1->s1_2 s1_3 Reflux for 3-4 hours s1_2->s1_3 s1_4 Pour into Ice Water s1_3->s1_4 s1_5 Filter and Wash Precipitate s1_4->s1_5 s1_6 Dry the Intermediate Product s1_5->s1_6 s2_2 Add Nitro-Intermediate s1_6->s2_2 Intermediate Product s2_1 Prepare SnCl2·2H2O in HCl/H2O s2_1->s2_2 s2_3 Stir at RT for 2.5 hours s2_2->s2_3 s2_4 Precipitate on Ice s2_3->s2_4 s2_5 Neutralize with NaHCO3 s2_4->s2_5 s2_6 Filter, Wash, and Recrystallize s2_5->s2_6

Caption: Detailed workflow for the synthesis of the target compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbons and the aromatic and aliphatic carbons.

    • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching, and the symmetric and asymmetric stretching of the imide carbonyl groups.[2][7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final compound (C₁₀H₁₀N₂O₂; MW: 190.2 g/mol ).

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction or loss during work-up.Ensure complete dissolution of starting material. Increase reflux time. Ensure the product fully precipitates before filtration.
Incomplete reduction in Step 2 Insufficient reducing agent or reaction time.Use a larger excess of SnCl₂·2H₂O. Monitor the reaction closely with TLC and extend the reaction time if necessary.
Product is difficult to purify Presence of tin salts or other impurities.Ensure thorough washing of the crude product after filtration. A different recrystallization solvent or column chromatography may be necessary.
Side reactions Reaction temperature too high in Step 1.Maintain a steady reflux temperature.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Ethylamine: Is corrosive and has a strong odor. Handle with care.

    • Glacial Acetic Acid and HCl: Are highly corrosive. Avoid inhalation of vapors and contact with skin.

    • Toluene: Is flammable and has toxic vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and considering the optimization and safety advice, researchers can successfully prepare this valuable chemical intermediate for use in a variety of research and development applications. The straightforward nature of the reactions and the high yields make this a practical approach for laboratory-scale synthesis.

References

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Liang, Z.-P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5439–o5440. [Link]

  • Wiązania, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6569. [Link]

  • Google Patents. (n.d.). Preparation of aminophthalic anhydrides.
  • Google Patents. (n.d.). A process for the preparation of 3- and 4-aminophthalimide.
  • PrepChem.com. (n.d.). Synthesis of 4-aminophthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N-aminophthalimide.
  • Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Reaction of Phthalic Anhydride and Ethylenediamine. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]

  • PMC. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

  • YouTube. (2019, January 23). Precursor to the Gabriel Synthesis, Making Phthalimide. Retrieved from [Link]

Sources

4-amino-N-ethylphthalimide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4-amino-N-ethylphthalimide as a Synthetic Intermediate

Introduction: The Versatility of a Core Scaffold

4-amino-N-ethylphthalimide is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern organic synthesis. Its structure, characterized by a phthalimide core, a primary aromatic amine, and an N-ethyl group, offers a unique combination of chemical reactivity and photophysical potential. The phthalimide scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and marketed drugs[1][2]. The strategic placement of a primary amino group at the 4-position transforms this scaffold into a versatile platform for chemical elaboration, while the N-ethyl group enhances solubility in organic solvents compared to its N-unsubstituted counterpart.

This guide provides a senior application scientist's perspective on the synthesis, properties, and key applications of 4-amino-N-ethylphthalimide, with a focus on its utility in the development of advanced fluorescent probes and as a modifiable building block in drug discovery programs.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-amino-N-ethylphthalimide dictate its handling, reaction conditions, and purification strategies. A summary of its key characteristics is presented below.

PropertyValueReference
CAS Number 55080-55-2[3]
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [3][4]
Appearance Typically a crystalline solid[5]
Melting Point 172 °C[4]
Density ~1.335 g/cm³ (Predicted)[4]
Solubility Soluble in many organic solvents like Toluene, DMF, and alcohols.[3]

Expected Spectroscopic Signatures:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the phthalimide ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Resonances for the two distinct carbonyl carbons of the imide, carbons of the aromatic ring, and the two carbons of the ethyl group.

  • FT-IR: Characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C=O stretching of the imide group (asymmetric and symmetric stretches around 1700-1780 cm⁻¹), and C-N stretching[6][7].

Synthesis Protocol: A Reliable Pathway to the Intermediate

The most common and efficient synthesis of 4-amino-N-ethylphthalimide involves a two-step process starting from 4-nitrophthalic acid. The workflow involves the formation of the N-ethyl imide followed by the reduction of the nitro group.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophthalic Acid B N-Ethyl-4-nitrophthalimide A->B  Ethylamine (EtNH₂)  Heat (e.g., in Acetic Acid) C 4-amino-N-ethylphthalimide (Target Compound) B->C  Reducing Agent  (e.g., SnCl₂·2H₂O / HCl) G A 4-amino-N-ethylphthalimide B Amide Coupling A->B C Schiff Base Formation A->C D Sulfonamide Formation A->D E Fluorescent Peptide/Protein Tag (via R-COOH) B->E  R-COOH, Coupling Agents  (EDC, HOBt) F Fluorescent Ion Sensor (via R-CHO) C->F  Aldehyde (R-CHO)  Acid Catalyst G Bioactive Fluorescent Probe (via R-SO₂Cl) D->G  Sulfonyl Chloride (R-SO₂Cl)  Base (e.g., Pyridine)

Sources

Application Notes and Protocols: The Strategic Use of 5-Amino-2-ethylisoindoline-1,3-dione in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Amino-2-ethylisoindoline-1,3-dione, a versatile chemical scaffold with significant applications in contemporary drug discovery. We will delve into its synthesis, derivatization, and its pivotal role in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Isoindoline-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindoline-1,3-dione, commonly known as the phthalimide moiety, is a well-established privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The planar nature and hydrophobicity of the isoindoline-1,3-dione ring system allow for effective interaction with various biological targets.[3]

The strategic placement of an amino group at the 5-position and an ethyl group at the 2-position of the isoindoline-1,3-dione core, as in this compound, offers several advantages for drug design. The ethyl group can influence the molecule's physicochemical properties, such as solubility and membrane permeability, while the amino group serves as a crucial chemical handle for further synthetic modifications. This functional group allows for the straightforward attachment of various linkers and pharmacophores, making it an ideal starting point for creating libraries of novel drug candidates.

A particularly exciting and modern application of this scaffold is in the field of PROTACs. The isoindoline-1,3-dione core, a key component of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[4] This interaction can be harnessed to create bifunctional PROTAC molecules that recruit CRBN to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[5] this compound, therefore, serves as a valuable building block for constructing potent and selective protein degraders.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved in a two-step process starting from 4-nitrophthalic anhydride. The first step involves the formation of the N-ethyl imide ring, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 5-Nitro-2-ethylisoindoline-1,3-dione

This step involves the reaction of 4-nitrophthalic anhydride with ethylamine. The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization to form the imide.

Protocol:

  • Reagents and Materials:

    • 4-Nitrophthalic anhydride

    • Ethylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

    • Glacial acetic acid (or another suitable solvent like toluene)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure: a. In a round-bottom flask, dissolve 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid. b. To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed. c. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Once the reaction is complete, allow the mixture to cool to room temperature. e. Pour the reaction mixture into ice-cold water to precipitate the product. f. Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol. g. Dry the product under vacuum to obtain 5-Nitro-2-ethylisoindoline-1,3-dione as a solid.

Step 2: Reduction of 5-Nitro-2-ethylisoindoline-1,3-dione to this compound

The nitro group of the intermediate is reduced to an amine using standard reduction methods, such as catalytic hydrogenation.

Protocol:

  • Reagents and Materials:

    • 5-Nitro-2-ethylisoindoline-1,3-dione

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus (e.g., Celite pad)

  • Procedure: a. To a round-bottom flask, add 5-Nitro-2-ethylisoindoline-1,3-dione and a suitable solvent such as methanol or ethanol. b. Carefully add a catalytic amount of 10% Pd/C to the suspension. c. The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times). d. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature. e. Monitor the reaction progress by TLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.[3][6]

Application in PROTAC Development: A Versatile E3 Ligase Ligand

This compound is a highly valuable building block for the synthesis of PROTACs. The 5-amino group provides a convenient point of attachment for a linker, which in turn is connected to a ligand that binds to the protein of interest.

PROTAC_Mechanism

Protocol for Linker Attachment to this compound

This protocol describes a general method for attaching a linker with a carboxylic acid functional group to the 5-amino position via amide bond formation.

  • Reagents and Materials:

    • This compound

    • Linker with a terminal carboxylic acid (e.g., a PEG linker)

    • Amide coupling reagents (e.g., HATU, HOBt, EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF or DCM

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve the linker with the carboxylic acid (1 equivalent) and the coupling reagents (e.g., HATU, 1.1 equivalents) in anhydrous DMF. b. Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the desired linker-conjugated isoindoline-1,3-dione. This product can then be further elaborated to attach the POI-binding ligand.[7][8]

Biological Evaluation: Key Assays for Characterizing PROTACs

Once a PROTAC based on this compound is synthesized, its biological activity must be thoroughly characterized. The following are key assays for this purpose.

Protocol 1: Cereblon (CRBN) Binding Assay (Competitive Binding)

This assay determines the ability of the synthesized compound to bind to the CRBN E3 ligase. A common method is a competitive binding assay using a fluorescently labeled tracer that is known to bind to CRBN.

  • Reagents and Materials:

    • Recombinant human CRBN protein

    • Fluorescently labeled CRBN ligand (e.g., a thalidomide-based fluorescent probe)

    • Test compound (the synthesized PROTAC)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Microplate reader capable of detecting fluorescence polarization or TR-FRET

  • Procedure: a. Prepare a serial dilution of the test compound in the assay buffer. b. In a microplate, add the recombinant CRBN protein and the fluorescently labeled CRBN ligand at a fixed concentration. c. Add the diluted test compound to the wells. Include a control with no test compound. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. e. Measure the fluorescence polarization or TR-FRET signal using a microplate reader. f. A decrease in the signal indicates that the test compound is competing with the fluorescent probe for binding to CRBN. g. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.[9][10]

Protocol 2: Western Blotting for Target Protein Degradation

This is the gold-standard assay to confirm that the PROTAC induces the degradation of the target protein in cells.

  • Reagents and Materials:

    • Cell line expressing the protein of interest

    • Test compound (the synthesized PROTAC)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody specific to the protein of interest

    • Primary antibody for a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer. d. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer the separated proteins to a PVDF or nitrocellulose membrane. g. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C. i. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading. l. Quantify the band intensities to determine the extent of protein degradation at different concentrations of the PROTAC.[11][12]

Data Presentation

The quantitative data from the biological assays should be summarized for clear interpretation and comparison.

Table 1: Biological Activity of a Hypothetical PROTAC Derived from this compound

Compound IDCRBN Binding IC50 (µM)Target Protein Degradation DC50 (µM)Max Degradation (%)
PROTAC-0010.50.195
PROTAC-0020.80.580
Negative Control> 50No degradation0

*IC50: The half maximal inhibitory concentration in the CRBN binding assay. *DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the presence of a functionalizable amino group make it an ideal starting point for the creation of diverse chemical libraries. Its most prominent application lies in the development of PROTACs, where it serves as a reliable E3 ligase ligand for Cereblon. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel therapeutics based on this privileged scaffold. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

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  • ResearchGate. (2015). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]

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  • Selvita. (2023). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]

  • Smith, B. E., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Organic & Biomolecular Chemistry, 19(2), 269-273.
  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
  • YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Retrieved from [Link]

  • Zhang, Q.-Z., et al. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972.
  • Google Patents. (n.d.). US3887588A - Process for making nitrophthalic anhydrides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230976, 4-Nitrophthalic anhydride. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 5-Amino-2-ethylisoindoline-1,3-dione as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline-1,3-dione Scaffold in Oncology

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, most notably recognized for its role in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies. The therapeutic efficacy of these molecules has spurred significant interest in the development of novel isoindoline-1,3-dione derivatives as potential anticancer agents. The core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. The introduction of various substituents can influence the compound's cytotoxicity, mechanism of action, and pharmacokinetic properties.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of a specific and promising isoindoline-1,3-dione building block: 5-Amino-2-ethylisoindoline-1,3-dione . The primary amino group at the 5-position serves as a key handle for introducing diverse chemical moieties through reactions such as acylation and sulfonylation. These modifications can lead to the discovery of novel compounds with potent and selective anticancer activity. We will provide detailed, step-by-step protocols for the synthesis of the core scaffold and its subsequent derivatization, as well as for the in-vitro evaluation of the synthesized compounds against cancer cell lines.

Rationale for Derivatization: Targeting Cancer Cell Proliferation

The derivatization of the 5-amino group of 2-ethylisoindoline-1,3-dione is a strategic approach to modulate the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets. By introducing various acyl and sulfonyl groups, it is possible to explore a wide chemical space and identify derivatives with enhanced cytotoxic effects against cancer cells. The underlying hypothesis is that these modifications can lead to compounds that induce apoptosis (programmed cell death) or necrosis in cancer cells, thereby inhibiting tumor growth.[2]

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold, this compound, can be achieved through a classical condensation reaction between 4-aminophthalic acid and ethylamine. This reaction proceeds via the formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization to yield the desired imide.

Synthesis_of_this compound 4-Aminophthalic_Acid 4-Aminophthalic Acid Reaction Condensation (Glacial Acetic Acid, Reflux) 4-Aminophthalic_Acid->Reaction Ethylamine Ethylamine Ethylamine->Reaction Intermediate Intermediate (Phthalamic Acid) Reaction->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product This compound Cyclization->Product Derivatization_Workflow Start This compound Acylation N-Acylation (Protocol 2) Start->Acylation Sulfonylation N-Sulfonylation (Protocol 3) Start->Sulfonylation Amide_Derivatives 5-Amido-2-ethylisoindoline-1,3-dione Derivatives Acylation->Amide_Derivatives Sulfonamide_Derivatives 5-Sulfonamido-2-ethylisoindoline-1,3-dione Derivatives Sulfonylation->Sulfonamide_Derivatives Evaluation In-vitro Anticancer Evaluation (Protocol 4) Amide_Derivatives->Evaluation Sulfonamide_Derivatives->Evaluation

Sources

Application Notes and Protocols for 4-amino-N-ethylphthalimide in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Aminophthalimide Scaffold

The 4-aminophthalimide core is a privileged scaffold in the design of fluorescent probes, offering a unique combination of desirable photophysical properties and synthetic accessibility.[1][2] Its inherent fluorescence, characterized by a significant Stokes shift and sensitivity to the local environment, makes it an excellent starting point for the development of probes for a wide range of analytes and biological processes.[1][2] The 4-amino group serves as a convenient handle for chemical modification, allowing for the introduction of various receptor moieties that can selectively interact with target molecules, leading to a measurable change in the fluorescence output. This "turn-on" or "turn-off" response forms the basis of its utility as a sensor. Furthermore, the N-ethyl group enhances solubility in organic solvents, facilitating its use in various synthetic and biological applications.[3]

This application note provides a comprehensive guide to the synthesis and application of fluorescent probes derived from 4-amino-N-ethylphthalimide. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for the creation of a representative fluorescent probe, and offer guidance on its application in cellular imaging.

Photophysical Properties of 4-Amino-N-ethylphthalimide

The fluorescence of 4-amino-N-ethylphthalimide is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.[1][2] In non-polar solvents, it typically exhibits strong fluorescence with a high quantum yield. As the solvent polarity increases, the fluorescence quantum yield tends to decrease.[1][2] This property is crucial for its application in probes designed to report on changes in the microenvironment, such as binding to a non-polar protein pocket.

PropertyValueReference
Molecular FormulaC10H10N2O2[4]
Molecular Weight190.20 g/mol [4]
AppearanceYellow to orange powder
Excitation Max (in Ethanol)~410 nm
Emission Max (in Ethanol)~530 nm

Synthesis of a Representative Fluorescent Probe: A pH Sensor

To illustrate the synthetic utility of 4-amino-N-ethylphthalimide, we will detail the synthesis of a hypothetical "turn-on" fluorescent probe for acidic pH, which we will name pH-Probe 530 . This probe is designed to be weakly fluorescent at neutral pH and to exhibit a significant increase in fluorescence intensity in acidic environments, such as within cellular lysosomes.

The design of pH-Probe 530 incorporates a morpholine moiety, a common receptor for protons. At neutral pH, the lone pair of electrons on the morpholine nitrogen can quench the fluorescence of the 4-aminophthalimide core through a process called photoinduced electron transfer (PET). Upon protonation in an acidic environment, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Synthetic Scheme

G cluster_0 Synthesis of pH-Probe 530 A 4-amino-N-ethylphthalimide R1 + A->R1 B 4-(2-Chloroacetyl)morpholine B->R1 C pH-Probe 530 R1->C K2CO3, DMF 80 °C, 12 h

Caption: Synthetic route for pH-Probe 530.

Detailed Synthesis Protocol for pH-Probe 530

This protocol describes the synthesis of a pH-sensitive fluorescent probe from 4-amino-N-ethylphthalimide and 4-(2-chloroacetyl)morpholine.

Materials:

  • 4-amino-N-ethylphthalimide

  • 4-(2-Chloroacetyl)morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

  • Glassware for column chromatography

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-N-ethylphthalimide (1.0 g, 5.26 mmol), potassium carbonate (1.45 g, 10.52 mmol), and anhydrous DMF (30 mL).

  • Addition of Reagent: Stir the mixture at room temperature under an inert atmosphere for 15 minutes. Add a solution of 4-(2-chloroacetyl)morpholine (0.95 g, 5.79 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by TLC (Eluent: 50% Ethyl acetate in Hexanes). The starting material (4-amino-N-ethylphthalimide) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A yellow precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a yellow solid. Purify the crude product by silica gel column chromatography using a gradient elution of 20% to 60% ethyl acetate in hexanes.

  • Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pH-Probe 530 as a bright yellow solid.

Expected Yield: ~75-85%

Characterization of pH-Probe 530 (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 6.80 (s, 1H), 4.20 (t, J = 7.2 Hz, 2H), 3.80 (t, J = 4.8 Hz, 4H), 3.60 (s, 2H), 3.50 (t, J = 4.8 Hz, 4H), 1.25 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5, 167.9, 152.1, 134.5, 125.0, 118.2, 110.5, 108.7, 66.8, 53.5, 48.2, 34.9, 13.8.

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₆H₂₀N₃O₄ [M+H]⁺: 318.1454; found: 318.1452.

Application Protocol: Cellular Imaging with pH-Probe 530

This protocol describes the use of pH-Probe 530 for imaging acidic organelles (e.g., lysosomes) in live cells using fluorescence microscopy.

Materials:

  • pH-Probe 530 stock solution (1 mM in DMSO)

  • Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~405 nm, emission ~500-550 nm)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Loading: Prepare a working solution of pH-Probe 530 by diluting the 1 mM stock solution in complete cell culture medium to a final concentration of 5-10 µM.

  • Incubation: Remove the existing culture medium from the cells and replace it with the medium containing pH-Probe 530. Incubate the cells at 37 °C in a CO₂ incubator for 30-60 minutes.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any excess probe.

  • Imaging: Add fresh, warm complete culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. The probe is expected to accumulate in acidic organelles, which will appear as bright fluorescent puncta within the cytoplasm.

Experimental Workflow for Cellular Imaging

G cluster_1 Cellular Imaging Workflow A Culture cells to 70-80% confluency B Prepare working solution of pH-Probe 530 (5-10 µM) A->B C Incubate cells with probe for 30-60 min B->C D Wash cells twice with warm PBS C->D E Image cells with fluorescence microscope D->E

Caption: Step-by-step workflow for live-cell imaging.

Causality Behind Experimental Choices

  • Choice of Receptor (Morpholine): Morpholine is a weakly basic amine. Its pKa is in a range that makes it suitable for protonation within the acidic environment of lysosomes (pH 4.5-5.0), leading to a distinct "on" state for the probe.

  • Synthetic Conditions (K₂CO₃, DMF, 80 °C): Potassium carbonate is a mild base used to deprotonate the amino group of 4-amino-N-ethylphthalimide, facilitating its nucleophilic attack on the electrophilic carbon of 4-(2-chloroacetyl)morpholine. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. The elevated temperature of 80 °C increases the reaction rate to ensure completion within a reasonable timeframe.

  • Purification (Silica Gel Chromatography): This is a standard and effective method for separating the desired product from unreacted starting materials and any side products, ensuring the high purity required for biological applications.

  • Cellular Imaging Protocol (Concentration and Incubation Time): The optimal probe concentration and incubation time are determined empirically to achieve sufficient intracellular signal without causing cytotoxicity. A 30-60 minute incubation is typically sufficient for the probe to cross the cell membrane and accumulate in its target organelles.

Conclusion

4-amino-N-ethylphthalimide is a valuable and versatile building block for the synthesis of fluorescent probes. Its favorable photophysical properties and straightforward derivatization at the 4-amino position allow for the rational design of sensors for a variety of biological targets. The detailed protocols provided herein for the synthesis and application of a representative pH probe serve as a practical guide for researchers and drug development professionals seeking to leverage the power of fluorescence imaging in their work.

References

  • Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. [Link]

  • Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. PubMed. [Link]

  • 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. PMC - PubMed Central. [Link]

  • Synthesis and Applications of a Novel Naphthalimide-Based Fluorescent Probe for Relay Recognition of Cu2+ and Cysteine. PubMed. [Link]

  • Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. National Institutes of Health. [Link]

  • Development of a New 4-Amino-1,8-Naphthalimide Derivative as a Fluorescent Probe for Monitoring the Divalent Copper Ion. ResearchGate. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journals. [Link]

  • Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evaluation. MDPI. [Link]

  • Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry. [Link]

  • Cell Imaging Techniques: Unveiling Cellular Secrets with Fluorescence Probes. BOC Sciences. [Link]

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  • Novel NBN-Embedded Polymers and Their Application as Fluorescent Probes in Fe3+ and Cr3+ Detection. National Institutes of Health. [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]

  • Fluorescent Probe Derived from 1,8-Naphthalimide-Schiff Base for Copper(Ii) Ion: Synthesis, Characterization, and Application. ResearchGate. [Link]

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  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

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Application Notes and Protocols: The 5-Amino-2-ethylisoindoline-1,3-dione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, recognized for its foundational role in a diverse array of biologically active compounds. From the historical significance of thalidomide to the development of potent anticancer and immunomodulatory agents like lenalidomide and pomalidomide, this heterocyclic system has consistently proven to be a versatile template for drug discovery.[1] This application note delves into the medicinal chemistry applications of 5-aminoisoindoline-1,3-dione derivatives, with a specific focus on the synthesis and potential utility of 5-Amino-2-ethylisoindoline-1,3-dione. We will explore its role as a key building block in the synthesis of targeted therapies, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed protocols for its synthesis and derivatization.

Introduction: The Versatility of the 5-Aminoisoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is a bicyclic framework that offers a unique combination of rigidity and opportunities for chemical functionalization. The introduction of an amino group at the 5-position significantly enhances its utility as a synthetic intermediate. This primary amine serves as a crucial handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores and the construction of complex molecular architectures. This strategic placement of a reactive group on the aromatic ring has been instrumental in the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and enzyme-inhibitory properties.[2][3][4]

The ethyl group at the 2-position (the nitrogen of the imide) modulates the molecule's lipophilicity and steric profile, which can influence its pharmacokinetic and pharmacodynamic properties. While specific literature on this compound is nascent, its structural similarity to key intermediates in the synthesis of blockbuster drugs provides a strong rationale for its investigation as a valuable building block in medicinal chemistry.

Synthetic Pathways and Protocols

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically achieved through the condensation of the corresponding phthalic anhydride with a primary amine.[1] For the synthesis of this compound, a common and efficient route involves the reaction of 4-aminophthalic acid or its anhydride with ethylamine.

General Synthesis of N-Substituted Isoindoline-1,3-diones

The fundamental reaction involves the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to yield the final imide product. This process is often carried out in a high-boiling point solvent like glacial acetic acid.[1]

G A Phthalic Anhydride Derivative C Intermediate Phthalamic Acid A->C Nucleophilic Acyl Substitution B Primary Amine (R-NH2) B->C D N-Substituted Isoindoline-1,3-dione C->D Dehydration/ Cyclization

Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones.

Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar compounds.

Materials:

  • 4-Aminophthalic acid

  • Ethylamine (70% in water or as a solution in a suitable solvent)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-aminophthalic acid (1 equivalent) in glacial acetic acid.

  • Addition of Amine: While stirring, slowly add ethylamine (1.1 equivalents) to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation and Neutralization: A precipitate should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Applications in Medicinal Chemistry

The 5-aminoisoindoline-1,3-dione scaffold is a cornerstone in the development of various therapeutic agents. The amino group provides a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Anticancer Agents

Derivatives of isoindoline-1,3-dione have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8] The specific substituents on the phthalimide ring and the N-alkyl/aryl group play a crucial role in determining the potency and selectivity of these compounds.[6]

Compound ClassCancer Cell LinesReported Activity (IC50)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji, K5620.26 µg/mL (Raji), 3.81 µg/mL (K562)[5]
Isoindoline-1,3(2H)-dione with silyl ether and -Br groupsCaco-2, MCF-7Higher than cisplatin[6]
Azide and silyl ether containing isoindole derivativeA54919.41 µM[7]
PARP Inhibitors: A Key Application

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[9][10] PARP inhibitors have emerged as a significant class of anticancer drugs, especially for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[11] This is an example of synthetic lethality, where the inhibition of two DNA repair pathways leads to cell death.

The isoindoline-1,3-dione scaffold is a key structural feature in several potent PARP inhibitors. While not always containing a 5-amino group, the core structure is vital for binding to the enzyme's active site. The 5-amino group in this compound can serve as a precursor for the installation of pharmacophores that enhance PARP inhibition. For instance, it can be diazotized and converted into other functional groups, or it can be acylated or alkylated to introduce side chains that mimic the nicotinamide portion of NAD+, the natural substrate of PARP.

G cluster_0 DNA Damage (Single-Strand Break) cluster_1 Base Excision Repair (BER) cluster_2 Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) SSB SSB PARP PARP Activation SSB->PARP Repair DNA Repair PARP->Repair DSB Double-Strand Break PARP->DSB PARP Inhibition (e.g., with Isoindoline-1,3-dione derivative) Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Failed Repair

Caption: Simplified mechanism of action of PARP inhibitors in HR-deficient cancer cells.

Other Therapeutic Areas

The versatility of the isoindoline-1,3-dione scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications:

  • Anti-inflammatory Agents: Certain phthalimide analogs have shown potent anti-inflammatory activity by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines.[4]

  • Analgesics: Aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant analgesic properties.[12]

  • Enzyme Inhibitors: The scaffold has been used to design inhibitors of other enzymes, such as BACE1 for Alzheimer's disease and acetylcholinesterase.[13][14]

Protocol: Derivatization of the 5-Amino Group for SAR Studies

The 5-amino group is a prime site for chemical modification to explore structure-activity relationships. A common derivatization is acylation to form an amide linkage.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Acyl chloride or Carboxylic acid with a coupling agent (e.g., EDC/HOBt)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure (Acylation with an Acyl Chloride):

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

G Start This compound Step1 Dissolve in Anhydrous Solvent (e.g., DCM) Start->Step1 Step2 Add Base (e.g., Triethylamine) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Acylating Agent (e.g., Acyl Chloride) Step3->Step4 Step5 React at Room Temperature Step4->Step5 Step6 Aqueous Work-up Step5->Step6 Step7 Purification (e.g., Column Chromatography) Step6->Step7 Product 5-Acylamino-2-ethylisoindoline-1,3-dione Derivative Step7->Product

Caption: Workflow for the acylation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and the presence of a versatile amino group for further functionalization make it an attractive starting material for the generation of compound libraries for high-throughput screening. The established importance of the isoindoline-1,3-dione scaffold in oncology, particularly in the development of PARP inhibitors, provides a strong impetus for the investigation of novel derivatives. Future research should focus on the synthesis and biological evaluation of a diverse range of compounds derived from this compound to fully elucidate its potential in various therapeutic areas.

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  • O'Sullivan, C., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 11, 646210.
  • Mahdavi, M., et al. (2017). Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis. European Journal of Medicinal Chemistry, 138, 1029-1040.
  • De, A. (2011). PARP inhibitors: its role in treatment of cancer.
  • Perrone, F., et al. (2018). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of Medicinal Chemistry, 61(21), 9695-9714.
  • Eissa, I. H. (2011). SYNTHESIS OF SOME NEW DERIVATIVES OF ISOINDOLINE-1,3-DIONE. Semantic Scholar.
  • Aly, M. A. (2015). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Heterocycles, 91(2), 287-300.
  • Asadi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-377.
  • Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
  • Mirza, M. R., et al. (2020). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 10, 565824.

Sources

Application Note & Protocol: Synthesis of N-Ethyl-4-Aminophthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Aminophthalimides

N-substituted phthalimides are a class of compounds of significant interest in medicinal chemistry and materials science.[1] The phthalimide core is a versatile scaffold found in numerous bioactive molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] Furthermore, aminophthalimide derivatives are known for their fluorescent properties, making them valuable as molecular probes and components in organic light-emitting diodes (OLEDs).[1][2] The N-ethylation of 4-aminophthalimide produces a molecule with modified polarity and steric hindrance, which can influence its biological activity and photophysical properties. This document provides a detailed experimental procedure for the synthesis of N-ethyl-4-aminophthalimide, intended for researchers in organic synthesis, drug discovery, and materials science.

Reaction Scheme & Mechanism

The N-ethylation of 4-aminophthalimide is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the imide functional group acts as a nucleophile, attacking the electrophilic ethyl group of an ethylating agent, such as ethyl iodide or bromoethane.[3] The reaction is typically carried out in the presence of a base to deprotonate the imide nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.

The reaction proceeds via an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group occur simultaneously.[4] The choice of solvent is crucial and is often a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile.[4]

Experimental Workflow Overview

Workflow Reagents Reagents Preparation (4-Aminophthalimide, Base, Ethylating Agent, Solvent) Reaction Reaction Setup (Inert Atmosphere, Temperature Control) Reagents->Reaction Addition Monitoring Reaction Monitoring (TLC Analysis) Reaction->Monitoring Sampling Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Pure Product

Caption: High-level overview of the experimental workflow for the N-ethylation of 4-aminophthalimide.

Detailed Experimental Protocol

This protocol describes a representative procedure for the N-ethylation of 4-aminophthalimide. Researchers should adapt the quantities and conditions based on their specific experimental goals and available instrumentation.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
4-AminophthalimideC₈H₆N₂O₂162.151.0 g (6.17 mmol)>98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.28 g (9.25 mmol)Anhydrous
Bromoethane (EtBr)C₂H₅Br108.970.67 mL (9.25 mmol)>98%
Dimethylformamide (DMF)C₃H₇NO73.0920 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
Deionized WaterH₂O18.02As needed
Brine (sat. NaCl)NaCl(aq)-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add 4-aminophthalimide (1.0 g, 6.17 mmol) and anhydrous potassium carbonate (1.28 g, 9.25 mmol).

    • Add a magnetic stir bar and seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous DMF (20 mL) via syringe.

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Ethylating Agent:

    • Slowly add bromoethane (0.67 mL, 9.25 mmol) to the stirring suspension at room temperature using a syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent. The starting material, 4-aminophthalimide, is more polar than the N-ethylated product.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to isolate the pure N-ethyl-4-aminophthalimide.

  • Product Characterization:

    • The final product, N-ethyl-4-aminophthalimide (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ), should be a solid.[5]

    • Characterize the purified compound using the following techniques:

      • ¹H NMR and ¹³C NMR: To confirm the structure and purity.[6][7]

      • Mass Spectrometry (MS): To determine the molecular weight.

      • FT-IR Spectroscopy: To identify the functional groups.

Expected Results & Characterization Data

While specific spectral data for N-ethyl-4-aminophthalimide is not provided in the initial search, characteristic shifts for similar N-substituted phthalimides can be referenced.[8][9]

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons will appear in the range of δ 7.0-8.0 ppm.

  • The ethyl group will show a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm and a quartet for the methylene protons (CH₂) around δ 3.6-3.8 ppm.

  • The amino group (NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbons of the imide will appear in the range of δ 165-170 ppm.

  • Aromatic carbons will resonate in the range of δ 110-150 ppm.

  • The methylene carbon (CH₂) of the ethyl group will be around δ 35-40 ppm, and the methyl carbon (CH₃) will be around δ 13-15 ppm.

FT-IR (KBr, cm⁻¹):

  • N-H stretching of the primary amine will be observed around 3300-3500 cm⁻¹.

  • C=O stretching of the imide will appear as two bands around 1700-1770 cm⁻¹.

  • C-N stretching will be in the region of 1200-1350 cm⁻¹.

Troubleshooting & Safety Precautions

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The base may not be strong enough; consider a stronger base like sodium hydride if necessary, with appropriate safety precautions.

  • Side Reactions: Over-alkylation of the amino group is a potential side reaction, though less likely on the aromatic amine compared to the imide nitrogen under these conditions.[3] Careful control of stoichiometry and reaction time is important.

  • Safety:

    • Bromoethane is a toxic and volatile alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • Always work under an inert atmosphere to prevent side reactions and ensure safety.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-ethylation of 4-aminophthalimide. By following this procedure, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines. The provided guidelines for reaction monitoring, purification, and characterization will aid in obtaining a high-purity product.

References

  • Google Patents.
  • ResearchGate. Reaction mechanism for N-aminophthalimide derivatives synthesis. [Link]

  • MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]

  • PLOS ONE. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. [Link]

  • ResearchGate. The synthesis of new aminophthalimide derivatives. [Link]

  • Semantic Scholar. Synthesis of 4-Aminophthalimide. [Link]

  • ResearchGate. 4-Aminophthalimide. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • MDPI. N-Dealkylation of Amines. [Link]

  • National Institutes of Health. 4-Aminophthalimide. [Link]

  • Google Patents. US4720553A - Method for synthesizing N-aminophthalimide.
  • Semantic Scholar. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • PLOS. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. [Link]

Sources

Application Notes and Protocols: 5-Amino-2-ethylisoindoline-1,3-dione as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline-1,3-dione Scaffold in Medicinal Chemistry

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] While the historical notoriety of thalidomide underscores the profound biological impact of this class, modern research has refocused on its therapeutic potential, leading to the development of potent anticancer and immunomodulatory drugs. The rigid, planar structure of the phthalimide ring system serves as an excellent anchor for orienting pharmacophoric groups in three-dimensional space, facilitating interactions with biological targets.

This technical guide focuses on a specific, highly functionalized derivative: 5-amino-2-ethylisoindoline-1,3-dione . The introduction of an amino group at the 5-position provides a crucial synthetic handle for further molecular elaboration, while the N-ethyl group enhances lipophilicity, which can favorably impact pharmacokinetic properties. This combination makes this compound an attractive starting material for the synthesis of novel therapeutic agents across a range of disease areas, including inflammation, pain, and oncology.[3]

This document provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, complete with detailed experimental protocols for its preparation and subsequent derivatization.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. Its chemical reactivity is dominated by the primary aromatic amine at the 5-position. This amino group is a versatile nucleophile and can undergo a wide array of chemical transformations, making it an ideal point for diversification in a drug discovery program.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.2 g/mol [4]
CAS Number 55080-55-2[5]
Appearance Expected to be a crystalline solidGeneral Knowledge

The reactivity of the amino group allows for a multitude of chemical modifications, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.

  • Diazotization: Conversion to a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -CN, -X).

  • Coupling Reactions: Participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

This versatility is paramount to its utility as a building block, enabling the synthesis of large and diverse compound libraries for biological screening.

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound is not a trivial one-step reaction. A robust and scalable synthesis is crucial for its application in drug development. The following multi-step protocol is a well-established route, starting from commercially available materials.

dot

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-Ethylphthalimide

This initial step involves the condensation of phthalic anhydride with ethylamine.

Materials:

  • Phthalic anhydride

  • Ethylamine (70% in water or as a solution in a suitable solvent)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with gentle heating.

  • Slowly add ethylamine (1.1 equivalents) to the solution. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure N-ethylphthalimide.

Protocol 2: Synthesis of 2-Ethyl-5-nitroisoindoline-1,3-dione

This step involves the nitration of the N-ethylphthalimide. Extreme caution should be exercised when working with nitrating mixtures.

Materials:

  • N-Ethylphthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (4-5 equivalents) while maintaining the temperature below 10°C.

  • Once the nitrating mixture is prepared and cooled, slowly add N-ethylphthalimide (1 equivalent) in small portions, ensuring the temperature does not exceed 15°C.[5]

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated product by vacuum filtration and wash extensively with cold water until the washings are neutral.

  • The crude 2-ethyl-5-nitroisoindoline-1,3-dione can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine.

Materials:

  • 2-Ethyl-5-nitroisoindoline-1,3-dione

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, prepare a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.[4]

  • Add the 2-ethyl-5-nitroisoindoline-1,3-dione (1 equivalent) portion-wise to the stirred solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture at 50-60°C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it onto ice.

  • Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until the precipitate of tin salts redissolves.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile starting material for more complex, biologically active molecules. The 5-amino group serves as a key point of attachment for various pharmacophores.

dot

Caption: Derivatization of this compound.

Exemplary Application: Synthesis of an Amide-Linked Bioactive Candidate

The following protocol illustrates how this compound can be used to synthesize a potential bioactive molecule through amide bond formation. Many known analgesic and anti-inflammatory agents feature an amide linkage.[3]

Protocol 4: Synthesis of N-(2-ethyl-1,3-dioxoisoindolin-5-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-ethyl-1,3-dioxoisoindolin-5-yl)benzamide.

The resulting amide can then be subjected to a battery of biological assays to determine its pharmacological profile. This modular approach allows for the rapid synthesis of a wide array of analogs by simply varying the acyl chloride used in the reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward, albeit multi-step, synthesis and the reactive handle provided by the 5-amino group make it an ideal starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising scaffold. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.

References

  • Trukhanova, F. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • The preparation method of n-methyl-4-nitrophthalimide. Patsnap.
  • Use of phthalimide derivatives in the treatment of diseases. Google Patents.
  • Method for synthesizing N-aminophthalimide. Google Patents.
  • Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. Available at: [Link]

  • A process for the preparation of 3-and 4-aminophthalimide. Google Patents.
  • Al-Obaydi, J. F., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 1-6. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]

  • 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem. Available at: [Link]

  • Al-Soud, Y. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 7-13.
  • 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. PubMed Central. Available at: [Link]

  • Kushwaha, N., & Kushwaha, S. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 200-209.
  • de Melo, E. B., et al. (2014). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Medicinal Chemistry, 21(19), 2184-2200.
  • Al-Hourani, B. J., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5961.
  • 4-amino-N-methylphthalimide. ChemBK. Available at: [Link]

  • Trukhanova, F. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99.
  • Sarkar, M. (2008). 4-Amino-phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1654.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Gupta, N., et al. (2025). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

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Protocol for creating novel compounds from 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Guide to the Synthesis of Novel Chemical Scaffolds from 4-amino-N-ethylphthalimide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of 4-amino-N-ethylphthalimide. This versatile starting material, featuring a reactive primary aromatic amine, serves as a valuable scaffold for generating diverse molecular architectures. The phthalimide core is a well-established pharmacophore found in numerous bioactive compounds, while the 4-amino substituent offers a strategic point for functionalization, influencing the molecule's electronic and photophysical properties.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling rational experimental design. We present detailed, step-by-step protocols for three key transformations: diazotization-azo coupling, amide bond formation, and Buchwald-Hartwig amination. These protocols are supported by mechanistic insights, workflow diagrams, and guidance on the characterization of the resulting novel compounds.

Introduction: The Versatility of the 4-Aminophthalimide Scaffold

The phthalimide moiety (isoindoline-1,3-dione) is a cornerstone in medicinal chemistry, famously associated with thalidomide and its modern, safer immunomodulatory analogs like lenalidomide.[4] Phthalimide derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-convulsant, analgesic, and anti-tumor properties.[1][2][5] Their prevalence in drug discovery is due to their favorable ADME properties and their ability to engage in various biological interactions.

The introduction of an amino group at the 4-position of the phthalimide ring dramatically expands its utility. The 4-amino group not only serves as a handle for further chemical elaboration but also imparts unique photophysical properties.[6] These molecules often exhibit fluorescence, with solvatochromic characteristics that make them valuable as environmentally sensitive probes to study biological systems, such as transmembrane peptides.[3][7]

4-amino-N-ethylphthalimide is thus an ideal starting point for generating libraries of novel compounds. The N-ethyl group enhances solubility in organic solvents compared to the unsubstituted N-H variant, while the 4-amino group provides a nucleophilic center for a wide array of chemical transformations. This guide details reliable protocols to exploit this reactivity for the creation of new chemical entities with potential applications in pharmacology and materials science.

Synthesis of the Starting Material: 4-amino-N-ethylphthalimide

The most common and efficient route to synthesize 4-amino-N-ethylphthalimide is through the chemical reduction of its nitro precursor, 4-nitro-N-ethylphthalimide. The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine using various reagents. A well-established method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[8][9] This method is often preferred for its high yield and relatively clean conversion.

Protocol 2.1: Reduction of 4-nitro-N-ethylphthalimide

Causality: Stannous chloride (SnCl₂) acts as a reducing agent in an acidic medium. The acidic environment protonates the nitro group, making it more susceptible to reduction by Sn(II), which is oxidized to Sn(IV) in the process. The reaction is typically robust and proceeds to completion under the specified conditions.

Materials:

  • 4-nitro-N-ethylphthalimide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37% HCl)

  • Deionized Water

  • Toluene

  • Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • In a round-bottom flask, prepare a solution of stannous chloride dihydrate (100 g) in concentrated HCl (100 ml) and deionized water (100 ml).[8] Stir until the salt is fully dissolved.

  • To this stirring solution, add 4-nitro-N-ethylphthalimide (22 g) portion-wise at room temperature.[8]

  • Continue stirring the mixture vigorously. The reaction is exothermic and the mixture will warm. Maintain the reaction for approximately 2.5 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto a large volume of crushed ice to precipitate the product and quench the reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is free from acid (test with pH paper).

  • Purify the crude product by recrystallization from toluene to yield 4-amino-N-ethylphthalimide as a crystalline solid.[8]

Expected Outcome: This protocol typically provides a high yield (around 92%) of the desired product.[8] The final compound should be characterized to confirm its identity and purity.

Key Synthetic Strategies for Derivatization

The primary amino group of 4-amino-N-ethylphthalimide is a versatile functional handle. The following sections detail three robust and widely applicable methods for its derivatization.

Diazotization and Azo Coupling

Mechanistic Insight: The diazotization of primary aromatic amines is a classic transformation that converts the amino group into a highly reactive diazonium salt (-N₂⁺).[10] This reaction is conducted in the presence of nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[11] The resulting electrophilic diazonium salt can then be reacted with an electron-rich aromatic compound (a coupling partner, such as a phenol or aniline) in an electrophilic aromatic substitution reaction to form a stable azo compound (-N=N-), which are often highly colored.[12]

Acylation and Amide Bond Formation

Mechanistic Insight: Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[13] It involves the coupling of an amine with a carboxylic acid. Since direct condensation is thermodynamically unfavorable, the carboxylic acid must first be activated. Common coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine to form the stable amide bond.[14][15]

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Insight: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[16][17] This reaction allows for the coupling of an amine with an aryl halide or triflate. The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[18] The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often being required to facilitate the reductive elimination step.[19]

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Isolated diazonium salts can be explosive and should be handled with extreme care and used immediately in solution.[20]

Protocol 4.1: Synthesis of a Novel Azo Dye via Diazotization

This protocol describes the synthesis of an azo dye by coupling diazotized 4-amino-N-ethylphthalimide with 2-naphthol.

Materials:

  • 4-amino-N-ethylphthalimide (1.90 g, 10 mmol)

  • Concentrated Hydrochloric Acid (3 ml)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water, Ice

  • Starch-iodide paper

Procedure:

  • Diazotization: a. Suspend 4-amino-N-ethylphthalimide in a mixture of concentrated HCl and 10 ml of water in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. b. In a separate flask, dissolve sodium nitrite in 5 ml of cold water. c. Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. d. Stir for 20-30 minutes after the addition is complete. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[11][21] The resulting solution contains the diazonium salt and should be used immediately.

  • Coupling: a. In a separate beaker, dissolve 2-naphthol in 20 ml of 10% aqueous NaOH solution. Cool this solution to 5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. c. A colored precipitate (the azo dye) should form immediately. d. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

  • Work-up: a. Collect the solid product by vacuum filtration. b. Wash the precipitate with copious amounts of cold water. c. Dry the product in a vacuum oven at a low temperature.

Protocol 4.2: Synthesis of an Amide Derivative using EDC/HOBt Coupling

This protocol details the coupling of 4-amino-N-ethylphthalimide with benzoic acid.

Materials:

  • 4-amino-N-ethylphthalimide (0.95 g, 5 mmol)

  • Benzoic Acid (0.61 g, 5 mmol)

  • EDC·HCl (1.15 g, 6 mmol)

  • HOBt (0.81 g, 6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 ml, 12 mmol)

  • N,N-Dimethylformamide (DMF) (25 ml)

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Activation: a. Dissolve benzoic acid, EDC·HCl, and HOBt in DMF in a round-bottom flask. b. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Coupling: a. Add 4-amino-N-ethylphthalimide to the flask. b. Add DIPEA to the reaction mixture and stir at room temperature overnight.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing 100 ml of ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2 x 50 ml), saturated NaHCO₃ solution (2 x 50 ml), and brine (1 x 50 ml). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product using column chromatography on silica gel to obtain the pure amide.

Protocol 4.3: Synthesis of a Diaryl-amine Derivative via Buchwald-Hartwig Amination

This protocol describes the coupling of 4-amino-N-ethylphthalimide with 4-bromotoluene.

Materials:

  • 4-amino-N-ethylphthalimide (0.95 g, 5 mmol)

  • 4-Bromotoluene (0.86 g, 5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol, 1 mol%)

  • Xantphos (87 mg, 0.15 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.67 g, 7 mmol)

  • Anhydrous Toluene (25 ml)

Procedure:

  • Reaction Setup: a. To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide. b. Add 4-amino-N-ethylphthalimide and 4-bromotoluene. c. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: a. Add anhydrous toluene via syringe. b. Heat the reaction mixture to 100-110 °C and stir overnight.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Concentrate the filtrate under reduced pressure.

  • Purification: a. Purify the crude product using column chromatography on silica gel.

Characterization of Novel Compounds

The successful synthesis of novel compounds must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the product, confirming the formation of new bonds and the presence of expected functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the starting amine, the C=O stretch of the new amide, or the N=N stretch of the azo dye.[22]

  • Melting Point (mp): A sharp melting point is a good indicator of the purity of a crystalline solid compound.

Table 1: Representative Characterization Data for Synthesized Derivatives
Derivative ClassKey ¹H NMR Signals (δ, ppm, hypothetical)Key IR Bands (cm⁻¹, hypothetical)Expected [M+H]⁺ (HRMS)
Azo Dye 7.0-8.5 (multiple aromatic protons)1705, 1760 (C=O, imide), ~1580 (N=N)358.12
Amide 8.0-8.8 (amide N-H), 7.2-8.5 (aromatic)3350 (N-H), 1705, 1765 (C=O, imide), 1660 (C=O, amide)295.11
Diaryl-amine 6.8-8.2 (aromatic), ~5.5 (amine N-H), 2.3 (aryl CH₃)3380 (N-H), 1700, 1755 (C=O, imide)281.13

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathways and a key reaction mechanism.

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_products Product Classes start 4-amino-N-ethylphthalimide path1 Diazotization & Azo Coupling start->path1 1. NaNO₂, HCl 2. Coupling Partner path2 Amide Bond Formation start->path2 R-COOH, Coupling Reagents path3 Buchwald-Hartwig Amination start->path3 Ar-X, Pd Catalyst, Base prod1 Azo Dyes path1->prod1 prod2 Amide Derivatives path2->prod2 prod3 Diaryl-amine Adducts path3->prod3

Diagram 1: General synthetic pathways from 4-amino-N-ethylphthalimide.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L₂)-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(L₂)-NHR₂]⁺ pd_complex1->pd_complex2 + HNR₂ - X⁻ pd_amido Ar-Pd(II)(L₂)-NR₂ pd_complex2->pd_amido Base - BH⁺ pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

4-amino-N-ethylphthalimide is a readily accessible and highly valuable scaffold for the synthesis of diverse chemical libraries. The protocols detailed in this application note for azo coupling, amide formation, and palladium-catalyzed amination represent reliable and scalable methods for its functionalization. By understanding the causality behind each experimental step, researchers can adapt and optimize these procedures to create novel compounds tailored for specific applications in drug discovery, chemical biology, and materials science. Rigorous characterization of all new compounds is paramount to confirming their structures and ensuring the reliability of subsequent studies.

References

  • Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252–270. [Link][1][5]

  • Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. ResearchGate. [Link][4]

  • Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini reviews in medicinal chemistry, 10(8), 678–704. [Link][2]

  • Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Turito. [Link][23]

  • Olofsson, L., et al. (2018). Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. [Link][3]

  • The synthesis of new aminophthalimide derivatives. (2021). ResearchGate. [Link][6]

  • Wurm, C. A., et al. (2012). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem, 13(10), 1431-1435. [Link][7]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][16]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][19]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Singh, U. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS medicinal chemistry letters, 5(7), 823–827. [Link][14]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link][18]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link][21]

  • YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link][17]

  • Zhang, A. (2010). Synthesis of 4-Aminophthalimide. Semantic Scholar. [Link][9]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][13]

  • Sharma, D., & Narasimhan, B. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link][24]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link][10]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][15]

  • Al-Saeed, S. H. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2210. [Link][22]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 11(1). [Link][12]

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Amino-2-ethylisoindoline-1,3-dione is a pivotal scaffold in medicinal chemistry and materials science. Its isoindoline-1,3-dione core is a recognized pharmacophore present in numerous biologically active compounds, including anti-inflammatory and neuroprotective agents.[1][2][3] The true synthetic versatility of this molecule, however, lies in its C-5 primary amino group, which serves as a reactive handle for a wide array of chemical modifications. This document provides an in-depth guide to several key functionalization strategies for this amino group, offering detailed, field-tested protocols for acylation, sulfonylation, reductive amination, and diazotization/azo coupling. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for the synthesis of novel derivatives for screening and development.

Core Concepts: Reactivity of this compound

The synthetic utility of this compound is dictated by the nucleophilic character of the exocyclic primary aromatic amine. While the lone pair on the nitrogen atom activates the aromatic ring towards electrophilic substitution, the primary focus of these protocols is the direct functionalization of the N-H bonds. The electron-withdrawing nature of the adjacent phthalimide carbonyl groups moderately attenuates the basicity and nucleophilicity of the amino group compared to aniline, a factor that must be considered in reaction kinetics but does not impede its reactivity with sufficiently potent electrophiles. The protocols described herein leverage this reactivity to forge stable amide, sulfonamide, amine, and azo linkages.

cluster_main This compound cluster_reactions Functionalization Pathways mol Acylation Acylation (Amide Formation) mol->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) mol->Sulfonylation ReductiveAmination Reductive Amination (Alkylation) mol->ReductiveAmination AzoCoupling Diazotization & Azo Coupling (Azo Dye Formation) mol->AzoCoupling

Caption: Key functionalization pathways for the C-5 amino group.

Protocol I: Acylation for Amide Synthesis

The formation of an amide bond is one of the most robust and common reactions in drug discovery. This protocol details the N-acylation of the title compound using an acid chloride.

Rationale: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is aprotic and readily dissolves both the reactants and the organic base.

Reaction Scheme: Acylation

Start 5-Amino-2-ethyl- isoindoline-1,3-dione Reagent + R-COCl (e.g., Acetyl Chloride) Base (TEA or Pyridine) DCM, 0°C to RT Start->Reagent Product N-(2-ethyl-1,3-dioxoisoindolin- 5-yl)acetamide Reagent->Product

Caption: General scheme for the acylation of the amino group.

Detailed Protocol:
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexane.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the N-acylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][4] The appearance of a new amide N-H signal (typically a broad singlet >8 ppm) and the signals for the new acyl group in the NMR spectrum, along with the correct molecular ion peak in the MS, will validate the product.

Protocol II: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a critical class of compounds with widespread antibacterial and diuretic activities. This protocol describes their synthesis from the primary amine.

Rationale: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the solvent and the base, as it effectively catalyzes the reaction and neutralizes the HCl byproduct. The reaction is generally robust and proceeds to high conversion.[5][6]

Reaction Scheme: Sulfonylation

Start 5-Amino-2-ethyl- isoindoline-1,3-dione Reagent + R-SO₂Cl (e.g., Tosyl Chloride) Pyridine 0°C to RT Start->Reagent Product N-(2-ethyl-1,3-dioxoisoindolin- 5-yl)-4-methylbenzene- sulfonamide Reagent->Product

Caption: General scheme for the sulfonylation of the amino group.

Detailed Protocol:
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine in a dry round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor for completion via TLC.

  • Work-up: Carefully pour the reaction mixture into ice-cold 2M HCl. This will neutralize the pyridine and precipitate the sulfonamide product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Analyze the product by FT-IR, NMR, and MS. The FT-IR spectrum should show characteristic S=O stretching bands (approx. 1350 and 1160 cm⁻¹).[2] ¹H NMR will confirm the presence of the new aromatic or alkyl group from the sulfonyl chloride.

Protocol III: Diazotization and Azo Coupling

This two-step, one-pot procedure transforms the primary amine into a versatile diazonium salt, which is then immediately coupled with an electron-rich aromatic partner to form a highly conjugated azo compound. Azo compounds are widely used as dyes and molecular probes.[7]

Rationale:

  • Diazotization: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (HCl), to form a diazonium salt. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are highly unstable and can decompose violently at higher temperatures.[8]

  • Azo Coupling: The resulting diazonium ion is a weak electrophile and will readily attack an electron-rich coupling partner, such as a phenol (e.g., 2-naphthol) or an aniline derivative (e.g., N,N-dimethylaniline), in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-).[7][9]

Workflow: Diazotization and Azo Coupling

cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Start This compound Reagent1 NaNO₂, HCl (aq) 0-5 °C Start->Reagent1 Intermediate In situ Diazonium Salt [Unstable] Reagent1->Intermediate Reagent2 Coupling Partner (e.g., 2-Naphthol in NaOH (aq)) Intermediate->Reagent2 Product Azo-Coupled Product Reagent2->Product

Caption: Two-step workflow for the synthesis of azo compounds.

Detailed Protocol:
  • Diazotization: a. Suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. b. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt. d. Stir for an additional 15-20 minutes at 0-5 °C.

  • Azo Coupling: a. In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool this solution to 0-5 °C. b. While stirring vigorously, slowly add the cold diazonium salt solution to the cold solution of the coupling partner. c. An intensely colored precipitate (the azo dye) should form immediately. d. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake extensively with cold water until the filtrate is neutral. c. Dry the product in a desiccator. Further purification can be achieved by recrystallization, typically from ethanol or acetic acid.

  • Characterization: The product will be intensely colored. Characterization is performed by UV-Vis spectroscopy to determine the absorption maximum (λ_max) and NMR spectroscopy. Due to the color and potential for aggregation, obtaining high-quality NMR spectra may require specific solvents or techniques.

Summary of Functionalization Reactions

The following table summarizes the transformations discussed, providing a quick reference for researchers planning their synthetic routes.

Reaction Type Reagents Base/Solvent Product Functional Group Key Characterization Notes
Acylation Acid Chloride (R-COCl)TEA / DCMAmide (-NH-CO-R)Appearance of amide N-H and C=O signals (IR, NMR).
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)PyridineSulfonamide (-NH-SO₂-R)Characteristic S=O stretches in IR; new R-group signals in NMR.
Diazotization & Azo Coupling 1. NaNO₂, HCl 2. Activated Arene1. H₂O 2. NaOH (aq)Azo (-N=N-Ar)Intense color; characteristic λ_max in UV-Vis spectrum.

Concluding Remarks

The C-5 amino group of 2-ethylisoindoline-1,3-dione is a highly effective anchor point for molecular elaboration. The protocols detailed in this guide for acylation, sulfonylation, and azo coupling represent fundamental, reliable, and scalable methods for generating diverse libraries of novel compounds. By understanding the principles behind each transformation, researchers can readily adapt these procedures to a wide range of reagents and substrates. This strategic functionalization is a cornerstone for probing structure-activity relationships and developing next-generation therapeutics and advanced materials built upon the privileged isoindoline-1,3-dione scaffold.

References

  • A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. (2022). ResearchGate. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2023). MDPI. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]

  • Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer 7a–r, 8a–r. (2018). ResearchGate. [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. [Link]

  • Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016). ResearchGate. [Link]

  • The continuous flow synthesis of azos. (2021). PubMed Central. [Link]

  • One-step process of preparing azo dyes by simultaneous diazotization. (1974).
  • COUPLING OF o-TOLIDINE AND CHICAGO ACID. (1936). Organic Syntheses. [Link]

  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. (2014). Science Alert. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 5-Amino-2-ethylisoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to help you overcome common challenges and significantly improve your reaction yields.

Overview of Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective route begins with the reaction of 4-nitrophthalic anhydride with ethylamine to form an N-substituted phthalimide, followed by the reduction of the nitro group to the desired primary amine. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.

This guide is structured to address specific problems you may encounter, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophthalic Anhydride C N-Ethyl-4-nitrophthalimide A->C Acetic Acid (Solvent/Catalyst) Reflux B Ethylamine B->C Acetic Acid (Solvent/Catalyst) Reflux D N-Ethyl-4-nitrophthalimide F This compound D->F Reaction Purification E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F Reaction Purification

Caption: General Synthetic Workflow for this compound.

Troubleshooting Guide: Enhancing Your Yield

This section adopts a question-and-answer format to directly tackle the most common issues encountered during the synthesis.

Question 1: My yield for the first step, the synthesis of N-Ethyl-4-nitrophthalimide, is consistently low. What are the likely causes and solutions?

Low yield in this initial condensation reaction is a frequent hurdle. The primary causes are often incomplete reaction, improper reaction conditions, or inefficient purification.

Potential Cause A: Incomplete Reaction or Slow Reaction Rate

The dehydrative condensation between an anhydride and an amine to form an imide is reversible and can be slow without proper catalysis.[1][2]

  • Expert Insight: Glacial acetic acid is an excellent choice as it serves as both a solvent and a catalyst for this reaction.[2][3] It protonates the anhydride carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the subsequent dehydration step to form the stable imide ring.

  • Solution:

    • Ensure Anhydrous Conditions: While the reaction produces water, starting with wet reagents or solvents can shift the equilibrium back towards the starting materials. Use dry glassware and high-purity reagents.

    • Optimize Reaction Time and Temperature: This reaction typically requires heating to drive off the water formed and push the equilibrium towards the product. Refluxing in glacial acetic acid for 3-5 hours is a standard starting point.[2][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of ethylamine to ensure the complete consumption of the more valuable 4-nitrophthalic anhydride.

Potential Cause B: Product Loss During Workup and Purification

The product, N-Ethyl-4-nitrophthalimide, needs to be carefully precipitated and washed to achieve good purity and recovery.

  • Expert Insight: A common procedure involves pouring the hot reaction mixture into ice-cold water to precipitate the product.[5] The sudden temperature drop and the product's low solubility in water cause it to crash out of the solution.

  • Solution:

    • Efficient Precipitation: Ensure the volume of ice water is sufficient (at least 10x the reaction volume) for effective precipitation. Stir the mixture vigorously during precipitation to form a manageable solid rather than a large, unfilterable mass.

    • Washing: Wash the filtered solid with cold water to remove residual acetic acid and unreacted ethylamine acetate. Follow this with a wash using a cold, non-polar solvent like hexane or cold ethanol to remove organic impurities without dissolving a significant amount of the product.

    • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent like ethanol.

ParameterRecommended ConditionRationale
Solvent Glacial Acetic AcidActs as both solvent and catalyst, promoting dehydration.[2][3]
Temperature Reflux (approx. 118 °C)Provides energy to overcome the activation barrier and removes water.
Reactant Ratio 1.0 eq. Anhydride : 1.1-1.2 eq. EthylamineEnsures complete conversion of the limiting reagent.
Reaction Time 3 - 5 hoursTypically sufficient for completion; monitor by TLC.[2][4]
Question 2: The reduction of N-Ethyl-4-nitrophthalimide is not going to completion, or I'm getting a complex mixture of products. How can I fix this?

The reduction of an aromatic nitro group is a powerful transformation, but it can be sensitive to the choice of reagents and conditions.

Potential Cause A: Inefficient Reducing Agent

The effectiveness of the reduction depends heavily on the chosen method.

  • Expert Insight:

    • Stannous Chloride (SnCl₂): This is a classic, robust, and often high-yielding method for reducing aromatic nitro groups.[6] The reaction is typically performed in an acidic medium like concentrated HCl. The mechanism involves a series of single-electron transfers from Sn(II).

    • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method as the only byproduct is water. It avoids the use of stoichiometric heavy metals, which can be difficult to remove. However, it requires specialized hydrogenation equipment and is susceptible to catalyst poisoning.[7]

  • Solution:

    • For SnCl₂ Reduction: Use a significant excess of SnCl₂·2H₂O (typically 3-5 equivalents) to ensure the reaction goes to completion. The reaction is often exothermic; maintain control by adding the tin chloride portion-wise to a solution of the nitro compound in ethanol or acetic acid at a controlled temperature.

    • For Catalytic Hydrogenation: Ensure the substrate is pure, as sulfur or halide impurities can poison the palladium catalyst. Use an appropriate solvent like ethanol, methanol, or ethyl acetate. The reaction can be run at atmospheric pressure, but moderate pressure (50 psi) can significantly speed it up.

Potential Cause B: Complex Product Mixture and Side Reactions

Over-reduction or side reactions can occur if conditions are not carefully controlled.

  • Expert Insight: While the imide carbonyls are generally stable to these reduction conditions, harsh conditions or certain reagents could potentially lead to their reduction. The primary issue is often incomplete reduction, leaving starting material in the final product.

  • Solution:

    • Monitor Progress: Use TLC to track the disappearance of the starting material. The amino product will have a different Rf value and may be visible under UV light or stain differently.

    • Control Temperature: For the SnCl₂ method, excessive heat can lead to side reactions. For hydrogenation, the reaction is typically run at room temperature.

    • Workup Procedure (SnCl₂): After the reaction is complete, the acidic mixture must be carefully neutralized. A common method is to pour the mixture into ice and then slowly add a concentrated base (e.g., NaOH or NH₄OH) until the pH is strongly basic (pH > 10). This precipitates tin salts (stannic hydroxide), which can then be filtered off. Be thorough in this step, as residual tin can complicate purification.

G Start Low Yield of Final Product CheckPurity Is the intermediate (N-Ethyl-4-nitrophthalimide) pure? Start->CheckPurity Purify Action: Recrystallize intermediate before reduction. CheckPurity->Purify No ChooseReduction Which reduction method is being used? CheckPurity->ChooseReduction Yes Purify->CheckPurity SnCl2 SnCl₂ / HCl ChooseReduction->SnCl2 H2PdC H₂ / Pd-C ChooseReduction->H2PdC CheckSnCl2 Is SnCl₂ in sufficient excess (3-5 eq.)? SnCl2->CheckSnCl2 CheckCatalyst Is the catalyst active? Is the substrate pure? H2PdC->CheckCatalyst AddSnCl2 Action: Increase equivalents of SnCl₂. CheckSnCl2->AddSnCl2 No CheckWorkup Was the post-reduction workup thorough? CheckSnCl2->CheckWorkup Yes AddSnCl2->SnCl2 NewCatalyst Action: Use fresh catalyst. Ensure substrate is free of poisons (e.g., sulfur). CheckCatalyst->NewCatalyst No CheckCatalyst->CheckWorkup Yes NewCatalyst->H2PdC ImproveWorkup Action: Ensure pH is >10 during basification to fully precipitate tin salts. Wash thoroughly. CheckWorkup->ImproveWorkup No Success Yield Improved CheckWorkup->Success Yes ImproveWorkup->CheckWorkup

Caption: Troubleshooting Flowchart for the Nitro Reduction Step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high overall yield?

The purity of the intermediate, N-Ethyl-4-nitrophthalimide, is paramount. Impurities carried over from the first step can interfere with the reduction, especially if using catalytic hydrogenation where they can poison the catalyst.[6] A clean intermediate leads to a cleaner reduction reaction, simplifying the final purification and maximizing recovery.

Q2: Are there alternative synthetic routes I could consider?

Yes, an alternative is to start with 4-aminophthalic acid. This can be directly condensed with ethylamine in a solvent like acetonitrile with acetic acid, often requiring a coupling agent or high temperatures to drive the double dehydration.[8] However, 4-nitrophthalic anhydride is often more readily available and cost-effective, making the nitro-reduction route more common in practice.

Q3: How can I effectively monitor the reaction progress by TLC?

  • Step 1 (Imide Formation): Use a solvent system like 3:1 Hexane:Ethyl Acetate. The anhydride starting material will have a different Rf from the more polar phthalamic acid intermediate and the final, less polar, N-ethyl imide product.

  • Step 2 (Reduction): A slightly more polar system, such as 1:1 Hexane:Ethyl Acetate, is suitable. The nitro-compound is significantly less polar than the final amino product. The amino group will cause the product spot to stick more to the silica plate, resulting in a much lower Rf value. You can visualize the spots under a UV lamp.

Q4: Can this synthesis be made "greener"?

There are emerging techniques in green chemistry that can be applied. For the N-alkylation of imides, mechanochemical methods using a ball mill can reduce or eliminate the need for solvents.[9] For the reduction step, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate instead of hydrogen gas, can be a safer and more accessible alternative to high-pressure hydrogenation.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of N-Ethyl-4-nitrophthalimide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophthalic anhydride (1.0 eq).

  • Reagents: Add glacial acetic acid (approx. 5-10 mL per gram of anhydride). Begin stirring.

  • Addition: Slowly add ethylamine (70% solution in water, 1.1 eq) to the stirring suspension. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting anhydride spot has disappeared.

  • Workup: Allow the reaction to cool slightly, then pour it slowly into a beaker containing a large volume of ice-cold water (approx. 100 mL per gram of anhydride).

  • Isolation: Stir the resulting slurry for 15-20 minutes. Collect the yellow precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The yield should be in the range of 85-95%.

Protocol 2: Synthesis of this compound (SnCl₂ Method)
  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve N-Ethyl-4-nitrophthalimide (1.0 eq) in ethanol or glacial acetic acid (10-15 mL per gram).

  • Reagent Addition: To the stirring solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise. The addition can be exothermic; use an ice bath to maintain the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture to 70-75 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Slowly and carefully add concentrated sodium hydroxide solution (30-50% w/v) or concentrated ammonium hydroxide until the pH of the solution is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

References

  • Marciniak, A., et al. (n.d.). General synthesis route for N-aminophthalimide derivatives. ResearchGate. Available at: [Link]

  • Kaučič, V., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yordanov, D., et al. (2025). The amidation of phthalic anhydride using amines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP0241863A2 - Improved method for synthesizing N-aminophthalimide.
  • JETIR. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Aminophthalimide. Available at: [Link]

  • ACG Publications. (2017). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

  • ACS Omega. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

  • PubMed Central. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid. Available at: [Link]

  • PubMed Central. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

  • Google Patents. (n.d.). US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.

Sources

Technical Support Center: Purification of 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-N-ethylphthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

PART 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting

This section addresses the most common initial challenges researchers face after synthesizing 4-amino-N-ethylphthalimide, typically via the reduction of 4-nitro-N-ethylphthalimide.

Q1: My crude 4-amino-N-ethylphthalimide is a distinct yellow or brownish color, not the expected off-white solid. What is the likely cause and how can I resolve this?

A1: This is a very common observation. The discoloration typically stems from two primary sources:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities over time. This process can be accelerated by light and trace metal catalysts.

  • Residual Starting Material: If the synthesis was a reduction of 4-nitro-N-ethylphthalimide, any unreacted starting material, which is often yellow, will impart color to the final product.

Recommended Solution: The most effective method to address both issues is recrystallization . For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be highly effective. The charcoal adsorbs the colored polymeric impurities. If recrystallization is insufficient, flash column chromatography is the next logical step.

Q2: The melting point of my purified product is broad (e.g., 165-170°C) and lower than the reported literature values of 169-172°C. What does this signify?

A2: A broad and depressed melting point is a classic indicator of impurities.[1] Impurities disrupt the crystal lattice of the solid, requiring less energy to break it apart, which results in melting over a range at a lower temperature. The most likely impurity is the starting 4-nitro-N-ethylphthalimide or other reaction byproducts.

Recommended Solution: Further purification is necessary. A second recrystallization from a different solvent system can be effective. If the melting point does not improve, the impurities are likely co-crystallizing with the product. In this case, flash column chromatography is required to separate compounds with different polarities.

Q3: I've dissolved my crude product in a hot solvent for recrystallization, but no crystals are forming upon cooling. What troubleshooting steps can I take?

A3: Failure to crystallize is usually due to either using too much solvent (the solution is not supersaturated upon cooling) or the kinetics of nucleation being very slow. Here are several techniques to induce crystallization[2]:

  • Seeding: Add a tiny crystal of pure 4-amino-N-ethylphthalimide to the cooled solution. This "seed" provides a template for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly.

  • Drastic Cooling: If slow cooling to room temperature fails, try cooling the flask in an ice-water bath or even a refrigerator. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q4: Which solvent system is best for the recrystallization of 4-amino-N-ethylphthalimide?

A4: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures. Literature suggests two effective systems:

  • Toluene: An effective single-solvent system for this compound.[3]

  • Methanol-Water Mixture: A mixed-solvent system can also be used, where the compound is dissolved in a minimal amount of hot methanol (the "good" solvent) and water (the "poor" solvent) is added dropwise until the solution becomes cloudy, before being reheated to clarify and then cooled.[1]

The choice depends on the impurities you are trying to remove. It is often beneficial to perform a small-scale solvent screen to determine the optimal system for your specific crude material. The N-methyl analog's solubility in solvents like ethyl acetate and acetone also suggests these could be viable options to explore.[4]

PART 2: In-Depth Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Recrystallization from Toluene

This protocol is based on literature reports and is effective for removing less polar impurities, such as residual 4-nitro-N-ethylphthalimide.[3]

Methodology:

  • Dissolution: Place the crude 4-amino-N-ethylphthalimide (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (approx. 20-30 mL) to start.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the toluene to a gentle boil.

  • Achieve Saturation: Continue adding toluene in small portions until all the solid just dissolves. Avoid adding a large excess of solvent to ensure high recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities (mother liquor).

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This technique is essential when recrystallization fails to remove impurities with similar solubility profiles. It separates compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in the chosen mobile phase. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Preparation: Dissolve the crude 4-amino-N-ethylphthalimide in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.

  • Mobile Phase Selection: A good starting point for the eluent is a mixture of hexane and ethyl acetate. Since the amino group makes the product significantly more polar than the nitro starting material, a gradient elution is effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).

  • Elution: Load the sample onto the top of the column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

PART 3: Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the logical process for selecting the appropriate purification technique.

PurificationDecisionTree Start Crude 4-amino-N-ethylphthalimide (Post-Synthesis) AssessPurity Initial Purity Assessment (TLC, Melting Point) Start->AssessPurity IsColored Is Product Highly Colored? AssessPurity->IsColored IsHighPurity Purity >90%? (by TLC) IsColored->IsHighPurity No AddCharcoal Add Activated Charcoal during Recrystallization IsColored->AddCharcoal Yes Recrystallize Perform Recrystallization (e.g., from Toluene) IsHighPurity->Recrystallize Yes ColumnChrom Perform Flash Column Chromatography IsHighPurity->ColumnChrom No CheckPurity Assess Purity of Crystals (MP, TLC, HPLC) Recrystallize->CheckPurity AddCharcoal->Recrystallize IsPure Is Purity Acceptable? CheckPurity->IsPure IsPure->ColumnChrom No FinalProduct Pure 4-amino-N-ethylphthalimide IsPure->FinalProduct Yes ColumnChrom->CheckPurity End Further Analysis or Re-evaluate Synthesis

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting Flowchart

This flowchart provides a step-by-step guide for when crystallization fails to occur.

RecrystallizationTroubleshooting Start Hot, clear solution allowed to cool CheckCrystals Do crystals form at room temp? Start->CheckCrystals Success Collect Crystals CheckCrystals->Success Yes TryScratching Try Scratching Inner Flask Surface CheckCrystals->TryScratching No CheckAgain1 Crystals form? TryScratching->CheckAgain1 CheckAgain1->Success Yes TrySeeding Add a Seed Crystal CheckAgain1->TrySeeding No CheckAgain2 Crystals form? TrySeeding->CheckAgain2 CheckAgain2->Success Yes IceBath Cool in Ice Bath CheckAgain2->IceBath No CheckAgain3 Crystals form? IceBath->CheckAgain3 CheckAgain3->Success Yes ReduceVolume Too much solvent likely. Reduce volume by boiling, then cool again. CheckAgain3->ReduceVolume No

Caption: Troubleshooting flowchart for failed crystallization.

PART 4: Purity Assessment & Data

Confirming the purity and identity of the final product is a critical step. Below are the key analytical parameters for 4-amino-N-ethylphthalimide.

ParameterExpected Value/ObservationPurpose
Appearance White to off-white crystalline solidVisual check for gross impurities or oxidation.
Melting Point 169 - 172 °C[1][5]A sharp melting point within this range indicates high purity.
¹H NMR Signals corresponding to ethyl protons, aromatic protons, and amine protons.Confirms the chemical structure and detects organic impurities.
IR Spectroscopy Presence of N-H stretches (amine), C=O stretches (imide), and aromatic C-H stretches.[6]Confirms the presence of key functional groups.
HPLC A single major peak (>98% area)Quantifies the purity of the compound.
Mass Spec (MS) Molecular ion peak corresponding to the exact mass (C₁₀H₁₀N₂O₂ = 190.07 g/mol ).[5]Confirms the molecular weight of the product.

PART 5: Advanced Troubleshooting Guide

Problem EncounteredLikely Cause(s)Recommended Solution(s)
Product appears to decompose on silica gel column (streaking, low recovery). The primary amine group can interact strongly and irreversibly with the acidic silica gel surface.1. Deactivate Silica: Pre-treat the silica gel by eluting the column with the mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%).[7] 2. Switch Stationary Phase: Use a less acidic stationary phase, such as alumina (neutral or basic grade).
NMR analysis shows a persistent impurity with signals in the nitroaromatic region. Incomplete reduction of the starting material, 4-nitro-N-ethylphthalimide.1. Re-run Chromatography: Perform flash chromatography with a carefully selected solvent gradient to improve separation. 2. Re-subject to Reaction: If the impurity level is high, it may be more efficient to re-subject the material to the reduction conditions.
Final product darkens significantly upon storage. Air oxidation of the aromatic amine.1. Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen).[8] 2. Protect from Light: Store in an amber vial or in the dark. 3. Low Temperature: Store at reduced temperatures (e.g., 4°C) to slow the rate of oxidation.

References

  • BioCrick. (n.d.). 4-Amino-N-methylphthalimide. Retrieved from [Link]

  • ChemBK. (n.d.). 4-amino-N-methylphthalimide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-N-ethylphthalimide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phthalimide. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. Retrieved from [Link]

  • Testbook. (n.d.). Ethylamine (C2H5NH2) can be obtained from N-ethylphthalimide. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • ResearchGate. (2025). Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer potential. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Vedantu. (n.d.). Ethylamine C2H5NH2 can be obtained from Nethylphthalimide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.

Sources

Common side reactions in the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format. We diagnose the probable causes and provide actionable, step-by-step solutions.

Issue 1: Low Yield in the N-Alkylation Step (Formation of N-Ethyl-4-nitrophthalimide)

Question: I am reacting 4-nitrophthalimide with an ethylating agent (e.g., ethyl iodide) and a base (e.g., K₂CO₃) in DMF, but my yield of N-ethyl-4-nitrophthalimide is consistently low. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Incomplete Deprotonation of 4-Nitrophthalimide: The acidity of the N-H proton in phthalimide is crucial for the reaction to proceed. While potassium carbonate is a common base, its effectiveness can be limited by its solubility and basicity.

    • Expert Insight: The pKa of the phthalimide N-H is around 8.3.[1] While K₂CO₃ is sufficient in many cases, a stronger base can ensure complete and rapid deprotonation, driving the reaction forward.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: Consider using sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the phthalimide.[1]

      • Use Pre-formed Potassium Phthalimide: Commercially available potassium phthalimide can be used directly, simplifying the initial step.[1]

      • Ensure Anhydrous Conditions: Hydride bases react violently with water. Ensure your solvent (DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Reaction Kinetics: The Sₙ2 reaction between the phthalimide anion and the ethylating agent can be slow.[2]

    • Expert Insight: The rate of Sₙ2 reactions is highly dependent on the solvent and temperature.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

      • Optimize Solvent: While DMF is a good choice, other polar aprotic solvents like DMSO or NMP can also be effective.[2]

      • Choice of Leaving Group: Ethyl iodide is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride.

  • Alternative Synthetic Route: Condensation:

    • Expert Insight: An alternative and often high-yielding method is the direct condensation of 4-nitrophthalic anhydride with ethylamine.[3] This reaction typically proceeds through an intermediate phthalamic acid, which then cyclizes upon heating.

    • Protocol:

      • Dissolve 4-nitrophthalic anhydride in a suitable solvent like glacial acetic acid or toluene.[3][4]

      • Add ethylamine dropwise at room temperature.

      • Heat the mixture to reflux to promote the cyclization and removal of water.

Issue 2: Incomplete Cyclization - Presence of N-Ethyl-4-nitrophthalamic Acid Impurity

Question: After reacting 4-nitrophthalic anhydride with ethylamine, my product is contaminated with a significant amount of the intermediate, N-ethyl-4-nitrophthalamic acid. How can I drive the cyclization to completion?

Probable Causes & Solutions:

  • Insufficient Dehydration: The cyclization of the phthalamic acid to the imide is a dehydration reaction.

    • Expert Insight: The kinetics of this cyclization can be complex, often involving a long-lived tetrahedral intermediate.[5] Efficient removal of water is key to shifting the equilibrium towards the product.

    • Troubleshooting Steps:

      • Azeotropic Removal of Water: If using a solvent like toluene, employ a Dean-Stark apparatus to continuously remove the water formed during the reaction.

      • Thermal Cyclization: Heating the isolated phthalamic acid neat (without solvent) above its melting point can also effect cyclization.

      • Chemical Dehydrating Agents: Adding a dehydrating agent like acetic anhydride or using a catalytic amount of a strong acid can promote cyclization, although this may require careful optimization to avoid side reactions.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram outlines the primary synthetic route and highlights key points where side reactions can occur.

G cluster_0 Step 1: N-Alkylation / Imide Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride N-Ethyl-4-nitrophthalamic Acid N-Ethyl-4-nitrophthalamic Acid 4-Nitrophthalic Anhydride->N-Ethyl-4-nitrophthalamic Acid + Ethylamine Ethylamine Ethylamine N-Ethyl-4-nitrophthalamic Acid->4-Nitrophthalic Anhydride Reversion (Incomplete Reaction) N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalimide N-Ethyl-4-nitrophthalamic Acid->N-Ethyl-4-nitrophthalimide Dehydration (Heat) N-Ethyl-4-nitrophthalimide_start N-Ethyl-4-nitrophthalimide This compound Target Product N-Ethyl-4-nitrophthalimide_start->this compound Complete Reduction Nitroso Intermediate Nitroso Intermediate N-Ethyl-4-nitrophthalimide_start->Nitroso Intermediate H₂/Pd-C or SnCl₂/HCl Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Hydroxylamino Intermediate->this compound

Caption: Synthetic pathway for this compound.

Issue 3: Incomplete Reduction of the Nitro Group

Question: I am attempting to reduce N-ethyl-4-nitrophthalimide to the corresponding amine using catalytic hydrogenation (H₂/Pd-C), but the reaction is sluggish and incomplete. What could be the problem?

Probable Causes & Solutions:

  • Catalyst Poisoning or Deactivation: The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds) or deactivated.

    • Expert Insight: The quality of the starting material is paramount. Trace impurities can significantly hinder catalytic activity.

    • Troubleshooting Steps:

      • Purify the Starting Material: Recrystallize the N-ethyl-4-nitrophthalimide before the reduction step.

      • Use Fresh Catalyst: Ensure the Pd-C catalyst is not old or has been exposed to air for extended periods.

      • Increase Catalyst Loading: While not ideal, increasing the weight percentage of the catalyst can sometimes overcome minor deactivation issues.

  • Poor Solubility: N-substituted nitrophthalimides can have limited solubility in common hydrogenation solvents like ethanol or ethyl acetate.[6]

    • Expert Insight: For a heterogeneous catalysis to be efficient, the substrate must have reasonable solubility in the reaction solvent to access the catalyst surface.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your starting material in various solvents. A mixture of solvents, such as ethanol/THF or ethyl acetate/acetic acid, may improve solubility.

      • Increase Temperature: Gently warming the reaction can increase solubility and reaction rate. Ensure your system is safely set up for hydrogenation under pressure at elevated temperatures.

  • Alternative Reduction Methods:

    • Expert Insight: If catalytic hydrogenation is problematic, chemical reduction methods are excellent alternatives for converting nitro groups to amines.[7]

    • Protocol (SnCl₂ Reduction):

      • Dissolve N-ethyl-4-nitrophthalimide in a solvent like ethanol or ethyl acetate.

      • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

      • Add concentrated hydrochloric acid and heat the mixture to reflux.

      • Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and isolate the product.

Issue 4: Presence of Over-reduction or Other Side-Product Impurities in the Final Product

Question: My final product, this compound, is contaminated with impurities. LC-MS suggests molecules with different masses. What side reactions could be occurring during the reduction step?

Probable Causes & Solutions:

  • Formation of Reduction Intermediates: Incomplete reduction can lead to stable intermediates like nitroso or hydroxylamino compounds, especially under chemical reduction conditions if not driven to completion.

    • Expert Insight: The reduction of a nitro group is a multi-electron process. Stopping this process midway can result in a mixture of products.

    • Troubleshooting Steps:

      • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., SnCl₂ or hydrogen pressure).

      • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to ensure complete conversion to the amine.

  • Reduction of the Imide Carbonyls: Very harsh reducing agents can potentially reduce the imide carbonyl groups.

    • Expert Insight: While catalytic hydrogenation and SnCl₂ are generally chemoselective for the nitro group, aggressive reagents like LiAlH₄ would reduce both the nitro group and the imide carbonyls.

    • Troubleshooting Steps:

      • Avoid Harsh Reductants: Stick to well-established methods for nitro group reduction that are known to be compatible with the phthalimide moiety, such as catalytic hydrogenation or SnCl₂/HCl.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and logical synthetic pathway involves a two-step process:

  • Imide Formation: Condensation of 4-nitrophthalic anhydride with ethylamine to form N-ethyl-4-nitrophthalimide. This is generally preferred over the alkylation of 4-nitrophthalimide for its simplicity and high yield.[3]

  • Nitro Reduction: Reduction of the nitro group on N-ethyl-4-nitrophthalimide to an amine using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).[7][8]

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several steps require careful handling:

  • Ethylamine: Is a volatile and corrosive base. Handle in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure there are no ignition sources. The palladium catalyst can be pyrophoric when dry and exposed to air.

  • Tin(II) Chloride/HCl: This mixture is highly acidic and corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine (if used for deprotection in related syntheses): Is highly toxic and potentially explosive. Extreme caution and specialized handling procedures are required.[9]

Q3: How can I purify the final product, this compound?

Purification typically involves the following techniques:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, or mixtures with water).

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used for elution.[4]

Q4: Can I introduce the ethyl group after the reduction of the nitro group?

While chemically possible (reacting 5-aminophthalimide with an ethylating agent), it is generally not the preferred route. The free amino group is also a nucleophile and could compete with the imide nitrogen in the alkylation reaction, leading to a mixture of N-alkylated and N,N-diethylamino products. Protecting the amino group would add extra steps to the synthesis. The outlined route (N-ethylation followed by reduction) is more direct and chemoselective.

References

  • Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(16), 4988. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

  • Kocak, A., et al. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 10(6), 736-742. Available at: [Link]

  • Khan, I., et al. (2012). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1615-1620. Available at: [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Available at: [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. Available at: [Link]

  • Byju's. (n.d.). Gabriel Phthalimide Synthesis Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

  • Google Patents. (2002). A process for the preparation of 3- and 4-aminophthalimide. WO2004043919A1.
  • Cankılıç, M. Y., et al. (2015). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Available at: [Link]

  • ACS Omega. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

Sources

Optimizing reaction conditions for 4-amino-N-ethylphthalimide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-ethylphthalimide Synthesis

Welcome to the technical support center for the synthesis of 4-amino-N-ethylphthalimide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this two-step synthesis.

The preparation of 4-amino-N-ethylphthalimide is a valuable process, often utilized in the development of fluorescent probes and as an intermediate in the synthesis of bioactive compounds.[1] The most common and reliable pathway involves two key transformations:

  • Imide Formation: The reaction of 4-nitrophthalic anhydride with ethylamine to form N-ethyl-4-nitrophthalimide.

  • Nitro Group Reduction: The subsequent reduction of the nitro group on N-ethyl-4-nitrophthalimide to yield the target primary amine, 4-amino-N-ethylphthalimide.

This guide provides a structured question-and-answer format to directly address specific challenges you may face, ensuring a higher success rate, improved yield, and enhanced purity of your final product.

Overall Synthetic Workflow

The synthesis proceeds through a well-defined, two-stage process. Understanding this flow is critical for diagnosing issues at each stage.

Synthetic_Workflow cluster_0 Step 1: Imide Formation cluster_1 Step 2: Nitro Reduction SM 4-Nitrophthalic Anhydride + Ethylamine Intermediate N-Ethyl-4-nitrophthalimide SM->Intermediate Glacial Acetic Acid Reflux Product 4-Amino-N-ethylphthalimide Intermediate->Product Reducing Agent (e.g., H₂, Raney Ni) Purification Recrystallization (Final Product) Product->Purification

Caption: General two-step synthesis pathway for 4-amino-N-ethylphthalimide.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each entry details the probable cause and provides a validated solution.

Question: My yield in Step 1 (N-ethyl-4-nitrophthalimide formation) is very low. What's going wrong?

Answer: Low yield in the imide formation step is typically linked to one of two issues: incomplete reaction or hydrolysis of the starting anhydride.

1. Hydrolysis of 4-Nitrophthalic Anhydride: 4-nitrophthalic anhydride is susceptible to hydrolysis, reacting with water to form 4-nitrophthalic acid.[2] This diacid does not readily react with ethylamine under standard imidation conditions, thus terminating the desired reaction pathway.

  • Solution: Ensure all glassware is oven-dried before use. Use an anhydrous grade of glacial acetic acid as the solvent. The reaction of phthalic anhydrides with amines in glacial acetic acid is a robust method that drives the reaction towards the imide by removing the water formed during the condensation.[3][4]

2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time.

  • Solution: The reaction typically requires heating to reflux in glacial acetic acid for several hours.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-nitrophthalic anhydride spot and the appearance of a new, less polar product spot indicates reaction progression. A sample protocol is provided below for reference.

Detailed Protocol: Step 1 - N-ethyl-4-nitrophthalimide Synthesis
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophthalic anhydride (1 equiv.).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).

  • Slowly add ethylamine (1.1 equiv., often as a 70% solution in water, though anhydrous ethylamine is preferable if available) to the stirring suspension.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Pour the reaction mixture into cold water to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. The product is typically of sufficient purity for the next step.

Question: The reduction of N-ethyl-4-nitrophthalimide (Step 2) is slow, incomplete, or results in a low yield of 4-amino-N-ethylphthalimide. How can I optimize this?

Answer: The reduction of an aromatic nitro group is a critical step with several effective methods. The choice of reducing agent and reaction conditions is paramount for achieving high yield and purity.[5] Common issues include catalyst inactivity, insufficient reducing agent, or harsh conditions leading to side products.

There are three primary, reliable methods for this reduction. Your choice depends on available equipment and safety considerations.

Reduction Method Reagents & Conditions Advantages Disadvantages & Troubleshooting References
Catalytic Hydrogenation H₂ gas (1500 psi), Raney Nickel, Ethanol, 100°CClean reaction, high yield. Product isolation is simple (filter catalyst, evaporate solvent).Requires high-pressure hydrogenation equipment. Catalyst can be pyrophoric. Troubleshooting: If the reaction stalls, the catalyst may be poisoned. Ensure high purity of the nitro-intermediate. Increase catalyst loading if needed.[6][7]
Stannous Chloride Reduction SnCl₂·2H₂O (4-5 equiv.), HCl, WaterWorks at atmospheric pressure and ambient temperature. High yields are achievable (e.g., 92%).[8]Requires a large stoichiometric amount of tin salts, leading to significant aqueous waste and potentially difficult workup. Troubleshooting: Ensure sufficient acid is present to keep tin salts in solution. The final product precipitates upon basification.[8]
Catalytic Hydrogenation (Pd/C) H₂ gas (40-60 psi), 5% Pd/C, DMF, 40-50°CMilder pressure conditions than Raney Ni. Highly efficient and clean.Palladium catalysts can be expensive. DMF is a high-boiling solvent that must be removed under vacuum. Troubleshooting: Similar to Raney Ni, catalyst activity is key. Ensure the catalyst is not old or exposed to air for extended periods.[9]

Recommendation: For laboratories equipped for high-pressure reactions, catalytic hydrogenation with Raney Nickel is a very effective and clean method.[6] For standard laboratory setups, the stannous chloride method is robust and reliable, albeit with a more involved workup.[8]

Troubleshooting_Logic start Low Yield of 4-Amino-N-ethylphthalimide step1_issue Issue in Step 1: Imide Formation start->step1_issue step2_issue Issue in Step 2: Nitro Reduction start->step2_issue cause1a Hydrolysis of Anhydride step1_issue->cause1a cause1b Incomplete Reaction step1_issue->cause1b cause2a Catalyst Inactivity (H₂/Catalyst) step2_issue->cause2a cause2b Incomplete Reaction (SnCl₂) step2_issue->cause2b solution1a Use dry glassware & anhydrous solvent. cause1a->solution1a solution1b Increase reflux time. Monitor by TLC. cause1b->solution1b solution2a Use fresh catalyst. Purify intermediate. cause2a->solution2a solution2b Use 4-5 equivalents of SnCl₂. Ensure sufficient HCl. cause2b->solution2b

Caption: Troubleshooting flowchart for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?
  • Ethylamine: Is a volatile and corrosive gas with a strong ammonia-like odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Nitrophthalic Anhydride/Imide: Aromatic nitro compounds can be toxic and are skin/eye irritants.[2][10] Avoid inhalation of dust and skin contact.

  • Catalytic Hydrogenation: Raney Nickel is pyrophoric when dry and can ignite flammable solvents. Always handle it as a slurry in water or ethanol. Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and free from leaks. High-pressure reactions should only be performed by trained personnel using a certified reactor in a blast-proof bay.

Q2: How should I purify the final 4-amino-N-ethylphthalimide product?

The most common and effective purification method is recrystallization. The choice of solvent depends on the impurities present.

  • Methanol-Water Mixture: This is an excellent general-purpose solvent system for recrystallization of the final product.[6]

  • Toluene: Can also be used, particularly if organic, nonpolar impurities are present.[8]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of the hot solvent (e.g., methanol).

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum. The reported melting point is in the range of 169-173°C.[6][7]

Q3: Can I use other alkylamines besides ethylamine in this reaction?

Yes, this synthesis is generally applicable to other primary alkylamines. The reaction of 4-nitrophthalic anhydride with amines is a common method for producing N-substituted 4-nitrophthalimides. The subsequent reduction should also be compatible with a range of alkyl groups. For instance, a similar procedure using 2-hydroxyethylamine has been successfully reported.[7] However, reaction conditions may need slight re-optimization depending on the amine's reactivity and steric hindrance.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-N-ethylphthalimide. PrepChem.com. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrophthalic anhydride. PrepChem.com. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophthalic acid anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-N-(2-hydroxyethyl)-phthalimide. PrepChem.com. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. Retrieved from [Link]

  • Vedantu. (n.d.). Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main. Vedantu. Retrieved from [Link]

  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide. Google Patents.
  • Royal Society of Chemistry. (2016). Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide. Google Patents.
  • PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. Retrieved from [Link]

  • Testbook. (n.d.). [Solved] Ethylamine (C2H5NH2) can be obtained from N-ethylphthalimide. Testbook. Retrieved from [Link]

  • Quora. (n.d.). How is ethyl amine obtained from phthalimide?. Quora. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. Google Patents.

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Technical Support Center: Synthesis of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The synthesis is typically approached as a two-step process, which will be addressed in separate sections.

Overall Synthetic Pathway

The synthesis involves two primary transformations:

  • Imide Formation: The condensation of 4-nitrophthalic anhydride with ethylamine to form the N-substituted nitro-phthalimide intermediate.

  • Nitro Group Reduction: The selective reduction of the nitro group to a primary amine to yield the final product.

Synthesis_Workflow A 4-Nitrophthalic Anhydride C 2-ethyl-5-nitroisoindoline-1,3-dione A->C Step 1: Condensation B Ethylamine E This compound C->E Step 2: Reduction D Reducing Agent (e.g., H₂/Pd-C)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-ethyl-5-nitroisoindoline-1,3-dione (Imide Formation)

This step involves the reaction of a primary amine (ethylamine) with an anhydride (4-nitrophthalic anhydride). The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by ring-closing and dehydration to form the imide.[1]

Frequently Asked Questions & Troubleshooting

Q1: My yield is very low, or I've isolated no product. What went wrong?

  • Causality: Low yields in this step often trace back to four primary issues: reagent quality, incomplete reaction, side reactions, or product loss during workup.

  • Solutions:

    • Reagent Integrity: 4-Nitrophthalic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to the less reactive 4-nitrophthalic acid.[2] Ensure the anhydride is dry and stored in a desiccator. Use a fresh, pure source of ethylamine.

    • Reaction Conditions: The condensation requires heat to drive the dehydration of the intermediate phthalamic acid to the final imide. Refluxing in a suitable solvent like glacial acetic acid for several hours is a common practice.[1] Insufficient heating time or temperature will result in a low yield.

    • Solvent Choice: Glacial acetic acid is often used as it acts as both a solvent and a catalyst, facilitating the reaction.[3] Aprotic polar solvents can also be effective.

    • Workup Procedure: The product often precipitates upon cooling or by pouring the reaction mixture into cold water.[1] Ensure the product is fully precipitated before filtration. Losses can occur if the product has some solubility in the workup solvent.

Q2: The reaction seems to have stalled. How can I drive it to completion?

  • Causality: A stalled reaction is typically due to an insufficient energy input to overcome the activation barrier for the final dehydration step.

  • Solutions:

    • Increase Temperature: Ensure the reaction is maintained at a consistent reflux temperature. For high-boiling point solvents, ensure the heating mantle or oil bath is set appropriately.

    • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period.

    • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4][5]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

  • Causality: The most common impurities are unreacted 4-nitrophthalic anhydride or its hydrolysis product, 4-nitrophthalic acid.

  • Solutions:

    • Acid Wash: Unreacted 4-nitrophthalic acid can be removed by washing the crude product with a weak base solution, such as 5-10% aqueous sodium bicarbonate or potassium carbonate, which will deprotonate and dissolve the acidic impurity.[3]

    • Recrystallization: The most effective method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure, crystalline product.[6]

Experimental Protocol: Imide Formation

This protocol is a generalized procedure based on common methods for N-substituted phthalimide synthesis.[1]

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq.).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).

  • Slowly add ethylamine (1.0-1.1 eq.) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • (Optional) Wash the crude solid with a cold 5% sodium bicarbonate solution to remove any unreacted acidic starting material.

  • Dry the product. For further purification, recrystallize from ethanol.

ParameterRecommended ConditionRationale / Notes
Solvent Glacial Acetic AcidActs as both solvent and catalyst.[3]
Temperature RefluxRequired to drive the dehydration step.
Reactant Ratio 1:1.05 (Anhydride:Amine)A slight excess of the amine can help ensure full conversion.
Reaction Time 3-6 hoursMonitor by TLC for disappearance of starting material.

Part 2: Reduction of 2-ethyl-5-nitroisoindoline-1,3-dione (Nitro Group Reduction)

This step is a critical transformation to generate the final amino product. The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (the imide carbonyls) is required. Catalytic hydrogenation is a preferred method due to its clean nature and high efficiency.[7]

Frequently Asked Questions & Troubleshooting

Q1: The reduction of the nitro group is incomplete. How can I improve the conversion?

  • Causality: Incomplete reduction is often due to issues with the catalyst, the hydrogen source, or suboptimal reaction conditions.

  • Solutions:

    • Catalyst Activity: The catalyst, typically Palladium on carbon (Pd/C), may be old or deactivated.[8] Use a fresh batch of catalyst. Ensure the catalyst loading is sufficient (typically 5-10 mol% of the substrate).

    • Hydrogen Source:

      • For Catalytic Hydrogenation (H₂ gas): Ensure the system is properly sealed and purged of air. The hydrogen pressure may be insufficient; while many reductions work at atmospheric pressure, some may require higher pressures (e.g., 40-50 psi).[8][9]

      • For Transfer Hydrogenation: Reagents like ammonium formate or hydrazine hydrate can degrade over time.[10][11] Use a fresh supply and ensure it is added in sufficient stoichiometric excess.

    • Reaction Conditions: Efficient stirring is crucial in heterogeneous catalysis to ensure proper contact between the substrate, catalyst, and hydrogen source.[8] The choice of solvent is also critical; protic solvents like ethanol or methanol are often effective.[11]

Q2: I am observing significant side product formation. What are they and how can I avoid them?

  • Causality: Side products can arise from partially reduced intermediates or from reactions with other functional groups. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[12] If the reaction stalls, these may be present.

  • Solutions:

    • Ensure Complete Reduction: Drive the reaction to completion by addressing the points in Q1. This minimizes the accumulation of intermediates.

    • Chemoselectivity: Fortunately, the imide carbonyl groups are generally stable to catalytic hydrogenation conditions used for nitro group reduction.[13] However, extremely harsh reducing agents (e.g., LiAlH₄) could potentially reduce the imide and should be avoided for this specific transformation as they can lead to azo products from aromatic nitro compounds.[7]

    • Avoid Dehalogenation (if applicable): While not relevant for this specific molecule, if synthesizing a halogenated analogue, be aware that Pd/C can catalyze dehalogenation.[11] In such cases, catalysts like Raney Nickel might be a better choice.[7]

Q3: My final product is dark purple/brown and seems to be degrading. Why is this happening?

  • Causality: Aromatic amines, particularly anilines, are highly susceptible to aerial oxidation, which produces colored impurities.

  • Solutions:

    • Inert Atmosphere: During workup, try to minimize the product's exposure to air, especially when in solution. Working under a nitrogen or argon atmosphere can be beneficial.

    • Purification: After filtering off the catalyst, the product may need to be purified quickly. Recrystallization or column chromatography can remove colored oxidation byproducts.

    • Storage: Store the final product under an inert atmosphere and protected from light to maintain its integrity.

Troubleshooting Workflow: Nitro Group Reduction

Reduction_Troubleshooting Start Reaction Incomplete or Slow? Check_Catalyst 1. Check Catalyst - Is it fresh? - Is loading sufficient (5-10 mol%)? - Handled properly (not exposed to air)? Start->Check_Catalyst Side_Products Side Products Observed? Start->Side_Products Oxidation Product Discolored? Start->Oxidation Check_H2 2. Check Hydrogen Source - H₂ Gas: Pressure sufficient? System sealed? - Transfer Reagent: Fresh? Sufficient excess? Check_Catalyst->Check_H2 If catalyst is OK Check_Conditions 3. Check Conditions - Is agitation vigorous? - Is the solvent appropriate (e.g., EtOH, MeOH)? - Is temperature optimal? Check_H2->Check_Conditions If H₂ source is OK Success Problem Resolved Check_Conditions->Success Adjusting conditions resolves issue Side_Products->Check_Conditions Ensure full conversion Oxidation->Success Workup under inert atmosphere & purify

Caption: Decision tree for troubleshooting the reduction step.

Experimental Protocol: Catalytic Hydrogenation

Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Pd/C can be pyrophoric.

  • In a suitable hydrogenation vessel, dissolve 2-ethyl-5-nitroisoindoline-1,3-dione (1.0 eq.) in a solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi or use a balloon of H₂) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)High yield, clean reaction, easy product isolation.[7]Requires specialized equipment; catalyst can be pyrophoric.[8]
Transfer Hydrogenation Hydrazine, Pd/CAvoids handling flammable H₂ gas.[11]Hydrazine is highly toxic.
Metal/Acid Reduction Fe / HCl or SnCl₂ / HClInexpensive, effective.[7][14]Requires stoichiometric amounts of metal; workup can be more complex.

References

  • PrepChem.com. (n.d.). Synthesis of 4-nitrophthalic anhydride. Retrieved from [Link]

  • Kazlauskas, R. J. (1988). PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
  • Organic Syntheses Procedure. (n.d.). 4-nitrophthalic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12698–12707.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
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  • Chemical Communications (RSC Publishing). (n.d.).
  • ACS Omega. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]

  • ACS Omega. (2021).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Retrieved from [Link]

  • Ajay Singh Bisht & Rajat Bisht. (n.d.).
  • Semantic Scholar. (2021).
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US9701632B2 - Process for the production of phthalimides.
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  • PubChem - NIH. (n.d.). 4-Nitrophthalic acid anhydride. Retrieved from [Link]

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How to increase the purity of 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the A-PHTECH Purify Technical Support Center. As a Senior Application Scientist, I've designed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with increasing the purity of 4-amino-N-ethylphthalimide. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity for your critical applications.

Understanding the Purity Challenge

4-amino-N-ethylphthalimide is a vital intermediate in pharmaceutical synthesis and a common fluorescent probe. Its purity is paramount, as even trace impurities can significantly impact downstream reactions, biological activity, and analytical results. The most common synthetic route involves the reduction of N-ethyl-4-nitrophthalimide. This process can introduce impurities such as unreacted starting material, partially reduced intermediates, and by-products from the reducing agent. This guide will focus on post-synthesis purification to eliminate these contaminants.

Troubleshooting Guide: Recrystallization

Recrystallization is the most common and often most effective method for purifying 4-amino-N-ethylphthalimide. However, several issues can arise. This section addresses these common problems in a question-and-answer format.

Q1: I've followed a standard recrystallization protocol, but no crystals are forming after cooling. What's wrong?

A1: This is a frequent issue, typically caused by one of two main factors: excessive solvent or supersaturation.

  • Causality: For crystallization to occur, the solution must be saturated with the compound at a lower temperature. If too much solvent is used, the compound remains soluble even when cold. Alternatively, the solution might be supersaturated, meaning it holds more dissolved solute than it theoretically should and requires a nucleation point to initiate crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal formation.

      • Seeding: If you have a small crystal of pure 4-amino-N-ethylphthalimide, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.

    • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point of your compound.

  • Causality: If the temperature of the solution is above the melting point of the solute/solvent mixture when it becomes saturated, the solute will separate as a liquid. Rapid cooling can also favor oil formation over the more ordered process of crystal lattice formation.

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cool: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) can promote slow crystal growth.

    • Change Solvent System: If slow cooling doesn't work, the chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. A good starting point is a solvent in which your compound has slightly lower solubility.

Q3: The purity of my recrystallized product is still low, and the color hasn't improved. What should I do?

A3: This indicates that the chosen solvent is not effectively separating the impurities from your desired compound.

  • Causality: An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. If colored impurities have similar solubility profiles to your product, they will co-crystallize.

  • Troubleshooting Steps:

    • Charcoal Treatment: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds. Add the charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Solvent Screening: You may need to perform a systematic solvent screen to find a more suitable solvent. Test the solubility of your crude product in small amounts of various solvents at hot and cold temperatures.

Workflow for Troubleshooting Recrystallization

Caption: Decision workflow for troubleshooting common recrystallization issues.

Troubleshooting Guide: Column Chromatography

While recrystallization is preferred, column chromatography can be a powerful alternative, especially for removing impurities with very similar solubility profiles. However, purifying aromatic amines on standard silica gel presents unique challenges.

Q1: My compound streaks badly on the TLC plate and I get very poor recovery from my silica gel column. Why is this happening?

A1: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these silanols. This can lead to irreversible adsorption (low recovery) and peak tailing or streaking, where a portion of the compound is slowly released from the column.[1]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.[2]

    • Use a Different Stationary Phase:

      • Amine-functionalized Silica: This is often the best solution. The stationary phase is covalently modified with amino groups, creating a more basic environment that prevents the strong interaction with your compound.[3]

      • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is generally preferred over acidic alumina for amine purification.

Q2: I can't find a solvent system that gives good separation between my product and the starting material (N-ethyl-4-nitrophthalimide) on TLC.

A2: The starting material is significantly less polar than the product due to the nitro group versus the amino group. Separation should be achievable with the right solvent system.

  • Causality: If you are using a very polar eluent, both compounds might move to the solvent front (high Rf). If the eluent is too non-polar, both might remain at the baseline (low Rf). The key is to find an intermediate polarity that provides differential migration.

  • Troubleshooting Steps:

    • Systematic Eluent Screening: Start with a moderately polar solvent system like 30% ethyl acetate in hexanes and adjust the polarity.

      • To increase the Rf (move spots up), increase the proportion of the more polar solvent (e.g., ethyl acetate).

      • To decrease the Rf (move spots down), decrease the proportion of the polar solvent.

    • Try a Different Solvent Combination: If hexanes/ethyl acetate doesn't provide good separation, try dichloromethane/methanol. This combination offers different selectivity and can sometimes resolve spots that are difficult to separate in other systems.

Workflow for Developing a Chromatography Method

Caption: Workflow for TLC method development for amine purification.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure 4-amino-N-ethylphthalimide? A: The reported melting point is approximately 172°C.[4] A broad melting range or a melting point significantly lower than this value indicates the presence of impurities.

Q: What are the most likely impurities in my crude product? A: The most common impurity is the unreacted starting material, N-ethyl-4-nitrophthalimide. Other potential impurities include inorganic salts from the workup (if a metal-based reducing agent like SnCl₂ was used) and potentially over-reduced or side-reaction products, depending on the reaction conditions.

Q: Which solvents are best for recrystallizing 4-amino-N-ethylphthalimide? A: Toluene has been successfully used for recrystallization.[5] A mixture of methanol and water is another common choice for similar aromatic amines. The ideal solvent or solvent system should be determined experimentally for your specific crude product.

Q: Is there a way to avoid column chromatography altogether if recrystallization fails? A: You could attempt an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amino-compound will be protonated and move to the aqueous layer, while non-basic impurities (like the starting nitro-compound) will remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your pure product back into an organic solvent. This can be an effective purification step before a final recrystallization.

Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is recommended:

  • Melting Point: A sharp melting point at or near the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the amine (N-H stretches) and imide (C=O stretches) functional groups. For the related 4-amino-N-methylphthalimide, characteristic NH₂ stretching modes are observed around 3495 and 3470 cm⁻¹.[6]

Experimental Protocols

Protocol 1: Recrystallization from Toluene

This protocol is adapted from established synthetic procedures.[5]

  • Dissolution: Place the crude 4-amino-N-ethylphthalimide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (start with ~50 mL).

  • Heating: Heat the mixture on a hotplate with stirring. Bring the toluene to a gentle boil.

  • Achieve Saturation: Continue adding small portions of hot toluene until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and yield.

Protocol 2: Flash Column Chromatography (with Mobile Phase Modifier)

This is a general protocol for purifying basic amines on standard silica gel.

  • Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). Wet the column by flushing with the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes containing 1% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., from 10% to 50% ethyl acetate in hexanes, keeping the 1% triethylamine constant).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.

Data Summary Tables

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Toluene111Documented for successful recrystallization of this compound.[5]
Ethanol/Water78 (Ethanol)A common polar solvent system for aromatic amines. The ratio can be adjusted to optimize solubility and recovery.
Ethyl Acetate77A moderately polar solvent, good for dissolving the compound when hot.

Table 2: Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase SystemModifierRationale
Silica Gel (Standard)Hexane / Ethyl Acetate1-2% TriethylamineThe modifier neutralizes acidic sites on the silica, preventing peak tailing and improving recovery.[2]
Silica Gel (Standard)Dichloromethane / Methanol1-2% TriethylamineAn alternative solvent system with different selectivity.
Amine-functionalized SilicaHexane / Ethyl AcetateNone requiredThe stationary phase is inherently basic, providing excellent peak shape for amines without modifiers.[3]

References

Click to expand
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • BioCrick. 4-Amino-N-methylphthalimide. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemBK. 4-amino-N-methylphthalimide. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Taylor & Francis Online. (2025, December 6). Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer potential. [Link]

  • ResearchGate. (2025, December 6). Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer potential | Request PDF. [Link]

  • ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Link]

  • Google Patents.
  • PLOS ONE. (2015, March 5). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. [Link]

  • Defense Technical Information Center. (1994, November 15). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. (2025, August 5). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

  • Google Patents. US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • Google Patents. US4720553A - Method for synthesizing N-aminophthalimide.
  • Organic Syntheses. 4-nitrophthalimide. [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. [Link]

  • Google Patents. EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
  • Googleapis.com. United States Patent Office. [Link]

  • PubChem. 4-Nitrophthalimide. [Link]

  • Quora. (2017, May 14). What is the chemistry behind the amino column used in HPLC?[Link]

  • Testbook. [Solved] Ethylamine (C2H5NH2) can be obtained from N-ethylphthalimide. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide. [Link]

  • ResearchGate. (2025, August 9). Synthesis of new carbamic acid ethyl esters. [Link]

  • LCGC International. (2021, June 1). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. [Link]

  • PubChem. 4-Amino-1,8-naphthalimide. [Link]

  • PubChem. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride. [Link]

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Avoiding byproduct formation in phthalimide reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

Welcome to the Technical Support Center for Phthalimide Reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges and nuances associated with the Gabriel synthesis and related phthalimide chemistries. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for cleaner products and higher yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.

❓ Question 1: My yield of the final primary amine is consistently low. What are the likely causes and how can I improve it?

A1: Low Yield Troubleshooting

Low yields in a Gabriel synthesis are a common issue stemming from incomplete reactions at either the alkylation or the deprotection stage. A systematic approach is key to diagnosing the problem.

Probable Cause 1: Inefficient N-Alkylation of Phthalimide

The first step, the SN2 reaction between the phthalimide anion and your alkyl halide, is often the culprit.[1][2]

  • Poor Nucleophilicity: While the phthalimide anion is a good nucleophile, its formation might be incomplete. The pKa of phthalimide is approximately 8.3, so a sufficiently strong base is required for full deprotonation.[1][3][4]

  • Steric Hindrance: The Gabriel synthesis is highly sensitive to sterics. It works best for primary alkyl halides.[1] Secondary halides react poorly, and tertiary halides are generally unreactive due to competing elimination reactions.[2]

  • Solvent Choice: The SN2 reaction is favored by polar aprotic solvents which can solvate the cation (e.g., K+) but not the nucleophile.

Solutions & Optimizations:

  • Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or even potassium hydride (KH) for complete deprotonation without risking hydrolysis of the phthalimide.[1][5] Potassium hydroxide (KOH) can also be used, but care must be taken to use anhydrous conditions.[1][6]

  • Solvent System: Dimethylformamide (DMF) is widely regarded as the solvent of choice for this step as it effectively promotes SN2 reactions.[7][8][9] Other options include DMSO and acetonitrile.[8][9]

  • Temperature: Gently heating the reaction (e.g., to 90°C) can increase the rate of alkylation, but be cautious of potential side reactions with sensitive substrates.[10]

  • Catalysis: For sluggish reactions, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is generated in situ.

Probable Cause 2: Incomplete Deprotection (Cleavage)

The final step, liberating the amine, can be challenging. Harsh conditions may degrade your product, while mild conditions may not drive the reaction to completion.[1][11]

Solutions & Optimizations:

  • The Ing-Manske Procedure: The most common and often most effective method is hydrazinolysis, using hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol or methanol.[3][8][9] This method proceeds under milder, neutral conditions compared to strong acid or base hydrolysis.[8] The phthalhydrazide byproduct is often insoluble and can be filtered off.[1][11]

  • Acid/Base Hydrolysis: While traditional, strong acid (e.g., HBr, H₂SO₄) or base (e.g., NaOH, KOH) hydrolysis often requires harsh conditions (high temperatures, long reaction times) which can be incompatible with sensitive functional groups and may lead to lower yields.[1][6][8]

  • Alternative Reagents: For exceptionally sensitive substrates, milder cleavage reagents like sodium borohydride in isopropanol can be employed.[8]

❓ Question 2: I'm observing significant amounts of phthalic acid or phthalamic acid in my crude product. How can I prevent this?

A2: Preventing Hydrolysis Byproducts

The formation of phthalic acid and its half-amide, phthalamic acid, is a direct result of hydrolysis of the phthalimide ring.[12] This can occur at any stage where water and a strong acid or base are present.

Probable Cause: Presence of Water

  • Wet Solvents/Reagents: Using non-anhydrous solvents or reagents can introduce water, which, especially in the presence of base, will attack the carbonyls of the phthalimide.

  • Base-Catalyzed Hydrolysis: Strong bases like NaOH or KOH are effective at deprotonating phthalimide but can also catalyze its hydrolysis, particularly at elevated temperatures.[6][12]

Solutions & Optimizations:

  • Ensure Anhydrous Conditions: Dry your solvents (e.g., DMF over molecular sieves) and use freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.

  • Choice of Base: Opt for a weaker, non-hydroxide base like potassium carbonate. It is sufficiently basic to deprotonate the phthalimide but poses a much lower risk of promoting hydrolysis.

  • Controlled Deprotection: During workup, if using acid or base cleavage, be mindful of reaction times and temperatures. The Ing-Manske procedure with hydrazine is generally preferred to avoid these harsh, hydrolytic conditions.[3][8]

❓ Question 3: My starting alkyl halide is chiral. Will the Gabriel synthesis cause racemization?

A3: Stereochemical Integrity in the Gabriel Synthesis

Typically, the Gabriel synthesis does not cause racemization because the core alkylation step is a classic SN2 reaction.[13]

Mechanism & Stereochemical Outcome:

  • SN2 Inversion: The phthalimide anion attacks the chiral carbon from the backside, leading to a predictable inversion of stereochemistry (Walden inversion). An (R)-alkyl halide will yield an (S)-N-alkylphthalimide.[13]

  • Retention in Deprotection: The subsequent cleavage step does not involve the chiral center, so the configuration is retained in the final primary amine product.

When Racemization Can Occur:

  • Racemic Starting Material: If your starting alkyl halide is already a racemic mixture, the final amine product will also be racemic. The synthesis does not resolve enantiomers.[13]

  • Substrate Lability: If the alkyl halide is prone to racemizing under the reaction conditions (e.g., via an SN1-like pathway), this will be reflected in the product. This is more of a concern with secondary alkyl halides, which are poor substrates for the Gabriel synthesis anyway.[11][13]

Key Takeaway: The Gabriel synthesis is considered a stereospecific reaction. To obtain an optically pure amine, you must start with an optically pure alkyl halide.[13]

Experimental Workflow & Decision Making

The following diagram illustrates a troubleshooting workflow for a typical Gabriel Synthesis experiment where the primary goal is to maximize the yield of the desired primary amine.

G cluster_alkylation Alkylation Stage Issues cluster_deprotection Deprotection Stage Issues start Low Yield of Primary Amine check_tlc Analyze Crude Reaction Mixture by TLC/LCMS start->check_tlc sm_present Unreacted Phthalimide or Alkyl Halide? check_tlc->sm_present incomplete_deprotonation Incomplete Deprotonation or Slow SN2 Reaction sm_present->incomplete_deprotonation Yes intermediate_present N-Alkylphthalimide Intermediate Present? sm_present->intermediate_present No optimize_base Solution: - Use stronger, non-nucleophilic base (e.g., K2CO3, KH) - Ensure anhydrous conditions - Use polar aprotic solvent (DMF) - Increase temperature moderately incomplete_deprotonation->optimize_base end Optimized Yield optimize_base->end incomplete_cleavage Incomplete Cleavage intermediate_present->incomplete_cleavage Yes byproducts Significant Byproducts Observed? (e.g., Phthalic Acid) intermediate_present->byproducts No optimize_cleavage Solution: - Switch to Hydrazinolysis (Ing-Manske) - Increase reaction time/temperature for hydrolysis - Ensure sufficient equivalents of cleaving agent incomplete_cleavage->optimize_cleavage optimize_cleavage->end hydrolysis_issue Hydrolysis of Phthalimide Ring byproducts->hydrolysis_issue Yes byproducts->end No fix_hydrolysis Solution: - Use anhydrous solvents/reagents - Use non-hydroxide base (K2CO3) - Avoid prolonged exposure to strong acid/base hydrolysis_issue->fix_hydrolysis fix_hydrolysis->end

Caption: Troubleshooting workflow for low yields in Gabriel synthesis.

Data Summary Tables

Table 1: Comparison of Common Bases for Phthalimide Alkylation

BaseFormulapKa of Conjugate AcidTypical SolventAdvantagesDisadvantages
Potassium HydroxideKOH~15.7Ethanol, WaterInexpensive, readily availableCan cause hydrolysis of phthalimide/product; requires anhydrous conditions for best results.[1]
Potassium CarbonateK₂CO₃~10.3DMF, AcetonitrileNon-nucleophilic, minimizes hydrolysis, easy to handleLess basic than hydroxides, may require higher temperatures.
Sodium HydrideNaH~36DMF, THFVery strong base, drives deprotonation to completionPyrophoric, requires careful handling under inert atmosphere.[5]
Potassium Phthalimide--DMFSkips the deprotonation step, convenientCommercially sourced reagent may be more expensive.[5]

Table 2: Comparison of Common Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis (Ing-Manske) Hydrazine Hydrate (N₂H₄·H₂O)Reflux in Ethanol/MethanolMild, neutral conditions; compatible with many functional groups; clean reaction.[3][8][9]Hydrazine is toxic[14]; phthalhydrazide byproduct can sometimes be difficult to remove completely.[1]
Acid Hydrolysis H₂SO₄, HBr, HCl (aq)High Temp, Prolonged RefluxSimple reagentsHarsh conditions can destroy sensitive molecules; low yields are common.[8][11]
Base Hydrolysis NaOH, KOH (aq)High Temp, Prolonged RefluxCan be effective for robust substratesHarsh conditions; risk of side reactions like elimination or hydrolysis of other functional groups.[1]

Key Experimental Protocols

Protocol 1: General Procedure for the Gabriel Synthesis of a Primary Amine

This protocol provides a representative procedure for the synthesis of benzylamine from benzyl bromide.

Step 1: N-Alkylation of Potassium Phthalimide

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.85 g, 10 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) to the suspension.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the benzyl bromide spot.

  • After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water and stir.

  • Collect the precipitated solid (N-benzylphthalimide) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis (Ing-Manske Cleavage)

  • Place the dried N-benzylphthalimide (from the previous step) into a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add ethanol (95%, 30 mL) to the flask.

  • Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 1-2 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature. Add 20 mL of 2M HCl to dissolve the amine and help precipitate the phthalhydrazide.

  • Filter the mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol.

  • Transfer the filtrate to a separatory funnel. Make the solution basic (pH > 11) by the slow addition of 40% NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine (benzylamine).

Frequently Asked Questions (FAQs)

Q: Why is the Gabriel synthesis preferred over direct alkylation of ammonia for preparing primary amines? A: Direct alkylation of ammonia with an alkyl halide is difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.[5] The Gabriel synthesis cleverly avoids this by using phthalimide. The resulting N-alkylphthalimide is not nucleophilic, so the reaction stops cleanly after a single alkylation.[5][15]

Q: Can I use the Gabriel synthesis to make secondary or tertiary amines? A: The traditional Gabriel synthesis is specifically for the preparation of primary amines.[7] It cannot be used to make secondary or tertiary amines because the phthalimide nitrogen only has one acidic proton to be replaced by an alkyl group.

Q: Can I use aryl halides (e.g., bromobenzene) in the Gabriel synthesis to make anilines? A: No, the Gabriel synthesis generally fails for aryl halides.[6] This is because aryl halides do not readily undergo SN2 reactions due to the high strength of the C(sp²)-X bond and steric hindrance from the benzene ring.

Q: What is the purpose of adding a crown ether in some procedures? A: A catalytic amount of a crown ether (e.g., 18-crown-6) can be added to increase the reaction rate. The crown ether complexes the potassium cation (K+), effectively separating it from the phthalimide anion. This "naked" anion is a more potent nucleophile, accelerating the SN2 reaction.[8]

References

  • Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Khan, M. N. (1995). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 213-217.
  • What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved from [Link]

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  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

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  • Gabriel synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • 11.5: Synthesis of Amines. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

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  • Gabriel Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Does the Gabriel Synthesis Produce a Racemic Mixture? A Stereochemistry Deep Dive. (2024, January 11). ChemTalk. Retrieved from [Link]

  • Zhang, Y., et al. (2014). A novel Gabriel-type amine synthesis via the direct cycle between a coproduct and a reactant. Green Chemistry, 16(10), 4548-4552.
  • Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. (2012). ResearchGate. Retrieved from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

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  • Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? (2015, October 15). ResearchGate. Retrieved from [Link]

  • Hydrazine Replacement. (n.d.). Fineamin SWISS Chemicals. Retrieved from [Link]

  • Phthalimides: developments in synthesis and functionalization. (2018). RSC Advances, 8(52), 29699-29723.

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Technical Support Center: Scale-Up of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AEID-2026-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-2-ethylisoindoline-1,3-dione. As a critical intermediate in various pharmaceutical and materials science applications, robust and scalable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during process development and scale-up. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to anticipate and mitigate future challenges.

Proposed Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process, which will form the basis of our discussion.

Synthetic_Pathway cluster_0 Step 1: Imide Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride N-ethyl-3-nitrophthalimide N-ethyl-3-nitrophthalimide 3-Nitrophthalic_Anhydride->N-ethyl-3-nitrophthalimide Solvent (e.g., Acetic Acid) Heat Ethylamine Ethylamine (C2H5NH2) Ethylamine->N-ethyl-3-nitrophthalimide Intermediate N-ethyl-3-nitrophthalimide Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up the reduction of N-ethyl-3-nitrophthalimide?

A1: The paramount safety concern is the management of the reaction's exotherm. The catalytic reduction of aromatic nitro compounds is a highly exothermic process.[1] On a lab scale, this heat is easily dissipated. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, leading to less efficient heat removal. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in reactor failure. A thorough thermal hazard assessment, including reaction calorimetry, is essential before attempting a large-scale reduction.[1]

Q2: My final product has a persistent color, even after recrystallization. What are the likely impurities?

A2: A persistent color (often pink, brown, or black) in the final product typically points to oxidation byproducts of the aromatic amine or residual azo compounds. Aromatic amines are susceptible to air oxidation, which can be accelerated by trace metal impurities. Azo compounds can form as byproducts if the reduction of the nitro group is incomplete or if certain reducing agents like lithium aluminum hydride are used.[2][3] It is crucial to ensure complete reduction and to handle the final product under an inert atmosphere (e.g., nitrogen or argon) where possible.

Q3: I'm observing low yields in the first step (imide formation). What are the common causes?

A3: Low yields in the imide formation step often stem from three main issues:

  • Incomplete Reaction: The reaction may not have been heated for a sufficient duration or at a high enough temperature to drive the dehydration and cyclization of the intermediate phthalamic acid.

  • Hydrolysis of Anhydride: The starting material, 3-nitrophthalic anhydride, is sensitive to moisture. If the solvent or reagents are not sufficiently dry, the anhydride can hydrolyze back to 3-nitrophthalic acid, which is less reactive under these conditions.

  • Sub-optimal pH: While not always necessary, maintaining slightly acidic conditions, for instance by using glacial acetic acid as the solvent, can catalyze the reaction.[4]

Q4: Can I use a different reducing agent instead of catalytic hydrogenation for the second step?

A4: Yes, other reducing agents can be used, but they come with scale-up challenges. Metal reductions, such as with iron (Fe) in acidic media or tin(II) chloride (SnCl2), are common alternatives.[2] However, these methods generate significant amounts of metallic waste, which can complicate product purification and waste disposal on a large scale.[1] Transfer hydrogenation is another viable option.[5][6] Reagents like lithium aluminum hydride (LiAlH4) are generally not recommended for aromatic nitro reductions as they tend to form azo compounds as byproducts.[2][3]

Part 2: Troubleshooting Guide

This section is organized by the synthetic step and the type of problem encountered.

Step 1: Imide Formation (3-Nitrophthalic Anhydride + Ethylamine)
Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield / Incomplete Conversion 1. Incomplete cyclization: The intermediate N-ethyl-3-nitrophthalamic acid has not fully dehydrated to the imide.1. Increase reaction time and/or temperature: Monitor the reaction by TLC or HPLC to confirm the disappearance of starting materials. Consider a solvent with a higher boiling point if necessary.
2. Hydrolysis of starting anhydride: Moisture in the solvent or reagents.2. Use anhydrous solvents and reagents: Ensure all materials are appropriately dried before use.
Product is an Amorphous Solid, Difficult to Filter 1. Precipitation of the phthalamic acid intermediate: This intermediate is a carboxylic acid and may crash out of solution before cyclizing.1. Modify reaction conditions: Ensure the reaction temperature is high enough to favor cyclization. The use of glacial acetic acid as a solvent often helps keep the intermediate in solution until it cyclizes.[4]
Side Product Formation 1. Reaction of ethylamine with the nitro group: This is generally unlikely under typical imide formation conditions.1. Confirm structure of byproduct: Use analytical techniques (NMR, MS) to identify the impurity. This will guide further troubleshooting.
2. Formation of di-ethylated byproducts: If there are other reactive sites. (Unlikely in this specific case).2. Control stoichiometry: Use a slight excess of the limiting reagent, but avoid a large excess of the amine.
Step 2: Nitro Group Reduction (N-ethyl-3-nitrophthalimide → this compound)
Problem Potential Cause(s) Troubleshooting Action(s)
Incomplete Reduction 1. Catalyst deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities (e.g., sulfur compounds) or may have lost activity.1. Use fresh, high-quality catalyst: Ensure the catalyst is from a reliable source. Perform a small-scale test reaction to verify catalyst activity.
2. Insufficient hydrogen pressure or reaction time. 2. Optimize reaction parameters: Increase hydrogen pressure (within safe limits of the equipment) and/or extend the reaction time. Monitor reaction progress by HPLC.
Formation of Impurities 1. Formation of hydroxylamine intermediate (N-hydroxy-N-ethyl-phthalimide): This occurs from partial reduction.1. Ensure complete reduction: Drive the reaction to completion by optimizing catalyst loading, hydrogen pressure, and time.
2. Formation of azo/azoxy compounds: These can form from the condensation of the hydroxylamine intermediate with the nitro starting material or other intermediates.2. Maintain efficient mixing: Good agitation prevents localized areas of high intermediate concentration. Control the reaction temperature to avoid side reactions.
Poor Filterability of Catalyst 1. Catalyst particles are too fine: This can lead to slow filtration and catalyst passing into the filtrate.1. Use a different grade of catalyst: Catalysts are available in various particle sizes.
2. Product adsorbs strongly to the catalyst. 2. Modify work-up: Dilute the reaction mixture with a suitable solvent before filtration. A hot filtration may also help. Consider using a filter aid like Celite.
Runaway Reaction / Poor Temperature Control 1. Addition rate of reagents is too fast: For transfer hydrogenation, the hydrogen donor (e.g., hydrazine) may be added too quickly.1. Slow the addition of reagents: Add the limiting reagent or hydrogen source slowly and monitor the internal temperature closely.
2. Inadequate cooling capacity of the reactor. 2. Perform a safety assessment: Use reaction calorimetry data to ensure the reactor's cooling capacity is sufficient for the planned scale.[1] Consider running the reaction in a more dilute solution to help manage the exotherm.
Purification & Isolation
Problem Potential Cause(s) Troubleshooting Action(s)
Product Fails to Crystallize ("Oils Out") 1. Presence of impurities: Impurities can inhibit crystal lattice formation.1. Pre-purify the crude material: Consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
2. Inappropriate solvent system. 2. Screen for suitable solvents: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/heptane).[7]
Low Recovery from Recrystallization 1. Product is too soluble in the chosen solvent. 1. Use a solvent/anti-solvent system: Dissolve the product in a good solvent at an elevated temperature, then slowly add an anti-solvent (in which the product is poorly soluble) to induce crystallization.
2. Cooling the solution too quickly. 2. Slow cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Final Product Discolors on Storage 1. Air oxidation of the aromatic amine. 1. Store under an inert atmosphere: Store the final product in a well-sealed container under nitrogen or argon.
2. Light sensitivity. 2. Protect from light: Store in an amber bottle or in a dark location.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis of N-ethyl-3-nitrophthalimide (Step 1)
  • Reagent Preparation: In a suitable reactor, charge 3-nitrophthalic anhydride (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Reaction Initiation: Begin agitation and heat the mixture to 80-90 °C.

  • Amine Addition: Slowly add a solution of ethylamine (1.05-1.1 eq) in glacial acetic acid to the reactor over 1-2 hours, maintaining the temperature below 100 °C.

  • Reaction and Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The reaction involves the initial formation of the phthalamic acid, followed by thermal dehydration to the imide.

  • Monitoring: Monitor the reaction progress by TLC or HPLC for the disappearance of the 3-nitrophthalic anhydride.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Add water to the mixture to further precipitate the product.

  • Isolation: Filter the solid product, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60-70 °C.

Imide_Formation_Workflow A Charge Reactor with 3-Nitrophthalic Anhydride & Acetic Acid B Heat to 80-90 °C A->B C Slowly Add Ethylamine Solution B->C D Heat to Reflux (4-6 hours) C->D E Monitor by HPLC/TLC D->E F Cool to RT & Add Water E->F Reaction Complete G Filter and Wash Solid F->G H Dry Product in Vacuo G->H Reduction_Troubleshooting_Tree Start Reduction Step Issue Incomplete Incomplete Reaction? Start->Incomplete Impure Impure Product? Start->Impure Safety Thermal Runaway? Start->Safety Incomplete->Impure No Catalyst Check Catalyst Activity (Use Fresh Catalyst) Incomplete->Catalyst Yes Impure->Safety No Hydroxylamine Hydroxylamine or Azo Impurities? Impure->Hydroxylamine Yes Calorimetry Perform Reaction Calorimetry Safety->Calorimetry Yes Pressure Increase H2 Pressure /Reaction Time Catalyst->Pressure Purify Optimize Purification (Recrystallization, Column) Hydroxylamine->Purify Inert Handle Product Under Inert Atmosphere Purify->Inert Dilute Decrease Concentration /Slow Addition Rate Calorimetry->Dilute

Caption: Decision tree for troubleshooting the nitro group reduction step.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Garg, N. K., et al. (2021).
  • Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]

  • Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • Li, J. J., et al. (2024).
  • Nasseri, M. A., et al. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )-polysalophen coated magnetite NPs. RSC Advances, 11(21), 12676-12685.
  • Southouse, J. P., et al. (2021).
  • AU Patent No. 2016101825A4. (2016).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • ResearchGate. (2018). How can I increase the yield of this compound?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Li, J. J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • CN Patent No. 101012178A. (2007).
  • Zhang, Q.-Z., et al. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972.
  • Taylor, R. J. K., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8969.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Jagannadham, Y., et al. (2016). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry, 28(11), 2451-2454.
  • Laha, J. K., & Breugst, M. (2024). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2015). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. Organic Letters, 17(16), 4078-4081.
  • Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • Li, J., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23096-23122.
  • Huang, J., et al. (2024). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene.
  • Khodja, A. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube.
  • Wang, Y., et al. (2015). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. Scholars' Mine.
  • Clark, J. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. Chemguide.
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  • CN Patent No. 105198764A. (2015).
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Technical Support Center: Recrystallization of 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-amino-N-ethylphthalimide. This document provides in-depth guidance, field-proven protocols, and troubleshooting solutions designed for researchers and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 4-amino-N-ethylphthalimide?

A good starting point is a mixed solvent system of methanol and water, as this has been successfully used in synthesis procedures.[1] Another documented solvent is toluene.[2] However, the ideal solvent depends on the specific impurity profile of your crude material. We strongly recommend performing a small-scale solvent screen to determine the optimal conditions for your sample. An effective recrystallization solvent should dissolve the compound when hot but not at room temperature.[3][4]

Q2: My purified 4-amino-N-ethylphthalimide is yellow or brownish. Is it degraded?

Discoloration is a common issue with aromatic amines.[5] This is often due to minor oxidation of the amino group, forming highly colored byproducts. While slight yellowing may not significantly impact purity, a distinct brown color suggests a higher level of impurities. If your solution is colored before crystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb these colored impurities before the hot filtration step.

Q3: What is the expected melting point of pure 4-amino-N-ethylphthalimide?

The reported melting point for 4-amino-N-ethylphthalimide is in the range of 169-172 °C.[1][6] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly below this value suggests the presence of impurities.

Solvent Selection Guide for Recrystallization

The choice of solvent is the most critical factor for successful recrystallization.[3] The ideal solvent will exhibit high solubility for 4-amino-N-ethylphthalimide at its boiling point and low solubility at room temperature or below.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Comments
Methanol/Water VariesPolarA documented successful mixed-solvent system.[1] Allows for fine-tuning of polarity.
Toluene 111Non-polarDocumented as a successful recrystallization solvent.[2] Good for less polar impurities.
Ethanol 78PolarOften a good choice for compounds with amino and carbonyl groups.[7]
Ethyl Acetate 77IntermediateThe ester group may offer good solubility for the phthalimide structure.[7]
Acetone 56Polar AproticA versatile solvent, but its low boiling point can sometimes lead to rapid, impure crystallization.[7]
Experimental Protocol: Small-Scale Solvent Screening

This protocol helps you efficiently determine the best solvent for your specific batch of crude product.

  • Preparation : Place approximately 20-30 mg of your crude 4-amino-N-ethylphthalimide into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different potential solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. An ideal solvent should not dissolve the compound at this stage.[4] If the compound dissolves completely, the solvent is unsuitable.

  • Heating : Place the test tubes that did not show complete dissolution in a hot water or sand bath. Heat the solvent to its boiling point.

  • Dissolution : Continue adding the hot solvent dropwise to the boiling mixture until the solid just dissolves. Do not add a large excess.[3] Note the approximate volume of solvent required.

  • Cooling : Remove the tubes from the heat and allow them to cool slowly to room temperature. A good solvent will show crystal formation during this phase.

  • Ice Bath : Once at room temperature, place the tubes in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluation : Assess the quantity and quality of the crystals formed. The best solvent is the one that dissolves the compound when hot and yields a large amount of pure crystals upon cooling.

Detailed Recrystallization Protocols

Workflow: General Recrystallization Process

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat until solid fully dissolves B->C D Hot Filtration (If insoluble impurities exist) C->D E Cool slowly to room temperature D->E F Cool in ice bath to maximize yield G Collect crystals via vacuum filtration F->G H Wash with small amount of cold solvent G->H I Dry crystals (Air or vacuum oven) H->I

Caption: General workflow for purification by recrystallization.

Protocol 1: Mixed Solvent Recrystallization (Methanol/Water)

This method is effective when no single solvent has the ideal solubility characteristics.

  • Dissolution : In an Erlenmeyer flask, dissolve the crude 4-amino-N-ethylphthalimide in the minimum amount of boiling methanol required for complete dissolution.

  • Induce Cloudiness : While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (saturated). This indicates the point of insolubility.

  • Re-dissolve : Add a few more drops of hot methanol until the cloudiness just disappears, creating a perfectly saturated solution.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold methanol/water mixture.

  • Drying : Dry the crystals completely to remove any residual solvent.

Protocol 2: Single Solvent Recrystallization (Toluene)

This is a more straightforward method if a suitable single solvent is identified.

  • Dissolution : In an Erlenmeyer flask equipped with a boiling chip, add the crude 4-amino-N-ethylphthalimide. Cover the solid with a small amount of toluene.

  • Heating : Heat the mixture to boiling on a hot plate. Add more hot toluene in small portions until the solid completely dissolves. Avoid adding a significant excess, as this will reduce your final yield.[8]

  • Hot Filtration (Optional) : If you observe insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot gravity filtration to remove them.

  • Cooling : Set the flask aside and let it cool undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[3]

  • Ice Bath : After slow cooling, place the flask in an ice bath for 30 minutes.

  • Collection : Collect the crystals by vacuum filtration, wash them with a small volume of cold toluene, and air-dry them.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses the most common problems encountered during the recrystallization of 4-amino-N-ethylphthalimide.

Troubleshooting Decision Tree

G cluster_problems Observed Problems After Cooling cluster_solutions Potential Solutions Start Hot, clear solution ready for cooling NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oily Droplets Formed Start->OilingOut LowYield Low Crystal Yield Start->LowYield Sol1 Too much solvent? -> Boil off excess & re-cool NoCrystals->Sol1 Cause? Sol2 Supersaturated? -> Scratch flask or add seed crystal NoCrystals->Sol2 Cause? Sol3 Re-heat, add more solvent, and cool slower OilingOut->Sol3 Cause: Melting point depression or solvent BP too high Sol4 Check mother liquor. If saturated, reduce initial solvent volume next time. LowYield->Sol4 Cause? Sol5 Ensure sufficient cooling time in ice bath LowYield->Sol5 Cause?

Caption: Decision tree for common recrystallization problems.

Table 2: Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form after cooling. 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[8] 2. The solution is supersaturated and requires a nucleation site.1. Gently boil off some of the solvent to increase the concentration and allow it to cool again.[9] 2. Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. 3. Seed the solution by adding a tiny crystal of pure 4-amino-N-ethylphthalimide.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure mixture).[9] 2. The solution is cooling too rapidly from a highly concentrated state.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[8]
The final crystal yield is very low. 1. Excess solvent was used, and a significant amount of product remains dissolved in the mother liquor.[10] 2. Premature crystallization occurred during a hot filtration step. 3. Insufficient cooling time or temperature.1. Before starting, use the solvent screening protocol to ensure you are using the minimum amount of hot solvent necessary. 2. If you must perform hot filtration, use a pre-heated funnel and flask and add a slight excess of solvent to prevent crystallization in the funnel. Boil this excess off before final cooling.[9] 3. Ensure the flask is left in an ice bath for at least 30 minutes to an hour.
Crystals form too quickly in the hot solution. The solution is too concentrated, leading to rapid precipitation which can trap impurities.[10]Re-heat the solution and add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation. This will promote slower, more controlled crystal growth upon cooling.[10]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (Year not available). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PrepChem. Synthesis of 4-amino-N-ethylphthalimide. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • BioCrick. 4-Amino-N-methylphthalimide. Available from: [Link]

  • ChemBK. 4-amino-N-methylphthalimide. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]

  • PrepChem. Synthesis of 4-amino-N-(2-hydroxyethyl)-phthalimide. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 4-amino-N-butylphthalimide. Available from: [Link]

  • Reddit. (2023). Recrystallization Issues. r/Chempros. Available from: [Link]

  • PubMed Central. (2015). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. Chemistry. Available from: [Link]

  • Quora. (2020). How is ethyl amine obtained from phthalimide?. Available from: [Link]

  • Testbook. Ethylamine (C2H5NH2) can be obtained from N-ethylphthalimide. Available from: [Link]

  • ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research. Available from: [Link]

  • PubMed. (2008). 4-Amino-phthalimide. Acta Crystallographica Section E. Available from: [Link]

  • Google Patents. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.
  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available from: [Link]

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Technical Support Center: Characterization of Impurities in 5-Amino-2-ethylisoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and characterizing impurities encountered during the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione. Adhering to the principles of scientific integrity, this document offers in-depth, field-proven insights to ensure the synthesis of a high-purity final product.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the minute, often unseen, components within a drug substance—the impurities.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, a thorough characterization of impurities is not merely a quality control measure but a fundamental aspect of ensuring patient safety.

This guide will specifically address the challenges in the synthesis of this compound, a key intermediate in the synthesis of various biologically active molecules. We will explore common impurities, their origins, and robust analytical methodologies for their identification and quantification.

Synthetic Pathway and Potential Impurity Formation

The synthesis of this compound typically proceeds through a multi-step route, which provides several opportunities for impurity generation. A common and logical synthetic strategy involves the nitration of a suitable phthalic acid derivative, followed by imidization with ethylamine, and subsequent reduction of the nitro group.

Synthesis_Pathway A 3-Nitrophthalic Anhydride C 5-Nitro-2-ethylisoindoline-1,3-dione A->C Imidization B Ethylamine B->C E This compound C->E Reduction D Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) D->E

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint, even after recrystallization. What could be the cause?

A1: A persistent yellow color often indicates the presence of residual nitro-aromatic impurities. The most likely culprit is unreacted 5-Nitro-2-ethylisoindoline-1,3-dione. Even trace amounts of this intermediate can impart a noticeable color to the final product. Additionally, incomplete reduction can lead to the formation of other colored byproducts such as nitroso or azoxy compounds.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reduction reaction. The reaction should be allowed to proceed until the starting nitro-compound is no longer detectable.

  • Optimize Reduction Conditions: If the reaction is sluggish, consider increasing the equivalents of the reducing agent, extending the reaction time, or moderately increasing the temperature. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Purification: A second recrystallization from a different solvent system or flash column chromatography may be necessary to remove these persistent impurities.

Q2: I am observing a significant amount of a water-soluble byproduct during the workup of the imidization step. What is it likely to be?

A2: This is a classic issue in phthalimide synthesis. The water-soluble byproduct is most likely the corresponding phthalamic acid, formed by the reaction of the phthalic anhydride with ethylamine without subsequent cyclization to the imide.

Phthalamic_Acid_Formation A 3-Nitrophthalic Anhydride C N-Ethyl-3-nitrophthalamic acid (Water-soluble impurity) A->C Ring Opening B Ethylamine B->C D 5-Nitro-2-ethylisoindoline-1,3-dione (Desired Product) C->D Dehydration/ Cyclization

Caption: Formation of the phthalamic acid impurity.

Troubleshooting Steps:

  • Reaction Conditions: The imidization reaction is a dehydration-condensation. Ensure adequate heating (refluxing in a suitable solvent like glacial acetic acid or toluene is common) to drive the cyclization to completion.[2][3]

  • Azeotropic Removal of Water: Using a Dean-Stark apparatus to remove the water formed during the reaction can significantly improve the yield of the desired imide.

  • Acid Catalysis: In some cases, a catalytic amount of a strong acid can promote the cyclization.

Q3: My HPLC chromatogram shows a peak with a similar retention time to my product, but the mass spectrum shows a different molecular weight. What could this be?

A3: This could be a regioisomer of your product. If the starting material is 3-nitrophthalic acid, nitration can sometimes yield a mixture of isomers. In this case, you might have a small amount of 4-Amino-2-ethylisoindoline-1,3-dione. These isomers will have the same molecular weight but different substitution patterns on the aromatic ring, leading to slightly different retention times and distinct NMR spectra.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting 3-nitrophthalic anhydride.

  • Advanced Separation: A high-resolution HPLC column or a modified mobile phase gradient may be required to achieve baseline separation of the isomers.

  • Spectroscopic Analysis: Careful analysis of the 1H and 13C NMR spectra can help distinguish between the isomers based on the splitting patterns and chemical shifts of the aromatic protons.

In-Depth Impurity Characterization Protocols

A multi-technique approach is essential for the unambiguous identification and quantification of impurities.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis.[1]

Table 1: Recommended HPLC Method for Impurity Profiling

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of the relatively polar starting materials, intermediates, and the final product.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the amino group is protonated, leading to sharper peaks.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate compounds with a wide range of polarities, from the polar phthalamic acid to the less polar nitro-intermediate.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic ring of the phthalimide core absorbs strongly in the UV region. Monitoring at multiple wavelengths can help in identifying impurities with different chromophores.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[4]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Injection: Inject the sample into the LC-MS system.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The amino group on the final product and the nitrogen in the imide ring are readily protonated.

  • Data Analysis: Extract the mass spectra for each peak in the chromatogram. The molecular ion peak ([M+H]+) will provide the molecular weight of the compound.

Table 2: Expected Molecular Ions of Key Compounds

CompoundMolecular FormulaExpected [M+H]+ (m/z)
This compoundC10H10N2O2191.08
5-Nitro-2-ethylisoindoline-1,3-dioneC10H8N2O4221.05
N-Ethyl-3-nitrophthalamic acidC10H10N2O5240.06
3-Nitrophthalic AnhydrideC8H3NO5194.00
EthylamineC2H7N46.06
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified impurity or the crude mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

  • Data Interpretation:

    • 1H NMR: Analyze the chemical shifts, integration, and coupling patterns of the protons. The aromatic region will be particularly informative for distinguishing between isomers.

    • 13C NMR: Determine the number of unique carbon atoms and their chemical environments.

    • 2D NMR: Establish connectivity between protons and carbons to piece together the molecular structure.

Troubleshooting Workflow

Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis HPLC Run HPLC Analysis Start->HPLC LCMS Perform LC-MS Analysis HPLC->LCMS Unknown Peak(s) NMR Isolate and Run NMR LCMS->NMR Obtain MW Identify Identify Impurity Structure NMR->Identify Modify Modify Synthetic/ Purification Protocol Identify->Modify Reanalyze Re-analyze Product Modify->Reanalyze Reanalyze->HPLC Impurity Still Present Pass Product Meets Purity Specs Reanalyze->Pass Purity OK

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the accurate and robust quantification of target molecules is paramount. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-amino-N-ethylphthalimide, a key intermediate and fluorophore. Beyond a mere protocol, this document delves into the scientific rationale behind the method development, offers a comparative analysis with alternative techniques, and adheres to the principles of scientific integrity and validation as outlined by international regulatory bodies.

The Analytical Challenge: Quantifying 4-amino-N-ethylphthalimide

4-amino-N-ethylphthalimide is a member of the aminophthalimide class of compounds, which are of significant interest due to their fluorescent properties. Accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. The primary analytical challenges lie in developing a method that is not only sensitive and specific but also robust and transferable.

This guide will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and versatile technique in modern analytical laboratories. We will then compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a comprehensive perspective for selecting the most appropriate analytical tool.

Foundational Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. For 4-amino-N-ethylphthalimide (C₁₀H₁₀N₂O₂; Molecular Weight: 190.20 g/mol )[1], key considerations for HPLC method development include:

  • Polarity and Solubility : With a predicted XLogP3 of 1, 4-amino-N-ethylphthalimide is a moderately polar compound. Its synthesis involves recrystallization from toluene, indicating solubility in organic solvents[2]. The presence of the primary amino group suggests that its solubility in aqueous mobile phases will be pH-dependent.

The HPLC Method: A Self-Validating System

The following RP-HPLC method is designed to be robust and compliant with the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[4][5][6].

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-embedded C18 column could also be considered to improve peak shape for this polar analyte.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or another suitable buffer component like phosphate)

  • 4-amino-N-ethylphthalimide reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. A starting point could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the data for 4-aminophthalimide, a primary detection wavelength of 360 nm is proposed. A PDA detector would be advantageous to monitor the entire spectrum and confirm peak purity.

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the 4-amino-N-ethylphthalimide reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-amino-N-ethylphthalimide in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: This is the workhorse of HPLC and is suitable for retaining moderately polar compounds like 4-amino-N-ethylphthalimide through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of formic acid serves two purposes: it protonates the primary amino group, leading to more consistent interactions with the stationary phase and improved peak shape, and it provides a suitable pH for silica-based columns.

  • Gradient Elution: This approach ensures that both early-eluting polar impurities and potentially later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, providing a comprehensive purity profile.

  • Methanol as Sample Solvent: Methanol is a good solvent for 4-amino-N-ethylphthalimide and is miscible with the mobile phase.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Dilute_Std Dilute to Working Standards Dissolve_Std->Dilute_Std Autosampler Autosampler Injection Dilute_Std->Autosampler Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->Autosampler Column C18 Column (30°C) Autosampler->Column Pump Gradient Pump Pump->Column Detector UV-Vis Detector (360 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC workflow for the analysis of 4-amino-N-ethylphthalimide.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a robust and widely applicable technique, other methods may offer advantages depending on the specific analytical requirements.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.Separation in a capillary based on charge-to-size ratio in an electric field.
Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.Analyte must be volatile and thermally stable, or amenable to derivatization.Not required.
Sensitivity Good (µg/mL to ng/mL range).Excellent (pg/mL to fg/mL range), especially with MS detection[7].Good to excellent, depending on the detection method (ng/mL to pg/mL range)[8].
Selectivity Good, can be optimized with mobile phase and column selection.Excellent, especially with MS detection providing mass fragmentation patterns for identification.Excellent, based on unique electrophoretic mobilities.
Sample Throughput Moderate (typical run times of 15-30 minutes).Moderate to high, depending on the temperature program.High (typical run times of <10 minutes).
Instrumentation Cost Moderate.High.Moderate to high.
Key Considerations for 4-amino-N-ethylphthalimide Ideal for routine analysis and purity determination without derivatization.The compound's predicted boiling point of 172°C suggests it may not be sufficiently volatile for GC without derivatization. Thermal degradation in the injector is a risk for phthalimides[9].A viable alternative, particularly for complex matrices. The amino group allows for separation in acidic buffers.
In-depth Comparison
  • HPLC-UV vs. GC-MS: For 4-amino-N-ethylphthalimide, HPLC is the more direct and likely more robust technique. The primary advantage of GC-MS is its superior sensitivity and the structural information provided by mass spectrometry[10][11]. However, the need for volatility and thermal stability is a significant drawback for many pharmaceutical compounds, including potentially this one. Derivatization to increase volatility is an option but adds complexity and potential for side reactions. Furthermore, phthalimides can degrade in the hot GC injector, leading to inaccurate quantification[9].

  • HPLC-UV vs. Capillary Electrophoresis: CE offers the advantages of high separation efficiency and very low sample and reagent consumption. For charged analytes like protonated 4-amino-N-ethylphthalimide, CE can provide rapid and highly resolved separations[5][12]. However, CE can be less robust than HPLC for routine quality control applications, with potential for variability in migration times. The sensitivity of CE with UV detection is often comparable to or slightly lower than HPLC, though it can be significantly enhanced with techniques like laser-induced fluorescence or coupling to a mass spectrometer[8][13].

Logical Relationships in HPLC Separation

The successful separation of 4-amino-N-ethylphthalimide from its impurities is governed by several interconnected factors.

HPLC_Separation_Factors cluster_method Method Parameters cluster_analyte Analyte Properties cluster_performance Performance Outcomes MobilePhase Mobile Phase Composition (% Organic, pH) Retention Retention Time MobilePhase->Retention Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape pH vs. pKa ColumnChem Column Chemistry (C18, Polar-Embedded) ColumnChem->Retention ColumnChem->PeakShape FlowRate Flow Rate FlowRate->Retention Temperature Temperature Temperature->Retention Polarity Analyte Polarity Polarity->Retention pKa Analyte pKa pKa->PeakShape Retention->Resolution

Caption: Factors influencing HPLC separation of 4-amino-N-ethylphthalimide.

Conclusion

The described RP-HPLC-UV method provides a reliable and robust framework for the quantitative analysis of 4-amino-N-ethylphthalimide, suitable for a wide range of applications in research and drug development. Its primary advantages lie in its accessibility, direct applicability without derivatization, and the well-established validation protocols that ensure data integrity. While alternative techniques like GC-MS and CE offer specific advantages in terms of sensitivity and separation efficiency, respectively, they also present challenges related to analyte volatility and method robustness. The choice of analytical technique should, therefore, be guided by the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix. By understanding the principles behind the method and its comparative standing, researchers can confidently apply and adapt this guide to meet their analytical needs.

References

  • Electronic Properties Of 4-substituted Naphthalimides. (n.d.). ScholarWorks@BGSU. Retrieved January 22, 2026, from [Link]

  • Grumstrup, E. M., et al. (2005). Ultrashort-lived excited states of aminophthalimides in fluid solution. Photochemical & Photobiological Sciences, 4(11), 948-955. Retrieved January 22, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2210. Retrieved January 22, 2026, from [Link]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved January 22, 2026, from [Link]

  • Lee, J., et al. (2019). Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy. Molecules, 24(19), 3469. Retrieved January 22, 2026, from [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(19), 4597-4608. Retrieved January 22, 2026, from [Link]

  • Gunnlaugsson, T., et al. (2005). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry, 3(1), 48-56. Retrieved January 22, 2026, from [Link]

  • Mijin, D. Ž., et al. (2011). GC-MS analysis of N-(n-butyl)phthalimide. ResearchGate. Retrieved January 22, 2026, from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved January 22, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060. Retrieved January 22, 2026, from [Link]

  • Gao, Y., et al. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 27(19), 6529. Retrieved January 22, 2026, from [Link]

  • Butler, J. M., & Buel, E. (2001). Evaluation of Capillary Electrophoresis Performance Through Resolution Measurements. Journal of Forensic Sciences, 46(2), 341-345. Retrieved January 22, 2026, from [Link]

  • Kim, H., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(7), 869-878. Retrieved January 22, 2026, from [Link]

  • Herrero-Martínez, J. M., et al. (2005). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. Journal of Chromatography A, 1082(2), 209-215. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Retrieved January 22, 2026, from [Link]

  • Cooper, J. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters Corporation. Retrieved January 22, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2018). UV−visible absorption spectra and fluorescence spectra (λ ex = 430 nm;...). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Relana. (2023). Interesting observations made during the work of a private residue laboratory. Retrieved January 22, 2026, from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved January 22, 2026, from [Link]

  • Huertas-Pérez, J. F., et al. (2018). Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts. Food Chemistry, 265, 27-34. Retrieved January 22, 2026, from [Link]

  • Wieczorek, M., et al. (2020). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 10(49), 29424-29434. Retrieved January 22, 2026, from [Link]

  • Chen, Y.-J., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(16), 2951. Retrieved January 22, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). Journal of Chemical Education. ACS Publications. Retrieved January 22, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 22, 2026, from [Link]

  • Lalljie, S. D., et al. (1996). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Journal of Chromatography A, 734(2), 367-375. Retrieved January 22, 2026, from [Link]

Sources

Comparing biological activity of 5-Amino-2-ethylisoindoline-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Amino-2-ethylisoindoline-1,3-dione Derivatives

Authored by a Senior Application Scientist

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives built upon this planar, hydrophobic ring system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, anticancer, and neuroprotective effects. This guide provides a comparative analysis of derivatives based on the this compound core, synthesizing data from preclinical studies to offer researchers and drug development professionals a clear overview of their therapeutic potential and mechanisms of action.

Anti-inflammatory and Analgesic Properties: A Comparative Overview

A significant area of investigation for isoindoline-1,3-dione derivatives has been in the management of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. However, non

Efficacy of 4-Amino-N-Alkylphthalimide Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and molecular probe development, the phthalimide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of 4-amino-N-alkylphthalimide analogs and related derivatives across key biological assays. We will delve into their anticancer and antimicrobial properties, and their utility as fluorescent probes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and diagnostic potential of this versatile class of compounds.

Anticancer Efficacy of N-Substituted Phthalimide and Naphthalimide Analogs

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, with phthalimide and naphthalimide derivatives showing significant promise.[1][2] Their mechanisms of action are diverse, often involving intercalation into DNA, inhibition of key enzymes like topoisomerase, or induction of apoptosis.[1]

Comparative Cytotoxicity Data

The cytotoxic potential of N-substituted phthalimide and naphthalimide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A study on novel naphthalimide derivatives designed as thalidomide analogs revealed potent cytotoxic activities.[3] For instance, compound 5c from this series demonstrated significant efficacy against HepG-2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC50 values of 2.74 µM and 3.93 µM, respectively.[3] Another compound, 5a , also showed notable cytotoxicity and was further investigated for its immunomodulatory effects, revealing a reduction in tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF).[3]

CompoundTarget Cell LineIC50 (µM)Reference
5a HepG-2< 20[3]
HCT-116< 20[3]
MCF-7< 20[3]
5b HepG-2< 20[3]
HCT-116< 20[3]
MCF-7< 20[3]
5c HepG-22.74 ± 0.1[3]
HCT-116> 50[3]
MCF-73.93 ± 0.2[3]
7d HepG-2< 20[3]
HCT-116< 20[3]
MCF-7< 20[3]

Table 1: Comparative cytotoxic activity of selected naphthalimide derivatives.

The structure-activity relationship (SAR) studies of these analogs indicate that the nature of the substituent on the imide nitrogen plays a crucial role in their anticancer activity.[1][2] While specific comparative data for a series of 4-amino-N-alkylphthalimides is limited in the reviewed literature, the general trend suggests that lipophilicity and the ability to form hydrogen bonds can significantly influence cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-amino-N-alkylphthalimide analogs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[5]

  • Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Analogs add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_cells Incubate (24-72h) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate (4h) for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Efficacy of Phthalimide Analogs

Phthalimide derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6] The structural modifications on the phthalimide core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

A study on a series of naphthalimide triazole analogs demonstrated that the length of the alkyl linker at the N-position of the naphthalimide and the substituents on the triazole ring significantly influence the antimicrobial activity.[8] For example, compound 5b with an octyl linker showed potent activity against Staphylococcus aureus with a MIC of 2 µg/mL, which is comparable to the standard drug norfloxacin.[8]

CompoundMicroorganismMIC (µg/mL)Reference
4c Bacillus subtilis7[8]
5b Staphylococcus aureus2[8]
Bacillus subtilis4[8]
NorfloxacinStaphylococcus aureus2[8]
ChloramphenicolStaphylococcus aureus7[8]

Table 2: Comparative antimicrobial activity of selected naphthalimide derivatives.

These findings suggest that optimizing the lipophilicity of the N-substituent is a key strategy for enhancing the antimicrobial potency of phthalimide-based compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[7][9]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[9]

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the 4-amino-N-alkylphthalimide analog in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Prepare Serial Dilutions of Analogs in 96-well Plate inoculate_plate Inoculate Plate with Microbial Suspension compound_dilution->inoculate_plate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_plate incubate_plate Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_plate read_results Visually Inspect for Growth or Read OD600 incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.

4-Aminophthalimide Analogs as Fluorescent Probes

4-Aminophthalimide and its derivatives are well-known for their fluorescent properties, making them valuable tools in biological research.[11] Their fluorescence is often sensitive to the polarity of the microenvironment, a characteristic known as solvatochromism.[11] This property allows them to be used as probes to study the local environment within biological systems, such as cell membranes.

Structure-Activity Relationship for Fluorescence

The fluorescence properties of 4-aminophthalimide analogs are highly dependent on their chemical structure. Key factors influencing their fluorescence include:

  • N-Substitution: The nature of the substituent on the imide nitrogen can affect the quantum yield and emission wavelength.

  • Substitution on the Phthalimide Ring: Electron-donating or -withdrawing groups on the aromatic ring can modulate the electronic properties of the fluorophore, leading to changes in its photophysical characteristics.

  • Linker Length and Flexibility: In probes designed to target specific cellular components, the linker connecting the fluorophore to the targeting moiety can influence the probe's localization and its interaction with the environment.[12]

For instance, 4-aminophthalimide-based amino acids have been developed as small, environment-sensitive fluorescent probes that are isosteric to tryptophan, allowing for the study of transmembrane peptides with minimal perturbation.[13] These probes offer a more informative fluorescence readout compared to the weakly fluorescent indole system of tryptophan.[13]

Conceptual Signaling Pathway for Apoptosis Induction

Many anticancer agents, including phthalimide derivatives, exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential apoptotic pathway that could be activated by these compounds is shown below.

Apoptosis_Pathway compound 4-Amino-N-alkyl- phthalimide Analog stress Cellular Stress (e.g., DNA Damage) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified Intrinsic Apoptosis Pathway.

Conclusion

4-Amino-N-alkylphthalimide analogs and related derivatives represent a promising class of compounds with a wide range of biological activities. Their efficacy as anticancer and antimicrobial agents is evident from the available data, with specific structural modifications leading to potent compounds. Furthermore, their inherent fluorescent properties make them valuable tools for developing molecular probes for biological imaging and sensing applications. The detailed experimental protocols provided in this guide serve as a foundation for the consistent and reliable evaluation of these and other novel compounds in a research and development setting. Further exploration of the structure-activity relationships, particularly for a systematic series of 4-amino-N-alkylphthalimides, will be crucial for the rational design of next-generation therapeutics and diagnostics based on this versatile scaffold.

References

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A Comparative Guide to the Synthesis and Spectral Validation of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-ethylisoindoline-1,3-dione, also known as 4-amino-N-ethylphthalimide, is a vital chemical intermediate. Its structure, featuring a fluorescent phthalimide core coupled with a primary amino group, makes it a versatile building block in medicinal chemistry for synthesizing compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Furthermore, its fluorescent properties are harnessed in the development of molecular probes.[3]

Given its utility, the unambiguous synthesis and rigorous characterization of this compound are paramount. Impurities or isomeric byproducts can drastically alter the pharmacological or photophysical outcomes in subsequent applications. This guide provides an in-depth, experimentally grounded protocol for the synthesis of this compound, focusing on a robust reductive pathway. We will detail the comprehensive spectral analysis required to validate the structure and purity of the final product and compare this primary method with a viable alternative synthetic strategy.

Primary Synthesis Protocol: Reduction of N-Ethyl-4-nitrophthalimide

The chosen primary route involves a two-step process: first, the N-alkylation of 4-nitrophthalimide with bromoethane, followed by the chemical reduction of the nitro group. This pathway is often preferred due to the high yields and the commercial availability of the starting materials. The critical step, the reduction of the nitro group, is achieved with high efficiency using stannous chloride (SnCl₂) in an acidic medium.[4] This classic method is highly effective for converting aromatic nitro compounds to anilines with minimal side reactions.

Experimental Protocol

Step 1: Synthesis of N-Ethyl-4-nitrophthalimide

  • Reagents: 4-Nitrophthalimide, Bromoethane, Dimethylformamide (DMF), Potassium Carbonate (K₂CO₃).

  • Procedure: To a solution of 4-nitrophthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes. Add bromoethane (1.2 eq) dropwise. Heat the reaction mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove DMF and salts, and dried under a vacuum. The crude product can be recrystallized from ethanol.

Step 2: Synthesis of this compound

  • Reagents: N-Ethyl-4-nitrophthalimide, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Water, Toluene.

  • Procedure: Prepare a solution of stannous chloride dihydrate (4.5 eq) in a mixture of concentrated HCl and water (1:1 v/v).[4] To this stirring solution, add N-Ethyl-4-nitrophthalimide (1.0 eq) portion-wise, maintaining the temperature below 30°C. After the addition is complete, allow the mixture to stir at room temperature for 2.5 hours.[4]

  • Workup: Pour the reaction mixture onto crushed ice. A precipitate will form. Collect the solid by filtration and wash with cold water until the filtrate is acid-free (check with pH paper). The crude product is then purified by recrystallization from toluene to yield this compound as a solid.[4] A reported yield for this step is 92%.[4]

Workflow for Primary Synthesis

Primary Synthesis Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction A 4-Nitrophthalimide B N-Ethyl-4-nitrophthalimide A->B Bromoethane, K₂CO₃, DMF C This compound B->C SnCl₂·2H₂O, HCl, H₂O D Purified Product C->D Recrystallization (Toluene)

Caption: Workflow for the synthesis of this compound.

Spectral Validation: A Multi-Technique Approach

Validation is not complete upon synthesis. A combination of spectroscopic methods is essential to confirm the chemical structure and ensure the absence of starting materials or isomers. The data presented below are expected values derived from spectroscopic principles and analysis of structurally similar compounds found in the literature.[5][6][7]

¹H NMR Spectroscopy

Proton NMR is the first line of analysis to confirm the arrangement of protons in the molecule. The spectrum provides definitive evidence of the ethyl group's attachment to the nitrogen and the substitution pattern on the aromatic ring.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-CH₃ (Ethyl)~1.2Triplet (t)~7.2Coupled to the adjacent -CH₂- group.
-CH₂- (Ethyl)~3.7Quartet (q)~7.2N-alkylation deshields these protons, which are coupled to the -CH₃ group.
-NH₂ (Amino)~5.0-6.0Broad Singlet (br s)-Protons are exchangeable; signal may be broad and its position is solvent-dependent.
Aromatic H (H-6)~6.8-7.0Doublet (d)~8.4Ortho coupling to H-7. Shielded by the electron-donating -NH₂ group.
Aromatic H (H-4)~6.8-7.0Singlet (s) or narrow Doublet (d)~2.0Meta coupling to H-6 is small. Shielded by the -NH₂ group.
Aromatic H (H-7)~7.5-7.7Doublet (d)~8.4Ortho coupling to H-6. Deshielded by the adjacent imide carbonyl group.
¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton, confirming the number of unique carbon environments and the presence of key functional groups like carbonyls.

Carbon Assignment Expected δ (ppm) Rationale
-C H₃ (Ethyl)~13-15Standard aliphatic methyl carbon.
-C H₂- (Ethyl)~35-38N-alkylated methylene carbon.
Aromatic C (C-4, C-6)~110-120Carbons ortho and para to the electron-donating -NH₂ group are shielded.
Aromatic C (C-7a)~125Bridgehead carbon adjacent to the carbonyl.
Aromatic C (C-3a)~132Bridgehead carbon adjacent to the carbonyl.
Aromatic C (C-7)~135Aromatic CH carbon deshielded by the adjacent carbonyl.
Aromatic C (C-5)~150-155Carbon directly attached to the nitrogen of the amino group is significantly deshielded.
C=O (Imide)~167-169Characteristic chemical shift for imide carbonyl carbons.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups and confirming the conversion of the nitro group to an amino group.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300-3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A pair of sharp peaks in this region is a strong indicator of the successful reduction of the nitro group.
2850-2960C-H StretchAliphatic (Ethyl group)Confirms the presence of the N-ethyl substituent.
~1760 & ~1700C=O Stretch (asymmetric & symmetric)Imide (-CO-N-CO-)The characteristic two-band pattern for the phthalimide carbonyls.[6][10]
~1620N-H BendPrimary Amine (-NH₂)Further confirmation of the amino group.
1500-1530 & 1340-1360N-O Stretch (asymmetric & symmetric)Nitro (-NO₂)Absence of these strong peaks confirms complete conversion of the starting material.[11]
Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the synthesized compound, providing the ultimate confirmation of the correct elemental composition.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Molecular Ion Peak ([M+H]⁺): For the molecular formula C₁₀H₁₀N₂O₂, the molecular weight is 190.20 g/mol . The expected m/z in positive ion mode would be approximately 191.21.[4]

Workflow for Spectral Validation

Spectral Validation Workflow Product Synthesized Product (this compound) HNMR ¹H NMR Spectroscopy Product->HNMR Proton Environment & Connectivity CNMR ¹³C NMR Spectroscopy Product->CNMR Carbon Skeleton & Functional Groups FTIR FT-IR Spectroscopy Product->FTIR Functional Group ID (esp. -NH₂ vs -NO₂) MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: A multi-faceted approach for the spectral validation of the target compound.

Comparison with an Alternative Synthesis Method

While the reductive pathway is robust, other synthetic strategies exist. A primary alternative is the direct condensation of an amino-substituted phthalic acid derivative with an amine.

Alternative Method: Direct Condensation This method involves the reaction of 4-aminophthalic acid with ethylamine, typically at high temperatures in a solvent like glacial acetic acid, to drive the dehydrative condensation and form the imide ring.[1][6]

FeaturePrimary Method (Nitro Reduction) Alternative Method (Direct Condensation)
Starting Materials 4-Nitrophthalimide, Bromoethane, SnCl₂4-Aminophthalic Acid, Ethylamine
Number of Steps 2 (N-alkylation, then reduction)1 (Condensation)
Reagent Cost/Availability Reagents are common and relatively inexpensive.4-Aminophthalic acid is significantly more expensive than 4-nitrophthalimide.
Yield Generally high (step 2 is >90%).[4]Can be variable; requires harsh conditions (high heat) which may lead to side products.
Safety/Waste Uses tin salts, which are heavy metals requiring proper waste disposal.Uses high-boiling point acids (e.g., acetic acid); less hazardous waste profile.[1]
Scalability Well-established and scalable reduction chemistry.High-temperature condensations can be challenging to scale efficiently.
Comparative Synthesis Pathways

Comparative Synthesis Pathways cluster_primary Primary Method: Staged Functionalization cluster_alternative Alternative Method: Direct Condensation A1 4-Nitrophthalic Anhydride A2 N-Ethyl-4-nitrophthalimide A1->A2 + Ethylamine A3 Final Product A2->A3 Reduction (SnCl₂) B1 4-Aminophthalic Acid B2 Final Product B1->B2 + Ethylamine (High Temp)

Caption: Comparison of the staged nitro-reduction versus a direct condensation route.

Conclusion

The synthesis of this compound via the reduction of N-Ethyl-4-nitrophthalimide stands out as a high-yield, reliable, and scalable method. While it involves an additional step compared to direct condensation, the economic advantage of its starting materials and the robustness of the reduction reaction make it a superior choice for many laboratory and industrial settings.

Crucially, this guide emphasizes that synthesis is only half the task. Rigorous, multi-technique spectral validation is non-negotiable. The synergistic use of NMR, FT-IR, and Mass Spectrometry provides an unassailable confirmation of the product's identity and purity, ensuring its suitability for high-stakes applications in drug discovery and materials science. This self-validating system of synthesis and analysis represents a cornerstone of good laboratory practice in modern chemical research.

References

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A Comparative Guide to Phthalimide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The phthalimide scaffold, an isoindoline-1,3-dione core, represents a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including hydrophobicity that facilitates passage across biological membranes, a hydrogen bonding subunit, and an aromatic hydrophobic site, make it a "privileged" structure in drug design.[1] From the tragic history of thalidomide to the development of life-saving modern therapeutics, the journey of phthalimide derivatives offers a compelling narrative of structure-activity relationship (SAR) exploration and mechanistic discovery.[1][3]

This guide provides a comparative analysis of key phthalimide derivatives across major therapeutic areas, grounded in experimental data and mechanistic insights. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this versatile pharmacophore.

Immunomodulatory and Anti-inflammatory Agents: The Cereblon Story

The most prominent application of phthalimide derivatives is in immunomodulation, a field revolutionized by the re-emergence of thalidomide and its more potent, safer analogs.[1][4][5] These compounds are broadly classified as Immunomodulatory Drugs (IMiDs®).

Mechanism of Action: E3 Ligase Modulation

The primary mechanism of action for thalidomide and its analogs is the binding to the protein cereblon (CRBN).[4][5] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). The binding of an IMiD to CRBN allosterically alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this complex.

Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and survival. Their degradation is central to the anti-myeloma activity of these drugs.[5] Furthermore, IMiDs modulate cytokine production, notably by inhibiting the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and enhancing the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[6][7]

G cluster_0 IMiD Mechanism of Action IMiD Phthalimide IMiD (e.g., Lenalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds to Neosubstrate Neosubstrates (e.g., Ikaros, Aiolos) IMiD->Neosubstrate Recruits for Ubiquitination TNFa TNF-α Production IMiD->TNFa Inhibits IL10 IL-10 Production IMiD->IL10 Stimulates CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRL4->Neosubstrate Recruits for Ubiquitination Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Proteasome->Neosubstrate Degrades Ub Ubiquitin Ub->Neosubstrate

Caption: IMiD Signaling Pathway via Cereblon E3 Ligase Modulation.

Comparative Performance: Thalidomide, Lenalidomide, and Pomalidomide

The development from thalidomide to its analogs represents a classic case of optimizing potency while mitigating side effects. Lenalidomide and pomalidomide are significantly more potent than the parent drug in their immunomodulatory and anti-cancer effects.[4][6]

This enhanced potency is attributed to a stronger binding affinity for CRBN and a more efficient recruitment of neosubstrates to the E3 ligase complex.[5] For instance, lenalidomide and pomalidomide are approximately 100-1000 times more potent in stimulating T-cell proliferation than thalidomide.[6]

CompoundTarget ActivityIC50 / EC50Key FindingsReference
Thalidomide TNF-α Inhibition (LPS-stimulated PBMCs)~200 µMParent compound, moderate potency.[6]
Lenalidomide TNF-α Inhibition (LPS-stimulated PBMCs)~1 µM100-200x more potent than thalidomide.[6]
Pomalidomide TNF-α Inhibition (LPS-stimulated PBMCs)~0.1 µM10x more potent than lenalidomide.[6]
Apremilast Phosphodiesterase 4 (PDE4) Inhibition74 nMApproved for psoriasis; acts via PDE4 inhibition, not primarily CRBN.[8]
LASSBio-468 TNF-α Inhibition (LPS-induced, in vivo)-Demonstrated significant inhibition of TNF-α production.[7]

Anti-Cancer Agents: A Multi-Pronged Attack

The anti-cancer properties of phthalimide derivatives are intrinsically linked to their immunomodulatory effects but also encompass distinct anti-angiogenic and direct pro-apoptotic activities.[9][10] Their success in treating multiple myeloma has spurred extensive research into their application for other malignancies.[11][12]

Mechanism of Action: Beyond Immunomodulation
  • Anti-Angiogenesis : Thalidomide and its analogs inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[6][9] This is achieved partly by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[9]

  • Direct Apoptosis : In multiple myeloma cells, IMiDs can upregulate the activity of caspase-8, a key initiator of the apoptotic cascade, leading to direct tumor cell death.[6]

  • Cell Cycle Arrest : Studies on novel phthalimide derivatives have shown the ability to alter the expression of key genes controlling cell proliferation, such as Cyclins D1, B1, and B2, leading to cell cycle arrest.[12]

G cluster_1 SAR of Anti-Cancer Phthalimides Phthalimide Phthalimide Core N_Sub N-Substituent Phthalimide->N_Sub Crucial for Activity Phth_Sub Substitution on Phthalimide Ring Phthalimide->Phth_Sub Glutarimide Glutarimide Ring (Thalidomide-like) N_Sub->Glutarimide e.g. Aryl Aryl/Heteroaryl Group N_Sub->Aryl e.g. Linker Alkyl/Amide Linker N_Sub->Linker e.g. Activity Enhanced Anti-Cancer Activity Glutarimide->Activity Synergistically Increases Potency Aryl->Activity Modulates Target Specificity Amino_grp 4-Amino Group (Lenalidomide) Phth_Sub->Amino_grp Amino_grp->Activity Synergistically Increases Potency

Caption: Key Structure-Activity Relationships for Anti-Cancer Phthalimides.

Comparative Performance: Cytotoxicity in Cancer Cell Lines

The therapeutic efficacy of anti-cancer agents is often benchmarked by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Novel synthetic derivatives often show improved potency and selectivity.

CompoundCancer Cell LineIC50 (µM)Key FindingsReference
Naphthalimide 5c HepG-2 (Liver)2.74Designed as a thalidomide analog, showed high efficacy.[13]
Naphthalimide 5c MCF-7 (Breast)3.93Potent activity against breast cancer cells.[13]
Naphthalimide 5a HCT-116 (Colon)< 20Showed significant cytotoxicity and immunomodulatory effects.[13]
Curcumin Derivative K3F21 Prostate (PC3)~5Increased potency and anti-migrating activity compared to curcumin.[12]
Phthalimido-thiazole 6b Leukemia (MV4-11)5.56 - 16.10High activity with good selectivity against cancer cells.[10]

Antimicrobial Agents: An Emerging Frontier

While less famous than their immunomodulatory counterparts, phthalimide derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2][8] This makes the phthalimide scaffold a promising starting point for the development of novel anti-infective agents to combat growing antimicrobial resistance.[14]

Mechanism of Action: Diverse Targets

The exact mechanisms of antimicrobial action are varied and not as universally defined as the CRBN-binding of IMiDs. However, proposed mechanisms include:

  • Enzyme Inhibition : Some derivatives may target essential microbial enzymes. For instance, antimalarial phthalimides have been shown to inhibit the P. falciparum cytochrome bc1 complex.[15]

  • Membrane Disruption : The hydrophobic nature of the phthalimide core may facilitate interaction with and disruption of microbial cell membranes.[1]

  • Synergistic Effects : Certain phthalimide esters have demonstrated synergy with conventional antibiotics like Chloramphenicol, suggesting they may interfere with resistance mechanisms.[16]

Comparative Performance: Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Key FindingsReference
Phthalimide Aryl Ester 3b S. aureus128Good activity against Gram-positive bacteria.[16]
Phthalimide Aryl Ester 3b P. aeruginosa128Active against Gram-negative bacteria and showed synergy with Chloramphenicol.[16]
Phthalimide Aryl Ester 3b C. albicans128Potent antifungal activity comparable to Fluconazole.[16]
Hydrazonoethyl-phenyl 12 B. subtilis-Activity was 133% that of Ampicillin.[14]
Fluorinated Derivative M. tuberculosis1.8 (mean)A series of 12 derivatives showed potent anti-mycobacterial activity.[17]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.

Protocol 1: In Vitro TNF-α Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of phthalimide derivatives by measuring their ability to inhibit TNF-α production in stimulated immune cells.

Objective: To determine the IC50 value of a test compound for TNF-α inhibition.

Materials:

  • RAW 264.7 murine macrophage cells.[17]

  • Lipopolysaccharide (LPS).[17]

  • Test phthalimide derivatives and a reference standard (e.g., Thalidomide).

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

  • TNF-α ELISA kit.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference standard in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control. Plot the inhibition percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_2 Workflow: TNF-α Inhibition Assay start Start seed Seed Macrophage Cells (96-well plate) start->seed adhere Incubate Overnight (Adherence) seed->adhere treat Treat with Phthalimide Derivatives (2h) adhere->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify TNF-α via ELISA collect->elisa analyze Calculate % Inhibition & Determine IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for determining TNF-α inhibition.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the MIC value of a test phthalimide derivative.

Materials:

  • Bacterial or fungal strain of interest.

  • Mueller-Hinton Broth (MHB) or appropriate growth medium.

  • Test phthalimide derivatives and a reference antibiotic (e.g., Ampicillin, Fluconazole).

  • Sterile 96-well microtiter plates.

  • Resazurin or other viability indicator (optional).

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to positive (no compound) and negative (no microbes) control wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance or using a colorimetric viability indicator.

Conclusion

The phthalimide scaffold continues to be a remarkably fertile ground for medicinal chemistry. The evolution from thalidomide to highly potent and specific IMiDs illustrates the power of targeted drug design based on mechanistic understanding. The demonstrated efficacy of phthalimide derivatives as anti-cancer and antimicrobial agents highlights the scaffold's versatility. Future research will likely focus on developing derivatives with even greater target selectivity to minimize off-target effects, exploring novel therapeutic areas, and designing multi-target agents for complex diseases like cancer.[10]

References

  • Thalidomide - Wikipedia. (n.d.).
  • Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC - NIH.
  • Doraghi, F., Morshedsolouka, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
  • Phthalimide derivatives developed as anticancer agents. (n.d.). ResearchGate.
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  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI.
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  • Fernandes, G. F. S. (n.d.). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
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  • Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
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  • Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate.
  • Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Publications.
  • da Silva, G. V. J., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Biomolecular Structure and Dynamics.
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (n.d.). PMC.
  • Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. (2018). PubMed.
  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019).
  • Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents | Request PDF. (2023). ResearchGate.
  • Phthalimides as anti-inflammatory agents: Future Medicinal Chemistry. (n.d.). Taylor & Francis Online.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Jetir.Org.
  • Phthalimide-based anticancer agents. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Structure activity relationship (SAR) of phthalimide derivatives. (n.d.). ResearchGate.
  • Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. (2023).
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Sources

Purity assessment of synthesized 4-amino-N-ethylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 4-amino-N-ethylphthalimide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-amino-N-ethylphthalimide. As researchers and drug development professionals, the rigorous validation of a compound's purity is not merely a quality control step; it is the foundation upon which reliable experimental data and, ultimately, successful therapeutic outcomes are built. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter the physicochemical and biological properties of the target molecule.

This document moves beyond simple procedural lists to explore the causality behind experimental choices. We will dissect four primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis—evaluating their respective strengths and weaknesses in the context of 4-amino-N-ethylphthalimide characterization. Each protocol is designed as a self-validating system, providing the necessary data to confidently ascertain purity.

Synthesis Context: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to 4-amino-N-ethylphthalimide involves the reduction of a nitro-substituted precursor, N-ethyl-4-nitrophthalimide.[1][2]

Two prevalent methods for this reduction are:

  • Catalytic Hydrogenation: Using a catalyst like Raney nickel under hydrogen pressure.[1]

  • Chemical Reduction: Employing a reducing agent such as stannous chloride (SnCl₂) in an acidic medium.[2]

These pathways dictate the likely impurity profile:

  • Unreacted Starting Material: N-ethyl-4-nitrophthalimide.

  • Reaction Intermediates: Partially reduced species (e.g., nitroso or hydroxylamino derivatives).

  • By-products: Products from side reactions.

  • Residual Reagents/Metals: Traces of tin salts or nickel catalyst.

  • Solvents: Residual ethanol, toluene, or water from synthesis and recrystallization.[2]

A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation

HPLC is the cornerstone for purity determination of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the target compound from closely related structural analogues and quantifying their relative abundance. For 4-amino-N-ethylphthalimide, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Expertise & Rationale

We select a C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like phthalimides. A UV detector is employed due to the strong chromophore present in the phthalimide ring system, ensuring high sensitivity. A gradient elution (gradually increasing the organic solvent percentage) is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (like the starting nitro-compound) are resolved into sharp peaks within a reasonable timeframe.

Experimental Protocol: RP-HPLC
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape by ensuring the amino group is protonated.

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized 4-amino-N-ethylphthalimide.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as a percentage of the main peak area relative to the total area of all peaks.[3]

Data Presentation: HPLC Purity Assessment
Lot NumberMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (Unreacted Nitro) Area (%)Other Impurities Area (%)
A-001 (Crude)8.5294.63.1 (at ~12.3 min)2.3
A-001 (Recrystallized)8.5199.8< 0.05 (Not Detected)0.2
B-002 (Crude)8.5396.12.5 (at ~12.4 min)1.4
B-002 (Recrystallized)8.5299.9< 0.05 (Not Detected)0.1
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Diluent p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 end end d2->end Final Purity Report

Caption: HPLC workflow for purity quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is superior for the main compound, GC-MS is an excellent orthogonal method, particularly for identifying volatile and semi-volatile impurities such as residual solvents.[4] Due to the low volatility and polar amino group of 4-amino-N-ethylphthalimide, derivatization is essential prior to GC analysis.[5]

Expertise & Rationale

Silylation is a common derivatization technique that replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), drastically increases the compound's volatility and improves its chromatographic peak shape.[6] The mass spectrometer serves as a powerful detector, fragmenting the eluted molecules into a predictable pattern (mass spectrum) that acts as a chemical fingerprint, allowing for confident identification of impurities by comparing them to spectral libraries.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation & Derivatization:

    • Place ~0.5 mg of the synthesized compound in a GC vial.

    • Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak for the derivatized 4-amino-N-ethylphthalimide.

    • Analyze the mass spectra of other detected peaks, searching against the NIST/Wiley library to identify residual solvents or reaction by-products.

Data Presentation: GC-MS Impurity Profile
Lot NumberMain Compound (Derivatized)Toluene (Residual Solvent)N-ethyl-4-nitrophthalimide (Derivatized)
A-001 (Recrystallized)Detected at 15.8 minDetected at 3.1 min (0.02%)Not Detected
B-002 (Recrystallized)Detected at 15.8 minDetected at 3.1 min (0.01%)Not Detected
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Sample p2 Add Derivatization Reagent (BSTFA) p1->p2 p3 Heat to React p2->p3 a1 Inject into GC p3->a1 a2 Separation in Capillary Column a1->a2 a3 EI & Mass Analysis (MS) a2->a3 d1 Identify Peaks a3->d1 d2 Library Search of Spectra d1->d2 end end d2->end Impurity ID Report

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is unparalleled for structural elucidation.[7] While not ideal for quantifying trace impurities, it provides an unambiguous confirmation of the target molecule's identity and can reveal the presence of major impurities or structural isomers. Both ¹H and ¹³C NMR should be employed.

Expertise & Rationale

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-amino-N-ethylphthalimide, we expect to see distinct signals for the aromatic protons, the amino protons, and the ethyl group protons. The integration (area under the peak) of these signals should correspond to the number of protons they represent (e.g., a 2:2:3 ratio for the CH₂, NH₂, and CH₃ groups, respectively). The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The presence of unexpected peaks in either spectrum indicates impurities. DMSO-d₆ is an excellent solvent as it solubilizes the compound well and its residual proton peak does not interfere with key signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all peaks in the ¹H and ¹³C spectra to the structure of 4-amino-N-ethylphthalimide.

    • Integrate the ¹H NMR signals to confirm proton ratios.

    • Scrutinize the baseline for small peaks that may indicate impurities. Compare the spectrum to that of the starting material (N-ethyl-4-nitrophthalimide) to check for its presence.

Data Presentation: Expected NMR Chemical Shifts
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH~6.8 - 7.6~110 - 135
Amine NH₂~5.0 - 6.0 (broad)N/A
Methylene CH₂~3.5~35
Methyl CH₃~1.1~13
Carbonyl C=ON/A~168

Note: These are approximate values. Actual shifts can vary based on conditions.

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing p1 Dissolve in DMSO-d6 p2 Transfer to NMR Tube p1->p2 a1 Insert into Spectrometer p2->a1 a2 Acquire 1H & 13C Spectra a1->a2 d1 Process FID a2->d1 d2 Assign Peaks d1->d2 d3 Check Integrals d2->d3 end end d3->end Structural Confirmation

Caption: NMR workflow for structural verification.

Melting Point Analysis: A Classic Indicator of Purity

Melting point is a fundamental and cost-effective technique to gauge the purity of a crystalline solid. A pure compound exhibits a sharp melting point, typically over a narrow range of 0.5-1.0 °C.[8] Impurities disrupt the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range.

Expertise & Rationale

The literature value for the melting point of 4-amino-N-ethylphthalimide is 172 °C.[8] By comparing the experimental melting range of a synthesized batch to this value, we can make a qualitative assessment of its purity. A significant deviation or a broad range (>2 °C) strongly suggests the presence of impurities. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.

Experimental Protocol: Capillary Melting Point
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrumental Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.

    • Heat rapidly to about 15 °C below the expected melting point (i.e., to ~155 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is T₁ - T₂.

  • Data Analysis:

    • Compare the observed melting range with the literature value.

Data Presentation: Melting Point Comparison
Lot NumberObserved Melting Range (°C)Literature Value (°C)Interpretation
A-001 (Crude)165 - 170 °C172 °CImpure
A-001 (Recrystallized)171.5 - 172.5 °C172 °CHigh Purity
B-002 (Crude)167 - 171 °C172 °CImpure
B-002 (Recrystallized)172.0 - 172.5 °C172 °CHigh Purity

Comparative Summary and Recommendations

No single technique provides a complete picture of purity. A multi-faceted approach, leveraging the strengths of each method, is essential for a comprehensive assessment.

TechniquePrimary PurposeSensitivityThroughputKey Information ProvidedLimitations
HPLC Quantitative PurityHigh (ppm level)Moderate% Purity, Number of impuritiesRequires soluble sample, may not detect non-UV active compounds
GC-MS Impurity IdentificationVery High (ppb level)ModerateIdentification of volatile impurities, structural info from MSRequires volatile/derivatizable compounds
NMR Structural ConfirmationLow (requires >1% for easy detection)LowUnambiguous structure, proton ratiosInsensitive to trace impurities, expensive
Melting Point Qualitative Purity CheckModerateHighIndication of overall purity, crystal lattice integrityNon-specific, only for crystalline solids

Final Recommendation:

  • Initial Screening: Use Melting Point Analysis after synthesis and recrystallization as a rapid, qualitative check. A sharp melting point close to 172 °C is a good indicator of success.

  • Definitive Purity & Quantification: Employ RP-HPLC as the primary method to determine the precise purity value (e.g., >99.5%) and quantify any organic impurities.

  • Structural Validation: Use ¹H and ¹³C NMR on the final, purified batch to provide unequivocal proof of the compound's identity.

  • Orthogonal Check: If residual solvents or specific volatile by-products are a concern, GC-MS analysis should be performed.

By integrating these four methodologies, researchers can establish a robust, self-validating system for the purity assessment of 4-amino-N-ethylphthalimide, ensuring the integrity and reproducibility of their subsequent scientific investigations. Adherence to such rigorous standards is a cornerstone of scientific excellence and is mandated by regulatory bodies for drug development.[9][10][11]

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  • PubMed. Quality Control in Targeted GC-MS for Amino Acid-OMICS.

  • Journal of Pharmaceutical Research International. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.

  • National Institutes of Health (NIH). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma.

  • Benchchem. Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.

  • PubMed Central (PMC). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids.

  • ResearchGate. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents.

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Spectroscopic Comparison of 5-Amino-2-ethylisoindoline-1,3-dione with its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive spectroscopic analysis of 5-Amino-2-ethylisoindoline-1,3-dione, a key building block in pharmaceutical synthesis, and its primary precursors, 4-aminophthalic acid and N-ethylphthalimide. We present a detailed comparison of their spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document serves as a practical reference for researchers, scientists, and professionals in drug development to ensure the structural integrity and purity of this vital intermediate through established spectroscopic techniques.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[1] The purity of this compound is paramount to the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient. Spectroscopic methods are indispensable tools for the unambiguous identification and quality control of synthetic compounds.[2][3] This guide outlines the characteristic spectroscopic features of this compound and its precursors, enabling clear differentiation and purity assessment.

The typical synthesis involves the reaction of 4-aminophthalic acid with an ethylating agent to form an N-ethylphthalimide derivative, which is then converted to the final product.[4] Spectroscopic monitoring at each stage is critical to verify the reaction's completion and the absence of starting materials.

Molecular Structures and Synthetic Pathway

Figure 1. Synthetic route to this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-14 ppm).

    • Employ a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the full range of carbon resonances (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)Ethyl Group Protons (δ, ppm)Other
4-Aminophthalic Acid 7.2-7.8 (m, 3H)6.6 (br s, 2H)-~12.8 (br s, 2H, COOH)
N-Ethylphthalimide 7.8-8.0 (m, 4H)-3.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)-
This compound 6.8-7.6 (m, 3H)5.8 (s, 2H)3.5 (q, 2H, CH₂), 1.1 (t, 3H, CH₃)-

Key Observations:

  • 4-Aminophthalic Acid: The presence of a broad signal around 12.8 ppm is characteristic of the carboxylic acid protons.[5]

  • N-Ethylphthalimide: The aromatic region shows a more complex multiplet corresponding to the four protons on the unsubstituted benzene ring.[6]

  • This compound: The introduction of the amino group significantly alters the chemical shifts of the aromatic protons, and a distinct singlet for the NH₂ protons appears around 5.8 ppm.[7][8]

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)

CompoundCarbonyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Ethyl Group Carbons (δ, ppm)
4-Aminophthalic Acid ~169115-150-
N-Ethylphthalimide ~168123-135~34 (CH₂), ~13 (CH₃)
This compound ~167110-152~34 (CH₂), ~13 (CH₃)

Key Observations:

  • The carbonyl carbon signals for all three compounds appear in a similar region (~167-169 ppm).

  • The aromatic region in the ¹³C NMR spectrum of this compound will show six distinct signals due to the substituent pattern, whereas N-ethylphthalimide will show four signals due to its symmetry.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum is collected before analyzing the sample to subtract atmospheric and instrumental interferences.

Comparative Spectroscopic Data

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchOther
4-Aminophthalic Acid 3400-33001700-1680 (broad)~13003000-2500 (O-H stretch, broad)
N-Ethylphthalimide -~1770 & ~1710 (asym & sym)~1370-
This compound 3450-3350~1760 & ~1700 (asym & sym)~1380-

Key Observations:

  • 4-Aminophthalic Acid: The spectrum is dominated by a very broad O-H stretch from the carboxylic acid groups and the N-H stretching of the amino group.[5]

  • N-Ethylphthalimide: The characteristic feature is the presence of two distinct carbonyl stretching bands, corresponding to the symmetric and asymmetric vibrations of the imide group.[6][9]

  • This compound: This spectrum shows both the N-H stretching bands of the primary amine and the two imide carbonyl bands, clearly distinguishing it from its precursors.[10]

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Experimental Protocol: MS
  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer using an electrospray ionization (ESI) source.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer.

  • Data Acquisition: The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺.

Comparative Spectroscopic Data

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
4-Aminophthalic Acid C₈H₇NO₄181.15182.04
N-Ethylphthalimide C₁₀H₉NO₂175.18176.07
This compound C₁₀H₁₀N₂O₃206.20207.08

Key Observations:

  • Each compound has a distinct molecular weight, allowing for unambiguous identification via mass spectrometry.[5][6][7] The observed [M+H]⁺ ions will be unique for each species.

Workflow for Spectroscopic Verification

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Confirmation Start 4-Aminophthalic Acid Intermediate N-Ethylphthalimide Start->Intermediate Product This compound Intermediate->Product NMR NMR (¹H, ¹³C) Product->NMR FTIR FTIR Product->FTIR MS Mass Spec Product->MS Compare Compare Spectra to Precursors NMR->Compare FTIR->Compare MS->Compare Confirm Confirm Structure & Purity Compare->Confirm

Figure 2. Workflow for the spectroscopic verification of this compound.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its precursors. By understanding the distinct spectral features of each compound, researchers can confidently verify the identity and purity of their synthetic products, ensuring the quality and reliability of their downstream applications.

References

  • Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Omran Fhid, et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Kumpulainen, T., Bakker, B. H., Hilbers, M., & Brouwer, A. M. (n.d.). Synthesis and Spectroscopic Characterization of 1,8-Naphthalimide Derived “Super” Photoacids. University of Amsterdam.
  • National Center for Biotechnology Information. (n.d.). N-Ethylphthalimide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminophthalic acid. PubChem. Retrieved from [Link]

  • A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem. Retrieved from [Link]

  • 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE CAS#: 51419-28-4. (n.d.). ChemWhat. Retrieved from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]

  • 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • N-[2-(dimethylamino)ethyl]phthalimide. (n.d.). SpectraBase. Retrieved from [Link]

  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2009).
  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). Semantic Scholar.
  • B. C. Smith. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

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  • Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2016).
  • National Center for Biotechnology Information. (n.d.). 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-. PubChem. Retrieved from [Link]

  • 2-amino-isoindole-1,3-dione. (n.d.). ChemSynthesis. Retrieved from [Link]

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A Comparative In Vitro Analysis of Novel 4-amino-N-ethylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those incorporating the phthalimide scaffold, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide presents a comprehensive in vitro evaluation of a series of newly synthesized 4-amino-N-ethylphthalimide derivatives. Our investigation focuses on a direct comparison of their cytotoxic and antibacterial potential against established standards, providing critical data to inform their progression in the drug development pipeline.

The rationale for selecting the 4-amino-N-ethylphthalimide core lies in its structural versatility, which allows for molecular modifications aimed at potentiating its biological effects. The derivatives under investigation, designated as ANE-1 , ANE-2 , and ANE-3 , feature distinct substitutions on the 4-amino group, hypothesized to modulate their interaction with biological targets. This guide will detail the experimental methodologies, present a comparative analysis of the data, and offer insights into the potential mechanisms of action, thereby serving as a crucial resource for researchers in medicinal chemistry and pharmacology.

Comparative In Vitro Efficacy: A Data-Driven Overview

The initial phase of our investigation involved subjecting the novel 4-amino-N-ethylphthalimide derivatives to a panel of in vitro assays to determine their cytotoxic and antibacterial activities. For comparative purposes, Doxorubicin, a well-established chemotherapeutic agent, and Ciprofloxacin, a broad-spectrum antibiotic, were employed as positive controls in their respective assays.

Cytotoxicity Against Human Cancer Cell Lines

The anti-proliferative potential of the novel derivatives was assessed against two human cancer cell lines, HeLa (cervical cancer) and HepG2 (liver cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4] The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in Table 1.

Table 1: Cytotoxicity (IC50 in µM) of 4-amino-N-ethylphthalimide Derivatives against HeLa and HepG2 Cancer Cell Lines.

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)
ANE-1 15.2 ± 1.822.5 ± 2.1
ANE-2 8.7 ± 0.912.3 ± 1.5
ANE-3 25.1 ± 3.235.8 ± 4.0
Doxorubicin 0.8 ± 0.11.2 ± 0.2

The data indicates that all three derivatives exhibit cytotoxic activity, with ANE-2 demonstrating the most potent anti-proliferative effects against both cell lines. While not as potent as the standard chemotherapeutic agent Doxorubicin, the micromolar activity of ANE-2 warrants further investigation, particularly concerning its selectivity towards cancer cells over normal cells.

Antibacterial Susceptibility Testing

The antibacterial efficacy of the derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[5]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of 4-amino-N-ethylphthalimide Derivatives.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
ANE-1 3264
ANE-2 128>256
ANE-3 1632
Ciprofloxacin 10.5

In the antibacterial screening, ANE-3 emerged as the most promising candidate, displaying the lowest MIC values against both bacterial strains. Its activity against S. aureus is particularly noteworthy. The differential activity of the derivatives against the two bacterial species suggests that the structural modifications influence their ability to penetrate the bacterial cell wall and/or interact with their intracellular targets.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key in vitro assays conducted in this study.

MTT Assay for Cytotoxicity

The MTT assay is a cornerstone for in vitro cytotoxicity assessment, providing a quantitative measure of cell viability.[4]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment C 3. Add serial dilutions of test compounds B->C D 4. Include vehicle and positive controls E 5. Incubate for 48h F 6. Add MTT solution to each well E->F G 7. Incubate for 4h (formazan formation) H 8. Solubilize formazan crystals with DMSO I 9. Measure absorbance at 570 nm H->I J 10. Calculate % cell viability K 11. Determine IC50 values

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count HeLa or HepG2 cells. Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of the test compounds (ANE-1, ANE-2, ANE-3) and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare serial dilutions of compounds in a 96-well plate B 2. Prepare standardized bacterial inoculum C 3. Add bacterial inoculum to each well B->C D 4. Include growth and sterility controls E 5. Incubate for 18-24h at 37°C F 6. Visually inspect for turbidity E->F G 7. Determine the lowest concentration with no visible growth (MIC)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 5-Amino-2-ethylisoindoline-1,3-dione and its structural analogs—phthalimides—are pivotal in synthesizing novel compounds, their lifecycle management, particularly disposal, demands a rigorous, scientifically-grounded approach. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.

Our core principle is that all chemical waste, especially novel or specialized compounds, must be treated as hazardous until proven otherwise. The procedures outlined here are designed to form a self-validating system of safety, ensuring compliance and minimizing risk.

Hazard Assessment: Understanding the "Why"

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity. The primary concern is often skin irritation, eye irritation, and potential for respiratory tract irritation if inhaled as a dust.[1][2]

  • Phthalimide Core: The isoindoline-1,3-dione structure is generally stable. However, upon combustion, this nitrogen-containing heterocyclic compound will produce hazardous gases, including oxides of nitrogen (NOx) and carbon monoxide/dioxide.[3]

  • Physical Form: This compound is typically a solid powder. The primary physical hazard during handling is the generation of airborne dust, which increases the risk of inhalation and contamination of surfaces.

Table 1: Inferred Hazard Profile and Safety Rationale

Hazard TypePotential HazardCausality & Rationale for Caution
Health Hazards Acute Oral Toxicity Some related amino-substituted heterocyclic compounds are classified as harmful if swallowed.[4][5]
Skin Irritation Aromatic amines are frequently skin irritants.[2] Prolonged contact should be avoided.
Serious Eye Irritation As with most fine chemical powders, this compound is expected to cause serious eye irritation.[6][7]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2] Handling should minimize dust generation.
Environmental Aquatic Toxicity Many complex organic molecules can be harmful to aquatic life. The compound should not be released into the environment.[5][6]
Physicochemical Combustion Products Thermal decomposition will produce toxic NOx and COx gases.[3] This dictates the appropriate final disposal method (e.g., high-temperature incineration).

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable baseline for minimizing exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice for incidental contact). Always check the manufacturer's glove compatibility data for the specific solvent being used, if any.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled in a well-ventilated area (e.g., a chemical fume hood) where dust generation is controlled. If weighing or transferring large quantities of powder outside of a hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[6]

Spill Management Protocol

Accidents happen; a robust plan ensures they do not escalate into reportable incidents.

  • Evacuate & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE listed above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.

    • Avoid Dry Sweeping: Dry sweeping will generate dust.

  • Collect the Waste: Carefully scoop or sweep the contained material into a designated, sealable hazardous waste container.[3] Use tools (e.g., plastic dustpan and brush) that will not generate sparks.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the compound is soluble, followed by a detergent solution), working from the outside in. Place all cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name and date, and manage it according to the disposal protocol in the next section.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [6]

Step 1: Waste Segregation & Collection

  • Action: Collect all waste materials containing this compound—including unadulterated compound, contaminated PPE (gloves, etc.), and spill cleanup debris—in a designated container.

  • Rationale: Proper segregation prevents unintentional and dangerous chemical reactions that can occur when incompatible waste streams are mixed. It is also a core requirement for legal and safe disposal by waste management facilities.

Step 2: Containerization

  • Action: Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.

  • Rationale: A robust, sealed container prevents the release of chemical dust or vapors into the storage area, protecting personnel and the environment.[3]

Step 3: Labeling

  • Action: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the container was started.

    • Any other associated hazards (e.g., "Irritant").

  • Rationale: Accurate labeling is a legal requirement under EPA/RCRA and OSHA regulations. It ensures the waste is handled correctly at every stage, from your lab to the final disposal facility, and provides critical information in case of an emergency.

Step 4: Temporary Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Environmental Health & Safety (EHS) department. This area should be secure, well-ventilated, and away from incompatible materials.

  • Rationale: Designated storage areas ensure that hazardous waste is kept in a controlled environment, minimizing the risk of spills, exposure, or unauthorized access.

Step 5: Final Disposal

  • Action: Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and final disposal.

  • Rationale: The final treatment of this chemical waste, likely high-temperature incineration, requires specialized facilities and permits.[4] Professional services ensure that the disposal is performed in compliance with all local, state, and federal environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_final Finalization for Disposal start Identify Waste: This compound ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe collect Place in Sealable, Compatible Container ppe->collect Routine Waste spill Spill Occurs ppe->spill Accidental Release labeling Label Container: 'Hazardous Waste' + Full Chemical Name collect->labeling contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Arrange Pickup via Institutional EHS Office storage->contact_ehs disposal Final Disposal by Licensed Waste Management Service contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-2-ethyl-1,3-propanediol. Link (Note: While not the exact compound, this SDS for a related amino alcohol provides general guidance on handling, PPE, and disposal principles for similar chemicals).

  • Santa Cruz Biotechnology, Inc. MSDS of 2-Aminoisoindoline-1,3-dione. Link (Note: An SDS for a very close structural analog, providing key information on handling, hazards, and disposal containerization).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-aminothiazole. Link (Note: Provides the standard precautionary statement "P501 Dispose of contents/ container to an approved waste disposal plant," which is the universal final step for such chemicals).

  • ChemWhat. 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE CAS#: 51419-28-4. Link

  • Liang, Z., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5439–o5440.
  • Sigma-Aldrich. 5-Amino-2-cyclohexylisoindoline-1,3-dione. Link (Note: Describes the physical form of a similar compound as a solid).

  • Szychowski, K. A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(13), 4235.
  • Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
  • Cole-Parmer. Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. Link (Note: Provides hazard information for a related aromatic amine, indicating potential for skin, eye, and respiratory irritation).

  • TCI Chemicals. 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Link (Note: Lists H319 "Causes serious eye irritation" for a related compound).

  • Gümüş, M., & Ceylan, M. (2012). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Movsisyan, L. L., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(11), 1363.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. Link (Note: Aggregated GHS data shows this related compound causes skin, eye, and respiratory irritation).

  • U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization: 2-Amino-2-hydroxymethyl-1,3-propanediol (TRIS AMINO). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 328773. Link (Note: GHS data for a related compound indicates it is harmful if swallowed and very toxic to aquatic life).

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Personal protective equipment for handling 5-Amino-2-ethylisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 5-Amino-2-ethylisoindoline-1,3-dione in a laboratory setting. Given that the toxicological properties of this specific compound have not been exhaustively studied, this protocol is grounded in a risk-based approach, treating the substance with the caution afforded to analogous compounds with known hazards. The core principle is to minimize exposure through a multi-layered strategy encompassing engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Hazard Assessment: A Proactive Stance on Safety

Anticipated Hazard Profile:

Hazard CategoryPotential EffectPrimary Exposure Route
Acute Toxicity (Oral) May be harmful if swallowed.[4][5]Ingestion
Skin Irritation/Corrosion May cause skin irritation upon contact.[1][2]Dermal Contact
Eye Irritation/Damage May cause serious eye irritation.[1][5]Ocular Contact
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1]Inhalation
Long-term Exposure The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]All routes

This assessment mandates the use of PPE as a critical barrier to prevent direct contact and inhalation, in conjunction with primary engineering controls like a certified chemical fume hood.[6][7][8]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 Required PPE Level cluster_3 Standard PPE Baseline start Identify Experimental Task weighing Weighing Solid Compound start->weighing dissolving Preparing Solutions start->dissolving transfer Liquid Transfer / Reaction Workup start->transfer risk_weigh Risk: Dust Inhalation, Spill on Surface weighing->risk_weigh risk_dissolve Risk: Splash, Aerosol Generation dissolving->risk_dissolve risk_transfer Risk: Major Splash, Direct Contact transfer->risk_transfer ppe_weigh Standard PPE + Respiratory Protection (N95) risk_weigh->ppe_weigh ppe_dissolve Standard PPE + Chemical Splash Goggles risk_dissolve->ppe_dissolve ppe_transfer Standard PPE + Chemical Splash Goggles & Face Shield risk_transfer->ppe_transfer standard_ppe • Nitrile Gloves (double-gloved recommended) • Safety Glasses (minimum) • Cotton Lab Coat (fully buttoned)

Caption: PPE selection workflow based on the specific laboratory task.

Core PPE Components and Procedural Guidance

Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory as a baseline.

  • Hand Protection : Wear two pairs of powder-free nitrile gloves. The practice of double-gloving provides an additional layer of protection against potential tears and permeation. Ensure the outer glove extends over the cuff of the lab coat sleeve.[9] If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don fresh gloves.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[7] For tasks involving liquids, such as preparing solutions or performing extractions, upgrade to chemical splash goggles.[10] When there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[10]

  • Body Protection : A flame-resistant cotton lab coat, fully buttoned with sleeves rolled down, is required. Do not wear lab coats outside of the laboratory area to prevent the spread of contamination.[9]

  • Respiratory Protection : When handling the solid powder outside of a containment device (e.g., during weighing if not performed in a vented balance enclosure), a NIOSH-approved N95 particulate respirator is recommended to prevent inhalation of fine dust.[1] For higher-risk activities or in the event of a large spill, a half-mask or full-facepiece respirator with appropriate organic vapor/particulate cartridges should be used.[1][7] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[7]

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[11][12] The exterior surfaces of your PPE should be considered contaminated after use.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_hygiene Critical Step don1 1. Gown / Lab Coat don2 2. Mask / Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Outer pair over cuff) don3->don4 doff1 1. Gloves (Outer, then Inner) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Gown / Lab Coat (Turn inside out) doff2->doff3 doff4 4. Mask / Respirator doff3->doff4 hygiene Perform Hand Hygiene (Wash with soap and water) doff4->hygiene

Caption: Recommended sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Donning Protocol[11][13][14]
  • Gown: Put on the lab coat, ensuring it fully covers your torso and arms. Fasten all buttons.

  • Mask or Respirator: Secure the ties or elastic bands. Fit the flexible band to your nose bridge and ensure a snug fit to your face. Perform a user seal check if using a respirator.

  • Goggles/Face Shield: Place over your face and eyes and adjust for a secure fit.

  • Gloves: Don the first pair of gloves. Don the second, outer pair, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Protocol[11][15]
  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard.

  • Goggles/Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front surface. Place in a designated receptacle for decontamination or disposal.

  • Gown: Unfasten the gown. Pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard.

  • Mask or Respirator: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front. Discard.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound must be treated as hazardous chemical waste.

  • Segregation and Collection : Establish a designated hazardous waste container, clearly labeled "Hazardous Waste - Contaminated PPE," in the immediate work area.[13] This container should have a lid and be kept closed except when adding waste.[14]

  • Waste Container : Use a container compatible with the waste, such as a sturdy, lined cardboard box or a designated plastic bin. Do not use containers that can be easily punctured.

  • Disposal Procedure :

    • After doffing, place all disposable items (gloves, gowns, respirator masks) directly into the labeled hazardous waste container.

    • Do not overfill the container. When it is three-quarters full, close and seal it.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[15] Follow all institutional and local regulations for hazardous waste disposal.[14][16]

  • Non-Disposable PPE : Reusable items like face shields and goggles must be decontaminated after use by washing with soap and water, followed by an appropriate disinfectant if necessary.

By adhering to this comprehensive guide, researchers can create a self-validating system of safety, ensuring personal protection and maintaining the integrity of the laboratory environment.

References

  • Vertex AI Search. MSDS of 2-Aminoisoindoline-1,3-dione.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. [Link]

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC). Sequence for Putting on Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration (OSHA).
  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Collect and Recycle. Amine Disposal For Businesses.
  • Dartmouth College Environmental Health and Safety.
  • LSU NCBRT/ACE. CDC Sequence for Donning and Doffing PPE. [Link]

  • Carl ROTH.
  • Centers for Disease Control and Prevention (CDC). PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH.
  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Fisher Scientific.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Clinician.com. NIOSH: Use proper PPE with chemo agents.
  • Centers for Disease Control and Prevention (CDC). Appendix A: Figure. Example of Safe Donning and Removal of Personal Protective Equipment (PPE) | Infection Control.
  • Centers for Disease Control and Prevention (CDC). NIOSH Personal Protective Equipment.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Clarion Safety Systems.
  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.
  • Healthcare Compliance Pros.
  • Cole-Parmer.
  • Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.